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  • Product: 4-methyl-2-methylidenepentanoic acid
  • CAS: 25044-10-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-methyl-2-methylidenepentanoic acid

This guide provides a comprehensive overview of the synthetic routes for obtaining 4-methyl-2-methylidenepentanoic acid, a valuable building block in organic synthesis. The content is tailored for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for obtaining 4-methyl-2-methylidenepentanoic acid, a valuable building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also the underlying chemical principles and strategic considerations for each synthetic pathway.

Introduction

4-methyl-2-methylidenepentanoic acid is an α,β-unsaturated carboxylic acid with a structure that lends itself to a variety of chemical transformations. The presence of the α-methylene group, a key Michael acceptor, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products. This guide will explore the most direct synthetic method for this compound, as well as alternative, more general strategies for the formation of the core α-methylene acid structure.

Part 1: Direct Synthesis via Dehydration of a β-Hydroxy Acid Precursor

The most straightforward approach to synthesizing 4-methyl-2-methylidenepentanoic acid involves the acid-catalyzed dehydration of its β-hydroxy precursor, 2-(hydroxymethyl)-4-methylpentanoic acid. This method is efficient and proceeds through a well-understood elimination mechanism.

Causality of Experimental Choices

The choice of a strong acid catalyst, such as phosphoric acid, is crucial for protonating the hydroxyl group of the precursor, transforming it into a good leaving group (water). The high temperature employed in the reaction provides the necessary activation energy for the elimination to occur. The use of a vacuum during distillation is a strategic choice to facilitate the removal of the product as it is formed, thereby shifting the equilibrium of the reaction towards the desired product and minimizing potential side reactions.

Experimental Protocol: Dehydration of 2-(Hydroxymethyl)-4-methylpentanoic acid

Materials:

  • 2-(Hydroxymethyl)-4-methylpentanoic acid (8.7 g)

  • 85% Phosphoric acid (10 drops)

  • Wood's metal bath

  • Distillation apparatus

Procedure:

  • Combine 8.7 g of 2-(hydroxymethyl)-4-methylpentanoic acid and 10 drops of 85% phosphoric acid in a round-bottom flask suitable for heating in a Wood's metal bath.

  • Heat the mixture in the Wood's metal bath to 220°C for 20 minutes.

  • Attach a distillation head to the flask and slowly decrease the pressure to 60 mm Hg while simultaneously increasing the temperature to 270°C.

  • The product will begin to distill. Continue to decrease the pressure to 10 mm Hg.

  • Collect the distillate, which is the target compound, 4-methyl-2-methylidenepentanoic acid. The vapor temperature during distillation will range from 180°C to 190°C.[1]

Precursor Synthesis: Preparation of 2-(Hydroxymethyl)-4-methylpentanoic acid

The precursor, 2-(hydroxymethyl)-4-methylpentanoic acid, can be synthesized from readily available starting materials. A common method involves the reaction of the enolate of a protected 4-methylpentanoic acid with formaldehyde, followed by deprotection. A related synthesis of the chiral analog, (R)-2-hydroxy-4-methylpentanoic acid, from D-leucine provides a procedural basis.[2]

Materials:

  • D-Leucine (2.62 g)

  • 1N Sulfuric acid (30 ml)

  • Sodium nitrite (2.07 g)

  • Water (15 ml)

  • Ethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure for (R)-2-hydroxy-4-methylpentanoic acid:

  • Dissolve 2.62 g of D-leucine in 30 ml of 1N sulfuric acid in a flask and cool to 0°C.

  • Prepare a solution of 2.07 g of sodium nitrite in 15 ml of water and add it to the D-leucine solution at 0°C.

  • Stir the resulting solution at 0°C for 3 hours, and then at room temperature for 2 hours.

  • Extract the reaction mixture with ethyl ether (3 x 10 ml).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the product.[2]

Note: A similar, non-stereospecific hydroxymethylation can be achieved starting from 4-methylpentanoic acid to produce the required achiral precursor.

Reaction Mechanism

The acid-catalyzed dehydration of 2-(hydroxymethyl)-4-methylpentanoic acid proceeds via an E1-like mechanism. The acid protonates the hydroxyl group, which then leaves as a water molecule to form a carbocation. A subsequent deprotonation at the α-carbon by a weak base (like water or the conjugate base of the acid catalyst) results in the formation of the double bond.[3][4][5][6][7]

Dehydration_Mechanism cluster_0 Mechanism of Acid-Catalyzed Dehydration Start 2-(Hydroxymethyl)-4-methylpentanoic acid Protonation Protonation of Hydroxyl Group (H+) Start->Protonation Oxonium Oxonium Ion Intermediate Protonation->Oxonium LossOfWater Loss of Water (-H2O) Oxonium->LossOfWater Carbocation Carbocation Intermediate LossOfWater->Carbocation Deprotonation Deprotonation at α-carbon (-H+) Carbocation->Deprotonation Product 4-methyl-2-methylidenepentanoic acid Deprotonation->Product

Caption: Acid-catalyzed dehydration of the β-hydroxy acid precursor.

Part 2: Alternative Synthetic Strategies

While the direct dehydration method is effective, other powerful reactions in organic synthesis can be employed to construct the α-methylene acid moiety. These methods offer broader applicability and can be adapted for the synthesis of a wide range of related compounds.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine.[8][9][10][11] This reaction is highly atom-economical and produces densely functionalized molecules.[9] For the synthesis of a precursor to 4-methyl-2-methylidenepentanoic acid, isobutyraldehyde would serve as the electrophile and an acrylate ester as the activated alkene.

The choice of a nucleophilic catalyst, like DABCO (1,4-diazabicyclo[2.2.2]octane), is central to the Baylis-Hillman reaction. It initiates the reaction by adding to the activated alkene to form a zwitterionic enolate.[8][10] The reaction is often slow, and the choice of solvent and reaction conditions can significantly impact the reaction rate and yield. Protic solvents can sometimes accelerate the reaction.

Materials:

  • Aldehyde (e.g., Isobutyraldehyde) (1 mmol)

  • Activated Alkene (e.g., Methyl acrylate) (1.5 mmol)

  • DABCO (0.5 mmol)

  • Solvent (e.g., NMP, 1 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1 mmol) in the chosen solvent (1 mL), add the activated alkene (1.5 mmol) and DABCO (0.5 mmol).

  • Stir the reaction mixture at room temperature for the required time (can range from hours to days).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the Baylis-Hillman adduct.[12]

The mechanism of the Baylis-Hillman reaction involves the initial Michael addition of the nucleophilic catalyst to the activated alkene, generating a zwitterionic enolate. This enolate then acts as a nucleophile, attacking the aldehyde to form an alkoxide. A subsequent proton transfer and elimination of the catalyst yield the final α-methylene-β-hydroxy adduct.[8][10][13]

Baylis_Hillman_Mechanism cluster_1 Baylis-Hillman Reaction Mechanism Reactants Activated Alkene + Aldehyde + Catalyst (DABCO) Michael_Addition Michael Addition of Catalyst Reactants->Michael_Addition Zwitterionic_Enolate Zwitterionic Enolate Intermediate Michael_Addition->Zwitterionic_Enolate Aldol_Addition Aldol Addition to Aldehyde Zwitterionic_Enolate->Aldol_Addition Alkoxide_Intermediate Alkoxide Intermediate Aldol_Addition->Alkoxide_Intermediate Proton_Transfer Proton Transfer Alkoxide_Intermediate->Proton_Transfer Catalyst_Elimination Catalyst Elimination Proton_Transfer->Catalyst_Elimination Product α-Methylene-β-hydroxy Adduct Catalyst_Elimination->Product

Caption: The catalytic cycle of the Baylis-Hillman reaction.

The Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a carboxylic acid derivative), formaldehyde, and a primary or secondary amine.[14][15][16][17][18] This reaction is a powerful tool for introducing an aminomethyl group, which can then be converted to a methylidene group through subsequent elimination.

The Mannich reaction is typically carried out under acidic conditions. This is because the first step of the mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is facilitated by an acidic environment.[15][17] The active hydrogen compound then reacts with this electrophilic iminium ion.

A two-step sequence is generally required. First, the Mannich reaction is performed to introduce the aminomethyl group, followed by quaternization and elimination.

Step 1: Mannich Reaction

  • The carboxylic acid derivative (e.g., an ester of 4-methylpentanoic acid) is reacted with formaldehyde and a secondary amine (e.g., dimethylamine hydrochloride) in a suitable solvent, often with heating.

  • The product is the β-amino carbonyl compound.

Step 2: Quaternization and Elimination

  • The β-amino carbonyl compound is treated with an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt.

  • This salt is then subjected to Hofmann elimination, typically by heating with a base, to yield the α,β-unsaturated product.

The Mannich reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction of formaldehyde and a secondary amine. The enol or enolate of the active hydrogen compound then attacks the iminium ion in a nucleophilic addition. The resulting product is the β-amino carbonyl compound, known as a Mannich base.[14][15][17][19]

Mannich_Reaction_Mechanism cluster_2 Mannich Reaction Mechanism Reactants Formaldehyde + Secondary Amine Iminium_Formation Formation of Iminium Ion Reactants->Iminium_Formation Iminium_Ion Iminium Ion (Electrophile) Iminium_Formation->Iminium_Ion Nucleophilic_Attack Nucleophilic Attack of Enol on Iminium Ion Iminium_Ion->Nucleophilic_Attack Enol_Formation Enolization of Carbonyl Compound Enol Enol (Nucleophile) Enol_Formation->Enol Enol->Nucleophilic_Attack Product β-Amino Carbonyl Compound (Mannich Base) Nucleophilic_Attack->Product

Caption: Key steps in the Mannich reaction mechanism.

Data Summary

Synthetic MethodKey ReagentsTypical ConditionsYieldAdvantagesDisadvantages
Dehydration 2-(Hydroxymethyl)-4-methylpentanoic acid, Phosphoric acidHigh temperature (220-270°C), VacuumGoodDirect, fewer stepsHigh temperatures, requires specific precursor
Baylis-Hillman Isobutyraldehyde, Acrylate ester, DABCORoom temperatureVariableAtom-economical, mild conditionsCan be very slow
Mannich Reaction 4-Methylpentanoic acid derivative, Formaldehyde, Secondary amineAcidic conditions, often requires heatingGoodVersatile, applicable to many substratesMulti-step process for methylenation

Conclusion

The synthesis of 4-methyl-2-methylidenepentanoic acid can be effectively achieved through several synthetic strategies. The direct dehydration of 2-(hydroxymethyl)-4-methylpentanoic acid offers the most concise route. However, for broader applicability and the synthesis of a wider array of α-methylene carboxylic acids, the Baylis-Hillman and Mannich reactions provide powerful and versatile alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for different reaction conditions. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

  • Baylis–Hillman reaction. Grokipedia.

  • Acid-catalyzed dehydration of β-hydroxy carbonyl compounds occurs by a particular mechanism. Homework.Study.com.

  • Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid. PrepChem.com.

  • Baylis-Hillman Reaction. Alfa Chemistry.

  • Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry.

  • Mannich reaction. Wikipedia.

  • Baylis–Hillman reaction. Wikipedia.

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.

  • Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation. JoVE.

  • Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid. PrepChem.com.

  • Mannich Reaction. Chemistry Steps.

  • The Morita-Baylis-Hillman Reaction.

  • Mannich Reaction. Chemistry LibreTexts.

  • Acid Catalysed Aldol Condensation. Allen.

  • Mannich Reaction. Alfa Chemistry.

  • Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry Class Notes.

  • 23.3: Dehydration of Aldol Products - Synthesis of Enones. Chemistry LibreTexts.

  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. arkat usa.

  • (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses Procedure.

  • Novel aprotic polar solvents for facile Baylis-Hillman reaction. Semantic Scholar.

  • Mannich Reaction. Organic Chemistry Portal.

  • Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. H-SC Websites at H-SC - Hampden-Sydney College.

  • (R)-2-hydroxy-4-methylpentanoic acid. PubChem.

  • (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure.

  • (R)-2-hydroxy-4-methylpentanoic acid AldrichCPR. Sigma-Aldrich.

  • Mannich reaction. L.S.College, Muzaffarpur.

  • Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. Google Patents.

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience.

  • Method for preparing 4-hydroxy-4-methyl-2-pentanone. Google Patents.

  • 4-Hydroxy-2-methylpentanoic acid. PubChem.

  • Reaction between protonated 4-hydroxy-4-methyl-2-pentanone and... ResearchGate.

Sources

Exploratory

"4-methyl-2-methylidenepentanoic acid chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of 4-methyl-2-methylidenepentanoic Acid Executive Summary: This document provides a comprehensive technical overview of 4-methyl-2-methylidenepentan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-methyl-2-methylidenepentanoic Acid

Executive Summary: This document provides a comprehensive technical overview of 4-methyl-2-methylidenepentanoic acid, an unsaturated branched-chain carboxylic acid. While specific data for this exact isomer is limited, this guide synthesizes available information on its synthesis, predicted physicochemical properties, and spectroscopic characteristics, drawing parallels with its close structural isomer, 4-methyl-2-pentenoic acid. The narrative explores its structural features, reactivity, potential applications in flavor chemistry and as a scaffold for bioactive molecules, and essential safety protocols. This guide is intended for researchers and professionals in chemistry and drug development, offering a foundational understanding of this compound's scientific landscape.

Introduction and Classification

4-methyl-2-methylidenepentanoic acid is an organic compound classified as a methyl-branched, unsaturated fatty acid. Its structure is characterized by a five-carbon pentanoic acid backbone, a methyl group at the fourth position, and a reactive exocyclic methylene group (a methylidene group) at the second position. This arrangement of functional groups—a carboxylic acid and an alkene—makes it a versatile chemical intermediate. While its close isomer, 4-methyl-2-pentenoic acid, is recognized as a flavoring agent[1], the specific properties and applications of the methylidene isomer are less documented, presenting an area ripe for scientific exploration. This guide aims to consolidate the known and predicted characteristics of this molecule to support further research and development.

Chemical Identity and Structure

Nomenclature and Identifiers
  • IUPAC Name: 4-methyl-2-methylidenepentanoic acid

  • Molecular Formula: C₆H₁₀O₂[1][2]

  • Synonyms: 2-carboxy-4-methyl-1-pentene, α-isobutylideneacetic acid

Molecular Structure

The structure consists of an isobutyl group attached to an acrylic acid core at the alpha position. The exocyclic double bond is a key feature influencing its reactivity.

Caption: Chemical structure of 4-methyl-2-methylidenepentanoic acid.

Physicochemical Properties

Direct experimental data for 4-methyl-2-methylidenepentanoic acid is scarce. The following table summarizes computed properties, primarily based on its structural isomer, 4-methyl-2-pentenoic acid, which is expected to have very similar physical characteristics. These values provide a reliable estimation for experimental design.

PropertyValueSource
Molecular Weight 114.14 g/mol PubChem[1][2]
logP (Octanol-Water Partition Coefficient) 1.4 - 1.65PubChem, FooDB[1][3]
pKa (Strongest Acidic) ~5.12FooDB (ChemAxon)[3]
Polar Surface Area 37.3 ŲPubChem, FooDB[1][3]
Hydrogen Bond Donor Count 1PubChem, FooDB[1][3]
Hydrogen Bond Acceptor Count 2PubChem, FooDB[1][3]
Rotatable Bond Count 2FooDB[3]
Water Solubility (Predicted) 8.5 g/LFooDB (ALOGPS)[3]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of 4-methyl-2-methylidenepentanoic acid. While experimental spectra are not publicly available, a predicted profile can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets in the alkene region (around 5.5-6.5 ppm) for the non-equivalent methylidene protons (=CH₂). The methine proton at C4 would appear as a multiplet, coupled to the adjacent methyl and methylene protons. Two distinct methyl signals would be present for the isopropyl group at C4. A broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should feature a signal for the carboxylic carbon (~170-180 ppm). The sp² carbons of the double bond would be prominent, with the quaternary C2 appearing downfield of the terminal CH₂ carbon. Signals for the aliphatic carbons (C3, C4, and the methyl groups) would appear in the upfield region. SpectraBase provides ¹³C NMR data for the (E)-isomer of 4-methyl-2-pentenoic acid, which can serve as a reference for the aliphatic region[4].

  • IR Spectroscopy: The infrared spectrum will be dominated by a very broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹). A sharp C=O stretch will be visible around 1700-1725 cm⁻¹. The C=C stretch of the methylidene group is expected around 1640-1650 cm⁻¹.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 114. Key fragmentation patterns would include the loss of a water molecule (M-18), a carboxyl group (M-45), and cleavage of the isobutyl group.

Synthesis and Reactivity

Synthesis Pathway

A direct synthesis for 4-methyl-2-methylidenepentanoic acid has been described involving the dehydration of a precursor molecule.[5] This method provides a clear and effective route to the target compound.

Reaction: Dehydration of 2-(Hydroxymethyl)-4-methylpentanoic acid.

  • Reagent: Phosphoric Acid (H₃PO₄)

  • Conditions: High temperature (220-270 °C) followed by vacuum distillation.[5]

The causality behind this choice of protocol lies in the E1cb or E1 elimination mechanism favored by β-hydroxy carbonyl compounds. The phosphoric acid acts as a catalyst to protonate the hydroxyl group, converting it into a good leaving group (water). The high temperature provides the necessary activation energy for the elimination reaction, forming the thermodynamically stable conjugated system is not possible, hence the formation of the exocyclic double bond.

SynthesisWorkflow start 2-(Hydroxymethyl)-4- methylpentanoic acid process Heat in Wood's Metal Bath (220°C, 20 min) start->process reagent 85% Phosphoric Acid (catalyst) reagent->process distill Attach Distillation Head Increase Temp to 270°C Decrease Pressure to 10 mm process->distill product 4-Methyl-2-methylidenepentanoic acid (Distillate) distill->product

Caption: Workflow for the synthesis of 4-methyl-2-methylidenepentanoic acid.

Potential Applications and Biological Relevance

While research specifically targeting 4-methyl-2-methylidenepentanoic acid is limited, the broader class of branched-chain fatty acids and their derivatives shows significant industrial and biological relevance.

  • Flavor and Fragrance Industry: The structural isomer, 4-methyl-2-pentenoic acid, is classified as a flavoring agent by the FDA and JECFA[1]. This suggests that 4-methyl-2-methylidenepentanoic acid could also possess interesting organoleptic properties worthy of investigation for use in food and consumer products.

  • Antimicrobial Drug Development: The pentanoic acid scaffold is a key component in novel antibacterial agents. A study published in Pakistan Journal of Pharmaceutical Sciences detailed the synthesis of derivatives of (S)-4-methyl-2-(4-oxo-thiazolidin-yl)pentanoic acid that exhibited potent antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains like MRSA.[6] The minimum inhibitory concentration (MIC) values for the most potent compounds were as low as 2 µg/mL.[6] This highlights the potential of using 4-methyl-2-methylidenepentanoic acid as a starting material for the development of new classes of antibiotics. The reactive methylidene group offers a prime site for functionalization to create diverse chemical libraries for screening.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-methyl-2-methylidenepentanoic acid is not available. However, based on the GHS classification for the closely related isomer 4-methyl-2-pentenoic acid, significant hazards should be anticipated.

  • GHS Hazard Classification (for 4-methyl-2-pentenoic acid):

    • H314: Causes severe skin burns and eye damage. [1]

    • H318: Causes serious eye damage. [1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and seek immediate medical attention. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Experimental Protocols

Synthesis of 4-Methyl-2-methylidenepentanoic Acid[5]

This protocol is adapted from a known literature procedure and serves as a self-validating system for producing the title compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-methyl-2-methylidenepentanoic acid via dehydration.

Materials:

  • 2-(Hydroxymethyl)-4-methylpentanoic acid (8.7 g)

  • 85% Phosphoric acid (10 drops)

  • Wood's metal bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: Combine 2-(Hydroxymethyl)-4-methylpentanoic acid (8.7 g) and 10 drops of 85% phosphoric acid in a round-bottom flask suitable for distillation.

    • Rationale: Phosphoric acid is a non-volatile acid catalyst, ideal for high-temperature reactions.

  • Initial Heating: Place the flask in a Wood's metal bath and heat to 220 °C for 20 minutes.

    • Rationale: This initial heating period provides the activation energy to initiate the dehydration reaction.

  • Vacuum Distillation: Attach a distillation head to the flask. While gradually increasing the bath temperature to 270 °C, slowly decrease the internal pressure to 60 mm Hg.

    • Rationale: As the product forms, it is removed from the reaction mixture by distillation. This application of Le Châtelier's principle drives the equilibrium toward the product side, maximizing yield.

  • Product Collection: The product will begin to distill. Continue to decrease the pressure to 10 mm Hg. Collect the distillate that comes over at a vapor temperature between 180-190 °C.

    • Rationale: The specific boiling point under vacuum is a key physical property used to isolate and purify the desired compound.

  • Yield: The expected yield of 4-methyl-2-methylidenepentanoic acid as a clear distillate is approximately 7.0 g.

Conclusion

4-methyl-2-methylidenepentanoic acid represents a molecule of significant interest due to its reactive functional groups and the proven utility of its structural analogs. While direct characterization data is limited, this guide has established a clear pathway for its synthesis and provided a robust, data-driven prediction of its chemical properties, spectroscopic signatures, and handling requirements. Its potential as a flavoring agent and, more significantly, as a versatile building block for the synthesis of novel antibacterial compounds, warrants further investigation by the scientific community. The protocols and data herein provide a solid foundation for researchers to explore the full potential of this compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12216200, 4-Methyl-2-pentenoic acid. Available at: [Link]

  • PrepChem (2023). Synthesis of 4-Methyl-2-methylenepentanoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 112103, 4-Methyl-pent-2-enoic acid. Available at: [Link]

  • FooDB (2020). Showing Compound 4-Methyl-2-pentenoic acid (FDB008176). Available at: [Link]

  • Synerzine (2018). Safety Data Sheet for 4-Pentenoic acid, 2-methyl-. Available at: [Link]

  • Khan, I., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1633-1638. Available at: [Link]

  • SpectraBase. (E)-4-methyl-2-pentenoic acid - 13C NMR. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 4-methyl-2-methylidenepentanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-methyl-2-methylidenepentanoic acid. Aimed at resea...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-methyl-2-methylidenepentanoic acid. Aimed at researchers and professionals in the fields of chemistry and drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Through a combination of predicted data and comparative analysis with structurally related molecules, this guide offers a detailed interpretation of the spectral features of 4-methyl-2-methylidenepentanoic acid, establishing a foundational spectroscopic profile for this compound. The methodologies for data acquisition and the rationale behind spectral interpretations are discussed in detail to ensure scientific integrity and practical applicability.

Introduction

4-methyl-2-methylidenepentanoic acid, a derivative of pentanoic acid, possesses a unique structural motif featuring a terminal double bond adjacent to a carboxylic acid. This arrangement of functional groups suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest in synthetic chemistry and drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to provide a detailed spectroscopic fingerprint of 4-methyl-2-methylidenepentanoic acid, facilitating its use in research and development.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of 4-methyl-2-methylidenepentanoic acid.

Synthesis Overview

While a detailed synthetic protocol is beyond the scope of this guide, a known method for the preparation of 4-methyl-2-methylidenepentanoic acid involves the dehydration of 2-(hydroxymethyl)-4-methylpentanoic acid. This reaction is typically carried out by heating the starting material with a dehydrating agent, such as phosphoric acid.[1] The product is then isolated by distillation.[1]

Synthesis start 2-(Hydroxymethyl)-4-methylpentanoic acid reagent Phosphoric Acid (H3PO4) Heat (220-270 °C) start->reagent product 4-methyl-2-methylidenepentanoic acid reagent->product Dehydration

Caption: Simplified synthesis workflow for 4-methyl-2-methylidenepentanoic acid.

Spectroscopic Data and Interpretation

Due to the limited availability of experimental spectra in public databases, this section presents predicted spectroscopic data generated from widely accepted computational models. These predictions are interpreted in the context of fundamental spectroscopic principles and by comparison with the known spectral data of analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
~6.2Singlet1H=CH₂ (a)
~5.6Singlet1H=CH₂ (b)
~2.3Doublet2H-CH₂-
~1.9Multiplet1H-CH(CH₃)₂
~0.9Doublet6H-CH(CH₃)₂

Interpretation:

  • Carboxylic Acid Proton (-COOH): The highly deshielded singlet at approximately 11.5 ppm is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Vinylic Protons (=CH₂): The two singlets at around 6.2 and 5.6 ppm are assigned to the geminal vinylic protons of the methylidene group. Their distinct chemical shifts arise from their different magnetic environments relative to the carboxylic acid and the rest of the alkyl chain.

  • Allylic Protons (-CH₂-): The doublet at approximately 2.3 ppm corresponds to the two protons of the methylene group adjacent to the double bond (allylic position). The coupling to the adjacent methine proton results in a doublet.

  • Methine Proton (-CH(CH₃)₂): The multiplet around 1.9 ppm is assigned to the methine proton of the isobutyl group. It is coupled to the adjacent methylene protons and the six methyl protons, leading to a complex splitting pattern.

  • Methyl Protons (-CH(CH₃)₂): The doublet at approximately 0.9 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the isobutyl moiety, coupled to the methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~172Quaternary-COOH
~140Quaternary=C(CH₂)-
~128Methylene=CH₂
~45Methylene-CH₂-
~28Methine-CH(CH₃)₂
~22Methyl-CH(CH₃)₂

Interpretation:

  • Carboxylic Carbon (-COOH): The signal at approximately 172 ppm is typical for a carboxylic acid carbon.

  • Vinylic Carbons (=C and =CH₂): The quaternary carbon of the double bond is predicted around 140 ppm, while the terminal methylene carbon of the double bond is expected at a more shielded position, around 128 ppm.

  • Alkyl Carbons: The methylene carbon adjacent to the double bond is assigned to the signal around 45 ppm. The methine and methyl carbons of the isobutyl group are predicted at approximately 28 ppm and 22 ppm, respectively.

Infrared (IR) Spectroscopy

Predicted IR Spectrum (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~2960StrongC-H stretch (sp³ C-H)
~1710StrongC=O stretch (carboxylic acid)
~1640MediumC=C stretch (alkene)
~1420MediumO-H bend (carboxylic acid)
~910Medium=C-H bend (out-of-plane)

Interpretation:

  • O-H Stretch: The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C-H Stretches: The strong bands around 2960 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the isobutyl group.

  • C=O Stretch: The intense, sharp peak at approximately 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a carboxylic acid.

  • C=C Stretch: The absorption of medium intensity around 1640 cm⁻¹ is attributed to the C=C stretching vibration of the methylidene group.

  • O-H Bend: The medium intensity band near 1420 cm⁻¹ corresponds to the in-plane bending of the O-H bond of the carboxylic acid.

  • =C-H Bend: The band around 910 cm⁻¹ is indicative of the out-of-plane bending vibration of the terminal vinylic C-H bonds.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 128.17. Key fragmentation patterns would include:

  • Loss of a methyl group (-CH₃): A fragment at m/z = 113.

  • Loss of an isobutyl group (-C₄H₉): A fragment at m/z = 71.

  • Loss of the carboxylic acid group (-COOH): A fragment at m/z = 83.

  • McLafferty rearrangement: A potential fragment resulting from the characteristic rearrangement of carboxylic acids.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

5.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-methyl-2-methylidenepentanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

5.2. IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

5.3. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic analysis of 4-methyl-2-methylidenepentanoic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust foundation for the identification and characterization of this compound. The provided experimental protocols serve as a starting point for researchers aiming to acquire their own data. As with any predictive data, experimental verification is the gold standard, and it is hoped that this guide will facilitate such empirical studies.

References

[1] PrepChem.com. Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of 4-methyl-2-methylidenepentanoic Acid

Abstract This technical guide provides an in-depth analysis of 4-methyl-2-methylidenepentanoic acid using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-methyl-2-methylidenepentanoic acid using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships behind the observed spectral features. We will explore the predicted ¹H and ¹³C NMR spectra, delve into the key fragmentation pathways under electron ionization mass spectrometry (EI-MS), and provide robust, self-validating experimental protocols for acquiring high-quality data. The guide aims to serve as an authoritative reference for the structural elucidation and analytical characterization of this compound.

Molecular Structure and Physicochemical Properties

4-methyl-2-methylidenepentanoic acid is an unsaturated carboxylic acid featuring an isobutyl group attached to an acrylic acid core. This structure presents several unique spectroscopic features, including diastereotopic vinyl protons and characteristic fragmentation patterns, which are essential for its unambiguous identification.

Chemical Structure

The structural formula and atom numbering scheme used for spectral assignments throughout this guide are presented below.

Caption: Structure of 4-methyl-2-methylidenepentanoic acid with atom numbering.

Core Properties

Summarized below are the fundamental physicochemical properties of the target molecule.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂N/A
Molecular Weight128.17 g/mol Calculated
IUPAC Name4-methyl-2-methylidenepentanoic acidN/A
CAS Number26335-74-0 (for the corresponding anion)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of chemical shifts, signal multiplicities, and integration values provides a detailed map of the molecular framework.

Theoretical Framework and Predictions

The structure of 4-methyl-2-methylidenepentanoic acid contains six unique carbon environments and five distinct proton environments, leading to a well-resolved spectrum. The presence of a chiral center at C4 renders the adjacent C3 methylene protons and the C2 vinyl protons diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals.

Predicted ¹H NMR Spectrum

The expected proton NMR signals are detailed below. The causality for each prediction is explained based on inductive effects, anisotropy, and spin-spin coupling.

  • -COOH (1H): A broad singlet is expected far downfield, typically in the 10.0-12.0 ppm range. This significant deshielding is due to the acidic nature of the proton and hydrogen bonding.

  • =CH₂ (2H): Two distinct signals are predicted for the two vinyl protons due to their diastereotopic nature. They will appear as two singlets (or very finely split doublets, "d") in the 5.5-6.5 ppm region. The proton cis to the carboxylic group will likely be more deshielded than the proton trans to it due to anisotropic effects.

  • -CH₂- (C3, 2H): This signal is expected to appear as a doublet around 2.3-2.5 ppm . It is coupled only to the single proton on C4, hence the doublet multiplicity (n+1 rule).

  • -CH- (C4, 1H): This proton is coupled to the two protons on C3 and the six protons of the two methyl groups. This would theoretically result in a complex multiplet (a nonet). It is expected in the 1.9-2.2 ppm range.

  • -CH₃ (C5' and C5'', 6H): The two methyl groups are chemically equivalent and will appear as a single doublet around 0.9-1.0 ppm . The signal is split into a doublet by the single adjacent proton on C4.

Predicted ¹³C NMR Spectrum

The seven carbon atoms in the molecule will give rise to seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • C=O (C1): The carboxylic acid carbonyl carbon is the most deshielded, appearing around 170-175 ppm .

  • C=CH₂ (C2): The quaternary vinylic carbon is expected in the 140-145 ppm range.

  • =CH₂: The methylene vinylic carbon is predicted to be around 125-130 ppm .

  • -CH₂- (C3): The methylene carbon adjacent to the double bond is expected at 40-45 ppm .

  • -CH- (C4): The methine carbon of the isobutyl group should appear around 28-33 ppm .

  • -CH₃ (C5' and C5''): The two equivalent methyl carbons are the most shielded, appearing in the 21-24 ppm region.

Summary of Predicted NMR Data
AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
-COOH10.0 - 12.0br s1H170 - 175 (C1)
=CH₂5.5 - 6.5d, d2H125 - 130
C=CH₂---140 - 145 (C2)
-CH₂-2.3 - 2.5d2H40 - 45 (C3)
-CH-1.9 - 2.2m1H28 - 33 (C4)
-CH₃0.9 - 1.0d6H21 - 24 (C5', C5'')
Experimental Protocol for NMR Analysis

This protocol is designed to produce high-resolution, verifiable data.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~15 mg of 4-methyl-2-methylidenepentanoic acid. prep2 2. Dissolve in 0.7 mL of deuterated chloroform (CDCl₃). prep1->prep2 prep3 3. Add a small amount of TMS (tetramethylsilane) as internal standard. prep2->prep3 prep4 4. Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 5. Insert sample and lock on the deuterium signal of CDCl₃. acq2 6. Shim the magnetic field to achieve optimal homogeneity. acq1->acq2 acq3 7. Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay). acq2->acq3 acq4 8. Acquire ¹³C{¹H} spectrum (e.g., 1024 scans, 2s relaxation delay). acq3->acq4 proc1 9. Apply Fourier Transform to the FID. proc2 10. Phase correct the spectra. proc1->proc2 proc3 11. Calibrate ¹H spectrum to TMS at 0.00 ppm and ¹³C spectrum to CDCl₃ at 77.16 ppm. proc2->proc3 proc4 12. Integrate ¹H signals and assign peaks. proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about a molecule's mass and its structural components through controlled fragmentation. Electron Ionization (EI) is a common high-energy technique that generates reproducible fragmentation patterns, acting as a molecular fingerprint.

Principles of Electron Ionization and Fragmentation

In EI-MS, the analyte is bombarded with high-energy electrons, causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original structure.[2]

Predicted Fragmentation Pathways

The molecular ion of 4-methyl-2-methylidenepentanoic acid (m/z 128) is expected to undergo several characteristic fragmentations.

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond can lead to the formation of an acylium ion at m/z 111 ([M-17]⁺).

  • Loss of a Carboxyl Radical (•COOH): Alpha-cleavage next to the carbonyl group can result in the loss of the entire carboxyl group, yielding a fragment at m/z 83 ([M-45]⁺). This is a common pathway for carboxylic acids.[3]

  • Loss of an Isobutyl Radical (•C₄H₉): Cleavage of the C2-C3 bond results in the loss of the isobutyl side chain (mass 57), producing a fragment at m/z 71 ([M-57]⁺).

  • McLafferty Rearrangement: This is a highly diagnostic fragmentation pathway for carbonyl compounds. It involves the transfer of a γ-hydrogen (from one of the C5 methyl groups) to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond. This process results in the elimination of a neutral isobutene molecule (C₄H₈) and the formation of a radical cation at m/z 74 . The presence of this peak would be strong evidence for the overall structure.

cluster_frags M [C₇H₁₂O₂]⁺• m/z = 128 (Molecular Ion) f111 [M - •OH]⁺ m/z = 111 M->f111 - •OH f83 [M - •COOH]⁺ m/z = 83 M->f83 - •COOH f71 [M - •C₄H₉]⁺ m/z = 71 M->f71 - •C₄H₉ f74 [McLafferty]⁺• m/z = 74 M->f74 - C₄H₈ (McLafferty)

Caption: Major predicted fragmentation pathways for 4-methyl-2-methylidenepentanoic acid in EI-MS.

Summary of Predicted Mass Spectrometry Data
m/zProposed Fragment IonFormulaNotes
128[M]⁺•[C₇H₁₂O₂]⁺•Molecular Ion
111[M - •OH]⁺[C₇H₁₁O]⁺Loss of hydroxyl radical
83[M - •COOH]⁺[C₆H₁₁]⁺Loss of carboxyl radical
74[M - C₄H₈]⁺•[C₃H₄O₂]⁺•McLafferty Rearrangement
71[M - •C₄H₉]⁺[C₃H₃O₂]⁺Loss of isobutyl radical
57[C₄H₉]⁺[C₄H₉]⁺Isobutyl cation
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound, providing separation from any impurities before mass analysis.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Configuration:

    • Injector: Set to 250°C, split mode (e.g., 50:1).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Injection and Acquisition: Inject 1 µL of the prepared sample. The data acquisition will be triggered by the start of the GC run.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum from this peak and compare the molecular ion and fragmentation pattern against the predicted data.

Conclusion

The structural identity of 4-methyl-2-methylidenepentanoic acid can be confidently established through the combined application of NMR and mass spectrometry. ¹H NMR provides a clear map of the proton framework, with the diastereotopic vinyl protons serving as a key identifier. ¹³C NMR confirms the carbon skeleton and the presence of the carbonyl and vinyl functional groups. Finally, EI-MS corroborates the molecular weight and reveals characteristic fragmentation patterns, most notably the loss of the carboxyl group and the diagnostic McLafferty rearrangement ion at m/z 74. The protocols and predicted data within this guide provide a robust framework for the successful analysis of this compound.

References

  • PrepChem. (n.d.). Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYL-2-METHYLIDENEPENTANOATE | CAS 26335-74-0. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Isomers of 4-Methyl-2-methylidenepentanoic Acid

Abstract This technical guide provides a comprehensive exploration of the isomers of 4-methyl-2-methylidenepentanoic acid, a chiral α,β-unsaturated carboxylic acid. The document is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the isomers of 4-methyl-2-methylidenepentanoic acid, a chiral α,β-unsaturated carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural diversity, synthesis, and characterization of these compounds. A thorough understanding of the distinct isomeric forms is crucial, as stereochemistry often dictates biological activity and pharmacological profiles. This guide covers constitutional isomers and stereoisomers, detailing their nomenclature, synthesis strategies, and spectroscopic properties. Furthermore, it provides actionable protocols for the asymmetric synthesis and chiral resolution of the enantiomers of 4-methyl-2-methylidenepentanoic acid, equipping researchers with the practical knowledge to isolate and study these specific stereoisomers.

Introduction: The Significance of Isomerism in Drug Discovery

In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit remarkably different biological activities. These differences can range from variations in efficacy and potency to distinct metabolic pathways and toxicological profiles. Consequently, the ability to identify, synthesize, and characterize individual isomers is a cornerstone of modern pharmaceutical research.

This guide focuses on the isomeric landscape of 4-methyl-2-methylidenepentanoic acid (C₇H₁₂O₂), a molecule possessing both a chiral center and a double bond, giving rise to a rich variety of isomeric forms. A comprehensive understanding of these isomers is essential for any investigation into their potential therapeutic applications.

Isomeric Landscape of 4-Methyl-2-methylidenepentanoic Acid

The molecular formula C₇H₁₂O₂ allows for a number of constitutional and stereoisomers. This section will systematically explore these isomers, with a primary focus on 4-methyl-2-methylidenepentanoic acid and its closely related structures.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in their atomic connectivity. For C₇H₁₂O₂, several constitutional isomers exist that are unsaturated carboxylic acids. A selection of these, including the title compound, are presented below to illustrate the structural diversity.

Structure IUPAC Name Key Features
4-Methyl-2-methylidenepentanoic acidα,β-unsaturated carboxylic acid with a terminal double bond and a chiral center at C4.
(E)-4-Methylpent-2-enoic acidα,β-unsaturated carboxylic acid with an internal double bond in the E-configuration.
(Z)-4-Methylpent-2-enoic acidα,β-unsaturated carboxylic acid with an internal double bond in the Z-configuration.
4-Methylpent-3-enoic acid[1]β,γ-unsaturated carboxylic acid.
2-Isopropylbut-2-enoic acidα,β-unsaturated carboxylic acid with a different branching pattern.
Stereoisomers of 4-Methyl-2-methylidenepentanoic Acid

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. 4-Methyl-2-methylidenepentanoic acid possesses a single chiral center at the fourth carbon atom (C4), giving rise to a pair of enantiomers.

  • (R)-4-Methyl-2-methylidenepentanoic acid

  • (S)-4-Methyl-2-methylidenepentanoic acid

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

Caption: Synthesis of racemic 4-methyl-2-methylidenepentanoic acid.

Asymmetric Synthesis of Enantiomers

The synthesis of enantiomerically pure forms of 4-methyl-2-methylidenepentanoic acid can be achieved through asymmetric synthesis, often employing chiral starting materials or catalysts. A plausible route for the synthesis of the (S)-enantiomer starts from the naturally occurring amino acid, L-leucine, which possesses the desired (S)-stereochemistry at the carbon atom that will become the chiral center of the target molecule.

Conceptual Workflow for the Asymmetric Synthesis of (S)-4-Methyl-2-methylidenepentanoic Acid from L-Leucine

  • Diazotization of L-Leucine: Conversion of the amino group of L-leucine to a hydroxyl group with retention of configuration to yield (S)-2-hydroxy-4-methylpentanoic acid.

  • Protection of the Carboxylic Acid: The carboxylic acid is protected, for example, as a methyl or ethyl ester.

  • Introduction of the Methylene Group: This can be achieved through various methods, such as a two-step process involving α-hydroxymethylation followed by dehydration.

  • Deprotection: Removal of the protecting group from the carboxylic acid to yield the final product.

Caption: Conceptual workflow for the asymmetric synthesis of (S)-4-methyl-2-methylidenepentanoic acid.

Chiral Resolution of Racemic 4-Methyl-2-methylidenepentanoic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. [2] Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Selection of a Resolving Agent: For a racemic carboxylic acid, a chiral amine is a suitable resolving agent. Common examples include (R)- or (S)-1-phenylethylamine, brucine, or quinidine. [3][4]The choice of resolving agent and solvent is often determined empirically.

  • Salt Formation: a. Dissolve the racemic 4-methyl-2-methylidenepentanoic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture). b. Add an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine). c. The diastereomeric salts will precipitate out of the solution.

  • Fractional Crystallization: a. The less soluble diastereomeric salt will crystallize preferentially. This can be isolated by filtration. b. The more soluble diastereomer will remain in the mother liquor. c. The purity of the crystallized diastereomer can be enhanced by recrystallization.

  • Liberation of the Enantiomer: a. Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched 4-methyl-2-methylidenepentanoic acid. b. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction. c. The liberated enantiomer is then extracted into an organic solvent, dried, and the solvent is removed to yield the pure enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.

Predicted ¹H and ¹³C NMR Data for Isomers of 4-Methyl-2-methylidenepentanoic Acid

Isomer ¹H NMR (Predicted) ¹³C NMR (Predicted)
4-Methyl-2-methylidenepentanoic acid δ 6.2-6.4 (1H, s, =CH₂), 5.6-5.8 (1H, s, =CH₂), 2.2-2.4 (2H, m, -CH₂-), 1.7-1.9 (1H, m, -CH-), 0.9-1.0 (6H, d, -CH(CH₃)₂)δ 170-175 (C=O), 140-145 (C=CH₂), 125-130 (=CH₂), 40-45 (-CH₂-), 25-30 (-CH-), 20-25 (-CH(CH₃)₂)
(E)-4-Methylpent-2-enoic acid δ 6.9-7.1 (1H, dd, =CH-COOH), 5.7-5.9 (1H, d, =CH-), 2.3-2.5 (1H, m, -CH-), 1.0-1.1 (6H, d, -CH(CH₃)₂)δ 170-175 (C=O), 150-155 (=CH-COOH), 120-125 (=CH-), 30-35 (-CH-), 20-25 (-CH(CH₃)₂)
(Z)-4-Methylpent-2-enoic acid δ 6.2-6.4 (1H, dd, =CH-COOH), 5.6-5.8 (1H, d, =CH-), 2.8-3.0 (1H, m, -CH-), 1.0-1.1 (6H, d, -CH(CH₃)₂)δ 170-175 (C=O), 150-155 (=CH-COOH), 120-125 (=CH-), 30-35 (-CH-), 20-25 (-CH(CH₃)₂)

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the isomers of 4-methyl-2-methylidenepentanoic acid, emphasizing the importance of isomeric purity in scientific research, particularly in the context of drug discovery. We have outlined the structural diversity of its constitutional and stereoisomers and provided practical guidance on their synthesis and characterization.

The ability to access enantiomerically pure forms of 4-methyl-2-methylidenepentanoic acid through either asymmetric synthesis or chiral resolution is a critical step in elucidating their specific biological functions. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to these isomers and the exploration of their pharmacological properties. The methodologies and data presented herein serve as a valuable resource for scientists working to unlock the therapeutic potential of these and other chiral molecules.

References

  • BenchChem. (2025). Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine.
  • Chirality. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • PrepChem.com. (n.d.). Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-pentenoic acid. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity of 4-methyl-2-methylidenepentanoic acid: A Molecule of Latent Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the potential biological activities of 4-methyl-2-methylidenepentanoic aci...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 4-methyl-2-methylidenepentanoic acid. While direct literature on this specific molecule is sparse, its structural features, particularly the α-methylene-α,β-unsaturated carboxylic acid moiety, strongly suggest a profile of significant bioactivity. Drawing parallels with well-researched terpenoids and α-methylene-γ-lactones, this document outlines a strategic approach to systematically investigate its antimicrobial and cytotoxic properties. Detailed experimental protocols, hypothesized mechanisms of action, and data interpretation frameworks are presented to guide researchers in unlocking the therapeutic potential of this compound.

Introduction: Unveiling a Promising Candidate

4-methyl-2-methylidenepentanoic acid is a small molecule with a compelling structural architecture. It can be classified as a methyl-branched unsaturated fatty acid[1]. While its synthesis has been described[2], its biological activities remain largely unexplored. However, its structural similarity to two classes of highly active natural products, terpenoids and α-methylene-γ-lactones, provides a strong rationale for its investigation as a potential therapeutic agent.

Terpenoids are a vast and diverse class of naturally occurring organic compounds derived from isoprene units, known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[3][4][5][6]. The α-methylene-γ-lactone functional group is a hallmark of many sesquiterpene lactones and is recognized as a crucial structural motif for their biological effects, which include potent antimicrobial and anticancer properties[7][8][9][10]. The reactivity of the α,β-unsaturated carbonyl system in these molecules is key to their mechanism of action, often involving covalent modification of biological macromolecules.

This guide will therefore focus on a logical, evidence-based workflow to characterize the biological activity of 4-methyl-2-methylidenepentanoic acid, with a primary focus on its potential as an antimicrobial and cytotoxic agent.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's properties is crucial for experimental design.

PropertyValue/DescriptionSource
Molecular Formula C7H12O2Inferred
Molecular Weight 128.17 g/mol Inferred
IUPAC Name 4-methyl-2-methylidenepentanoic acid-
Synthesis Can be synthesized from 2-(hydroxymethyl)-4-methylpentanoic acid via heating with phosphoric acid.[2]
Related Compound 4-Methyl-2-pentenoic acid is a colorless liquid with a fatty, fruity aroma.[11]

Proposed Biological Screening Cascade

A tiered approach is recommended to efficiently screen for and characterize the biological activity of 4-methyl-2-methylidenepentanoic acid.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: Mechanistic Studies Antimicrobial Screening Antimicrobial Screening MIC/MBC/MFC Determination MIC/MBC/MFC Determination Antimicrobial Screening->MIC/MBC/MFC Determination If Active Cytotoxicity Screening Cytotoxicity Screening Cancer Cell Line Panel Cancer Cell Line Panel Cytotoxicity Screening->Cancer Cell Line Panel If Active Mechanism of Action Studies Mechanism of Action Studies MIC/MBC/MFC Determination->Mechanism of Action Studies Cancer Cell Line Panel->Mechanism of Action Studies

Caption: Proposed workflow for biological activity screening.

Detailed Experimental Protocols

Antimicrobial Activity Screening

The structural analogy to antimicrobial terpenoids and α-methylene-γ-lactones suggests that this should be the primary area of investigation[4][7][8].

4.1.1. Disk Diffusion Assay (Kirby-Bauer Method)

This initial screening method provides a qualitative assessment of antimicrobial activity.

Protocol:

  • Prepare Inoculum: Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and suspend in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and streak evenly across the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) to create a confluent lawn of growth.

  • Apply Compound: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Pipette a known amount (e.g., 10 µL) of a stock solution of 4-methyl-2-methylidenepentanoic acid (dissolved in a suitable solvent like DMSO) onto a disk.

  • Controls: Use a disk with the solvent alone as a negative control and disks with known antibiotics (e.g., ampicillin, ciprofloxacin) or antifungals (e.g., fluconazole) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

4.1.2. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

If activity is observed in the disk diffusion assay, a quantitative determination of the MIC, MBC, and MFC is necessary.

Protocol (Broth Microdilution Method):

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of 4-methyl-2-methylidenepentanoic acid in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate Wells: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells with medium and inoculum (positive growth control) and wells with medium only (negative control).

  • Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC or MFC, take an aliquot from the wells with no visible growth and plate onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC or MFC.

Cytotoxicity Screening

The α-methylene group is a known Michael acceptor, which can react with nucleophiles in cells, potentially leading to cytotoxicity. This is a common mechanism for the anticancer activity of α-methylene-γ-lactones[9][10].

4.2.1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HeLa, A549, MCF-7) at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-methyl-2-methylidenepentanoic acid and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action for 4-methyl-2-methylidenepentanoic acid is through Michael addition. The electron-withdrawing carboxylic acid group makes the β-carbon of the exocyclic double bond electrophilic and susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.

G cluster_0 Michael Addition Mechanism Compound 4-methyl-2-methylidenepentanoic acid Adduct Covalent Adduct Compound->Adduct Reacts with Nucleophile Biological Nucleophile (e.g., Cys, His, Lys in proteins) Nucleophile->Adduct Effect Enzyme Inhibition / Disruption of Protein Function Adduct->Effect

Caption: Hypothesized Michael addition mechanism of action.

This covalent modification can lead to:

  • Enzyme Inhibition: Irreversible binding to cysteine residues in the active sites of enzymes, leading to their inactivation[8].

  • Disruption of Protein Function: Alteration of protein conformation and function.

  • Induction of Oxidative Stress: Depletion of intracellular glutathione (GSH), a key antioxidant.

Conclusion and Future Directions

4-methyl-2-methylidenepentanoic acid represents a promising, yet understudied, molecule. Its structural features provide a strong rationale for investigating its biological activities, particularly as an antimicrobial and cytotoxic agent. The experimental workflows and protocols detailed in this guide offer a systematic and efficient approach to characterizing its potential. Should this initial screening reveal significant activity, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound's activity in animal models of infection or cancer.

  • Toxicology and Pharmacokinetic Studies: Assessment of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of 4-methyl-2-methylidenepentanoic acid could lead to the development of novel therapeutic agents with unique mechanisms of action.

References

  • Miyazawa, M., Shimabayashi, H., Hayashi, S., Hashimoto, S., Nakamura, S., Kosaka, H., & Kameoka, H. (n.d.). Synthesis and Biological Activity of α-Methylene-γ-lactones as New Aroma Chemicals. Journal of Agricultural and Food Chemistry.
  • Turatbekova, B. (2024). Research into biologically active plant terpenoids and the mechanisms underlying on biological activity. E3S Web of Conferences, 563, 03076.
  • Salehi, B., et al. (2024). Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview. Molecules, 29(1), 123.
  • Turatbekova, B. (2024). Research into biologically active plant terpenoids and the mechanisms underlying on biological activity.
  • El-Demerdash, A., et al. (2021). Chemistry, biosynthesis and biological activity of terpenoids and meroterpenoids in bacteria and fungi isolated from different marine habitats. European Journal of Medicinal Chemistry, 210, 112957.
  • Kumar, V., & Sharma, A. (2021). Therapeutic and Biomedical Potentialities of Terpenoids – A Review. Research Journal of Pharmacy and Technology, 14(3), 1668-1674.
  • PrepChem. (n.d.). Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid.
  • Kowalczyk, M., et al. (2022). Antimicrobial Activity of Lactones. Molecules, 27(19), 6563.
  • Suez, I., et al. (n.d.). Improvement of antibacterial activity of sesquiterpene lactones.
  • PubChem. (n.d.). 4-Methyl-2-pentenoic acid.
  • Gach, K., & Janecka, A. (2016). α-Methylene-γ-lactones as a novel class of anti-leukemic agents.
  • Gach, K., & Janecka, A. (2016). α-Methylene-γ-lactones as a novel class of anti-leukemic agents. Current Medicinal Chemistry, 23(29), 3321-3336.
  • Human Metabolome Database. (n.d.). 4-Methyl-2-pentenoic acid (HMDB0031561).
  • FooDB. (n.d.). 4-Methyl-2-pentenoic acid (FDB008176).

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Foundational

Whitepaper: A Strategic Framework for Investigating the Therapeutic Potential of 4-methyl-2-methylidenepentanoic acid

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-methyl-2-methylidenepentanoic acid is a molecule with a defined chemical structure, yet its therapeutic potential remains largely unexplored in publicly accessible scientific literature. This guide provides a comprehensive strategic framework for researchers and drug development professionals to systematically investigate its biological activities and potential as a therapeutic agent. Instead of detailing known effects, this document outlines a robust, multi-stage research program, from initial physicochemical characterization and computational screening to detailed preclinical validation. We present a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based-narrative, detailing the causality behind experimental choices and providing self-validating protocols. The objective is to equip research teams with the necessary methodologies to unlock the potential of this and other novel chemical entities.

Part 1: Foundational Characterization and In Silico Assessment

The first crucial step in evaluating any novel compound is to establish a foundational understanding of its physical, chemical, and potential biological properties before committing to expensive and time-consuming wet-lab experiments.

Physicochemical Profile

A complete understanding of the molecule's properties is non-negotiable for reproducible research. This data underpins formulation development, interpretation of biological data, and regulatory submissions.

Protocol 1: Comprehensive Physicochemical Characterization

  • Purity and Identity Confirmation:

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

    • Rationale: HPLC-MS will confirm the molecular weight and purity, while NMR provides the definitive structural confirmation, ensuring the test article is precisely 4-methyl-2-methylidenepentanoic acid and free of confounding contaminants.

  • Solubility Determination:

    • Technique: Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., Phosphate-Buffered Saline at pH 7.4) and relevant organic solvents (e.g., DMSO).

    • Rationale: Poor solubility is a primary cause of failure for drug candidates. Knowing the solubility limits is critical for designing valid in vitro assays and developing potential in vivo formulations.

  • Lipophilicity Measurement:

    • Technique: Shake-flask method or reverse-phase HPLC to determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4).

    • Rationale: LogP/LogD is a key indicator of a molecule's ability to cross cell membranes and predicts its general "drug-likeness" according to frameworks like Lipinski's Rule of Five.

  • Chemical Stability:

    • Technique: Incubate the compound in buffers of varying pH (e.g., 2.0, 7.4, 9.0) and at different temperatures, analyzing degradation over time via HPLC.

    • Rationale: This assesses the compound's shelf-life and its stability under physiological conditions, which is crucial for interpreting assay results and ensuring it can survive in vivo.

Computational and In Silico Screening

Computational tools offer a rapid, cost-effective method to predict potential biological targets and liabilities, guiding the subsequent experimental strategy.

Workflow 1: In Silico Target Prediction

  • Objective: To generate hypotheses about the compound's mechanism of action (MoA).

  • Methodology:

    • Similarity Searching: Utilize databases like PubChem, ChEMBL, and SciFinder to identify structurally similar compounds with known biological activities. The α,β-unsaturated carboxylic acid moiety is a key pharmacophore to focus on.

    • Reverse Docking: Screen the 3D structure of 4-methyl-2-methylidenepentanoic acid against a library of known protein crystal structures (e.g., using servers like SwissTargetPrediction or PharmMapper). This can predict potential protein targets.

    • ADMET Prediction: Employ computational models (e.g., QSAR-based tools like those from Schrödinger, Discovery Studio, or free tools like SwissADME) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This helps to flag potential liabilities, such as predicted hepatotoxicity or poor oral bioavailability, early in the process.

Table 1: Key In Silico Prediction Parameters

Parameter Prediction Tool/Method Rationale for Investigation
Potential Targets SwissTargetPrediction, PharmMapper Narrows down the experimental search space for MoA studies.
Lipinski's Rule of Five SwissADME Assesses general "drug-likeness" and potential for oral bioavailability.
PAINS Filtering SwissADME, ZINC database Identifies if the compound is a Pan-Assay Interference Compound, which can cause false positives.
Predicted hERG Inhibition In silico ADMET models Early flag for potential cardiotoxicity, a major cause of drug attrition.

| Metabolic Stability | In silico ADMET models | Predicts susceptibility to first-pass metabolism, guiding dose and route of administration. |

Part 2: Tiered In Vitro Screening Strategy

With in silico hypotheses in hand, a tiered, "funnel-down" approach to in vitro screening is employed. This strategy maximizes resource efficiency by starting with broad, cost-effective assays and progressing to more specific, complex ones.

Tier 1: Broad Spectrum Bioactivity and Cytotoxicity

The goal of this initial tier is to quickly identify any significant biological activity while simultaneously assessing the compound's general toxicity. A compound that is highly toxic to all cells is generally not a viable therapeutic candidate, unless targeted for specific applications like oncology.

Protocol 2: General Cytotoxicity Screening (MTT Assay)

  • Cell Line Selection: Use a panel of representative cell lines, including a non-cancerous line (e.g., HEK293 or NIH/3T3) and a cancer cell line (e.g., HeLa or A549).

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4-methyl-2-methylidenepentanoic acid (e.g., from 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1][2][3] This yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][2][3]

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[2][3]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader (typically at 570 nm).[3] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[1][2]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Diagram 1: Tier 1 Screening Workflow

G cluster_tier1 Tier 1: Broad Screening cluster_assays Parallel Assays start Compound Stock (4-methyl-2-methylidenepentanoic acid) cytotoxicity Cytotoxicity (MTT) vs. Cancer & Normal Cells start->cytotoxicity antimicrobial Antimicrobial Screen (Bacteria & Fungi) start->antimicrobial antioxidant Antioxidant Screen (DPPH/ABTS) start->antioxidant data_analysis Data Analysis (IC50 / MIC / EC50) cytotoxicity->data_analysis antimicrobial->data_analysis antioxidant->data_analysis decision Hit Identification (Therapeutic Window?) data_analysis->decision

Caption: Workflow for initial broad-spectrum screening of the compound.

Protocol 3: Primary Antimicrobial Screening

  • Organism Selection: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).

  • Method: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]

  • Procedure: Prepare two-fold serial dilutions of the compound in a 96-well plate with liquid growth medium. Inoculate each well with a standardized suspension of the microorganism.[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

  • Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[4]

Protocol 4: Primary Antioxidant Screening

  • Methodology: Use stable free radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5][6][7] These are simple, rapid, and widely used spectrophotometric methods.[5]

  • Procedure (DPPH): Mix the compound at various concentrations with a methanolic solution of DPPH radical. The DPPH radical is a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.

  • Analysis: Measure the decrease in absorbance at ~517 nm.[5] Calculate the EC50 value (the concentration required to scavenge 50% of the radicals).

Tier 2: Hypothesis-Driven Secondary Assays

If Tier 1 results show a promising "hit" (e.g., selective cytotoxicity against cancer cells, potent antimicrobial activity, or strong antioxidant effect with low general cytotoxicity), the next step is to investigate a more specific, hypothesis-driven therapeutic area. Inflammation is a common underlying factor in many diseases, making it a logical starting point.

Protocol 5: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Cell Line: Use a macrophage cell line like RAW 264.7.

  • Rationale: Macrophages are key cells in the inflammatory response.[8] When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO).[8][9] Overproduction of NO is a hallmark of inflammatory pathogenesis.[8]

  • Procedure:

    • Pre-treat RAW 264.7 cells with various concentrations of 4-methyl-2-methylidenepentanoic acid.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable breakdown product of NO) in the supernatant using the Griess reagent.

  • Validation: Run a parallel MTT assay on the treated cells to ensure that the reduction in NO is due to a specific anti-inflammatory effect and not simply due to cytotoxicity.

  • Interpretation: A dose-dependent decrease in NO production without a corresponding decrease in cell viability indicates a potential anti-inflammatory effect.[8]

Part 3: Mechanism of Action (MoA) and Preclinical Development

Once a validated in vitro effect is confirmed, the focus shifts to understanding how the compound works and evaluating its properties in a more complex biological context.

MoA Elucidation

If the compound shows anti-inflammatory activity, a logical next step is to investigate its effect on key inflammatory signaling pathways.

Workflow 2: Investigating the NF-κB Signaling Pathway

  • Hypothesis: Many anti-inflammatory compounds work by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.

  • Key Experiments:

    • Cytokine Profiling: Use ELISA or multiplex assays to measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant from LPS-stimulated macrophages treated with the compound. A reduction in these cytokines would strongly support an anti-inflammatory MoA.

    • Western Blot Analysis: Analyze key proteins in the NF-κB pathway. Specifically, measure the phosphorylation of IκBα and the p65 subunit of NF-κB. Inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory gene transcription activity.

    • Immunofluorescence Microscopy: Visualize the cellular location of the p65 subunit. In unstimulated cells, p65 is in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. An effective inhibitor will prevent this translocation, keeping p65 in the cytoplasm.

Diagram 2: NF-κB Pathway MoA Investigation

G cluster_moa MoA: NF-κB Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 4-methyl-2- methylidenepentanoic acid Compound->IKK Inhibits? IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Transcription Initiates

Caption: Hypothesized mechanism of action targeting the NF-κB signaling pathway.

Early ADMET and In Vivo Model Selection

Before moving to animal studies, it is critical to assess the compound's drug-like properties.

Table 2: Key In Vitro ADMET Assays

Assay Methodology Rationale
Metabolic Stability Incubation with liver microsomes or hepatocytes Determines how quickly the compound is metabolized. A very short half-life may preclude in vivo efficacy.
Plasma Protein Binding Equilibrium dialysis Measures the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active. High binding can limit efficacy.
Permeability (PAMPA) Parallel Artificial Membrane Permeability Assay Predicts passive diffusion across the intestinal barrier, a key factor for oral absorption.

| hERG Inhibition | Patch-clamp or binding assay | Screens for potential cardiotoxicity by assessing inhibition of the hERG potassium channel, a critical off-target effect. |

In Vivo Model Selection: The choice of animal model is entirely dependent on the validated in vitro activity.

  • For Anti-inflammatory Activity: An LPS-induced systemic inflammation model in mice is a standard and effective first choice. Key endpoints would include measuring serum cytokine levels (TNF-α, IL-6) and assessing animal well-being.

  • For Anticancer Activity: A xenograft model, where human cancer cells are implanted into immunocompromised mice, would be appropriate. The primary endpoint is the measurement of tumor growth over time.

  • For Antimicrobial Activity: A murine thigh infection model is a gold standard for evaluating in vivo efficacy against bacterial pathogens.

Conclusion

4-methyl-2-methylidenepentanoic acid represents a novel chemical entity with unknown therapeutic value. This guide has outlined a rigorous, logical, and tiered strategy to systematically uncover its potential. By progressing from broad, high-throughput in vitro screens to specific, hypothesis-driven mechanistic studies and essential preclinical ADMET profiling, researchers can efficiently and effectively evaluate the compound's viability as a drug candidate. This framework is not only applicable to the topic molecule but also serves as a robust template for the early-stage discovery and development of other novel compounds.

References

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • McKim, J. M. (2010). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Combinatorial Chemistry & High Throughput Screening, 13(2), 188-206. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Linnaeus Bioscience. (2024). Antimicrobial Assays. Retrieved from [Link]

  • Chen, H. J., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2015, 165457. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Retrieved from [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 146. Retrieved from [Link]

  • Barnes, P. J. (1997). Nitric Oxide Inhibits Inflammatory Cytokine Production by Human Alveolar Macrophages. American Journal of Respiratory Cell and Molecular Biology, 16(4), 524-528. Retrieved from [Link]

  • Lee, M. S., et al. (2019). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. International Journal of Molecular Sciences, 20(24), 6296. Retrieved from [Link]

  • Wirachwong, P., et al. (2018). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Food Technology and Biotechnology, 56(1), 107-115. Retrieved from [Link]

  • Kobayashi, T., et al. (2013). M2 Macrophage Polarization Mediates Anti-inflammatory Effects of Endothelial Nitric Oxide Signaling. Diabetes, 62(11), 3699-3709. Retrieved from [Link]

  • Organic Letters. (2026). Rehmannins A–D, Anti-inflammatory Carotenoid Pigments from the Fresh Root of Rehmannia glutinosa. Retrieved from [Link]

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Exploratory

α,β-Unsaturated Carboxylic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction α,β-Unsaturated carboxylic acids are a pivotal class of organic compounds characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. This structural motif imparts unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α,β-Unsaturated carboxylic acids are a pivotal class of organic compounds characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. This structural motif imparts unique electronic properties and reactivity, making them valuable intermediates in organic synthesis and crucial pharmacophores in numerous biologically active molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of α,β-unsaturated carboxylic acids, with a particular focus on their relevance in the field of drug development.

I. Fundamental Properties and Structural Features

The defining feature of α,β-unsaturated carboxylic acids is the conjugation between the C=C double bond and the C=O bond of the carboxylic acid. This extended π-system results in a vinylogous reactivity pattern, where the β-carbon is susceptible to nucleophilic attack.[1] The electron-withdrawing nature of the carboxylic acid group polarizes the double bond, rendering the β-carbon electrophilic.

Spectroscopic Characteristics

The conjugation in these molecules significantly influences their spectroscopic properties.

Spectroscopic TechniqueCharacteristic Features
Infrared (IR) Spectroscopy The C=O stretching frequency is typically observed at a lower wavenumber (around 1680-1710 cm⁻¹) compared to saturated carboxylic acids, due to the delocalization of π-electrons. The C=C stretching absorption appears in the range of 1610-1640 cm⁻¹. The O-H stretch of the carboxylic acid is a broad band from 2500 to 3300 cm⁻¹.[2][3]
¹H NMR Spectroscopy The vinylic protons (α and β) typically appear in the deshielded region of the spectrum. The β-proton is generally more deshielded than the α-proton due to the electron-withdrawing effect of the carbonyl group. The carboxylic acid proton (–COOH) is highly deshielded and appears as a broad singlet, often above 10 ppm.[3]
¹³C NMR Spectroscopy The carbonyl carbon, α-carbon, and β-carbon all show characteristic chemical shifts. The β-carbon is typically more deshielded than the α-carbon.[2]
UV-Vis Spectroscopy These compounds exhibit a characteristic π → π* transition, often at a longer wavelength (bathochromic shift) compared to non-conjugated systems, due to the extended conjugation.[4][5]

II. Synthesis of α,β-Unsaturated Carboxylic Acids

Several classical and modern synthetic methodologies are employed for the preparation of α,β-unsaturated carboxylic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. Condensation Reactions
1. Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming C=C bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base.[6][7]

The Doebner modification of the Knoevenagel condensation is particularly useful for synthesizing α,β-unsaturated carboxylic acids. This variation utilizes malonic acid as the active methylene compound and pyridine as both the solvent and catalyst. The reaction proceeds through a condensation-decarboxylation sequence.[7][8]

Experimental Protocol: Doebner-Knoevenagel Condensation

  • To a solution of the aldehyde (1 equivalent) in pyridine, add malonic acid (1.1-1.5 equivalents).

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux until the evolution of CO₂ ceases.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Collect the precipitated α,β-unsaturated carboxylic acid by filtration, wash with cold water, and recrystallize from a suitable solvent.

// Reactants aldehyde [label="R-CHO\n(Aldehyde)"]; malonic_acid [label="CH₂(COOH)₂\n(Malonic Acid)"]; base [label="Pyridine\n(Base/Solvent)"];

// Intermediates intermediate1 [label="[Intermediate Adduct]"]; intermediate2 [label="[Decarboxylation]"];

// Product product [label="R-CH=CH-COOH\n(α,β-Unsaturated Carboxylic Acid)"];

// Reaction flow aldehyde -> intermediate1 [label="+ Malonic Acid"]; malonic_acid -> intermediate1; base -> intermediate1 [style=dashed, label="catalyst"]; intermediate1 -> intermediate2 [label="Heat"]; intermediate2 -> product [label="- CO₂"];

// Captions caption [label="Knoevenagel-Doebner Condensation Workflow", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; } Knoevenagel-Doebner Condensation Workflow

2. Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid to yield an α,β-unsaturated carboxylic acid, often a cinnamic acid derivative.[9][10][11][12][13] The reaction typically requires high temperatures.[9]

Mechanism of the Perkin Reaction

  • Formation of an enolate from the acid anhydride by the basic salt.

  • Nucleophilic addition of the enolate to the aromatic aldehyde.

  • Intramolecular acyl transfer to form an intermediate.

  • Elimination of a carboxylate group to form the α,β-unsaturated mixed anhydride.

  • Hydrolysis of the mixed anhydride to yield the final α,β-unsaturated carboxylic acid.[10][11]

// Reactants ar_aldehyde [label="Ar-CHO\n(Aromatic Aldehyde)"]; anhydride [label="(RCH₂CO)₂O\n(Acid Anhydride)"]; base [label="RCH₂COONa\n(Base)"];

// Intermediates enolate [label="[Enolate]"]; aldol_adduct [label="[Aldol Adduct]"]; elimination [label="[Elimination]"]; hydrolysis [label="[Hydrolysis]"];

// Product product [label="Ar-CH=CR-COOH\n(α,β-Unsaturated Carboxylic Acid)"];

// Reaction flow anhydride -> enolate [label="+ Base"]; base -> enolate [style=dashed]; ar_aldehyde -> aldol_adduct; enolate -> aldol_adduct [label="Nucleophilic Attack"]; aldol_adduct -> elimination; elimination -> hydrolysis; hydrolysis -> product;

// Caption caption [label="Perkin Reaction Mechanism Overview", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; } Perkin Reaction Mechanism Overview

B. Carbonylation Reactions

Carbonylation reactions offer an atom-efficient route to α,β-unsaturated carboxylic acids.[14][15] These methods involve the introduction of a carbonyl group into a molecule using carbon monoxide or other carbonyl sources. For instance, the carbonylation of alkynes can produce α,β-unsaturated carboxylic acids.[14] More recently, copper-catalyzed carboxylation of alkynes with CO₂ has emerged as a practical method.[16]

C. Other Synthetic Methods

Other notable methods for synthesizing α,β-unsaturated carboxylic acids include:

  • Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions can be adapted to produce α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids.[16]

  • Palladium-Catalyzed C-H Activation: Direct dehydrogenation of saturated carboxylic acids can provide access to their α,β-unsaturated counterparts.[17]

  • Oxidation of α,β-Unsaturated Aldehydes: Mild oxidation of the corresponding aldehydes can yield the desired carboxylic acids.

III. Reactivity of α,β-Unsaturated Carboxylic Acids

The conjugated system in α,β-unsaturated carboxylic acids dictates their reactivity, allowing for reactions at the carboxylic acid group, the double bond, or through concerted mechanisms involving the entire conjugated system.

A. Conjugate Addition (Michael Addition)

Due to the electrophilic nature of the β-carbon, α,β-unsaturated carboxylic acids and their derivatives are excellent Michael acceptors.[1] They readily undergo conjugate addition with a wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents.[18][19][20][21] This reaction is a powerful tool for C-C and C-heteroatom bond formation.

Mechanism of Michael Addition

  • A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system.

  • This attack forms a resonance-stabilized enolate intermediate.

  • Protonation of the enolate at the α-carbon yields the 1,4-adduct.[19]

// Reactants michael_acceptor [label="R-CH=CH-COOH\n(Michael Acceptor)"]; nucleophile [label="Nu⁻\n(Nucleophile)"];

// Intermediates enolate [label="[Enolate Intermediate]"];

// Product product [label="R-CH(Nu)-CH₂-COOH\n(1,4-Adduct)"];

// Reaction flow michael_acceptor -> enolate [label="+ Nu⁻"]; nucleophile -> enolate; enolate -> product [label="Protonation"];

// Caption caption [label="Michael Addition Reaction Pathway", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; } Michael Addition Reaction Pathway

B. Diels-Alder Reaction

α,β-Unsaturated carboxylic acids and their esters can act as dienophiles in the Diels-Alder reaction, a [4+2] cycloaddition with a conjugated diene to form a six-membered ring.[1][22] The electron-withdrawing carboxylic acid group activates the dienophile for this reaction. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.[22] Lewis acids can be used to accelerate these reactions.[23]

C. Electrophilic Addition to the Double Bond

While less common than conjugate addition, electrophilic addition to the double bond can occur. The regioselectivity is often opposite to that observed for isolated alkenes (anti-Markovnikov addition).[24] For example, the addition of HBr to propenoic acid yields 3-bromopropanoic acid. This is explained by the initial protonation of the carbonyl oxygen, which leads to a resonance-stabilized cation with positive charge density at the β-carbon.[24]

D. Lactonization

Unsaturated carboxylic acids with the double bond further down the carbon chain (e.g., γ,δ- or δ,ε-unsaturated) can undergo acid-catalyzed intramolecular cyclization to form lactones.[24]

IV. α,β-Unsaturated Carboxylic Acids in Drug Development

The α,β-unsaturated carboxylic acid moiety is present in numerous natural products and synthetic drugs, where it often plays a critical role in their biological activity.[25][26][27] However, its presence can also pose challenges in drug design.

A. Role as a Pharmacophore

The electrophilic nature of the β-carbon allows these compounds to act as covalent modifiers of biological macromolecules, such as proteins and enzymes. They can react with nucleophilic residues, particularly cysteine thiols, through Michael addition.[28] This covalent interaction can lead to irreversible inhibition of the target protein, which can be a desirable mechanism of action for certain drugs.

B. Challenges in Drug Design

Despite their potential as pharmacophores, α,β-unsaturated carboxylic acids present several challenges for drug developers:

  • Toxicity: The same reactivity that makes them effective covalent inhibitors can also lead to off-target effects and toxicity through indiscriminate reactions with other biological nucleophiles.[29]

  • Metabolic Instability: The carboxylic acid group can be a site for metabolic transformations, such as glucuronidation. Interestingly, acyl glucuronidation of some α,β-unsaturated carboxylic acids has been shown to activate the molecule towards nucleophilic attack, potentially leading to covalent binding to proteins.[30]

  • Poor Physicochemical Properties: The carboxylic acid group can impart high polarity and low lipophilicity, which may lead to poor membrane permeability and oral bioavailability.[31][32]

To mitigate these issues, medicinal chemists often employ strategies such as designing compounds with carefully tuned reactivity or using bioisosteric replacements for the carboxylic acid group.[31][32]

C. Examples in Medicinal Chemistry
  • Cinnamic acid and its derivatives: These compounds exhibit a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[26]

  • GDC-0810: An investigational drug containing an α,β-unsaturated carboxylic acid moiety, where its metabolism to an acyl glucuronide was found to enhance its reactivity towards thiols.[30]

Conclusion

α,β-Unsaturated carboxylic acids are a fundamentally important class of molecules with a rich and diverse chemistry. Their synthesis is well-established through classic reactions like the Knoevenagel and Perkin condensations, as well as modern catalytic methods. Their reactivity is dominated by the conjugated system, making them valuable substrates for conjugate additions and cycloaddition reactions. In the realm of drug development, they represent a double-edged sword: their inherent reactivity can be harnessed for potent, targeted covalent inhibition, but it also necessitates careful consideration of potential toxicity and off-target effects. A thorough understanding of the principles outlined in this guide is essential for researchers and scientists aiming to leverage the unique properties of α,β-unsaturated carboxylic acids in both synthetic and medicinal chemistry.

References

  • J&K Scientific LLC. (2021, June 1). Perkin Reaction.
  • Online Organic Chemistry Tutor. Perkin Reaction.
  • Scribd. 308 Perkin Reaction.
  • Zhang, S., et al. (2020, April 7). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews.
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  • Purechemistry. (2023, February 24).
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  • Wikipedia.
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  • Wikipedia.
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  • ChemistryViews. (2013, July 25).
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  • ResearchGate.
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  • Wikipedia. Michael addition reaction.
  • Master Organic Chemistry. (2023, May 24).
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  • Wikipedia. Diels–Alder reaction.
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Foundational

A Technical Guide to a Niche Compound: The Case of 4-Methyl-2-Methylidenepentanoic Acid

An In-Depth Exploration of a Lesser-Known α,β-Unsaturated Carboxylic Acid: Synthesis, Characterization, and Future Potential Foreword: Embracing the Obscure in Chemical Discovery In the vast landscape of chemical researc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Lesser-Known α,β-Unsaturated Carboxylic Acid: Synthesis, Characterization, and Future Potential

Foreword: Embracing the Obscure in Chemical Discovery

In the vast landscape of chemical research and drug development, a significant focus is placed on well-characterized molecules with established biological activities and synthetic pathways. However, there exists an immense territory of lesser-known compounds, whose potential remains largely untapped. 4-Methyl-2-methylidenepentanoic acid is one such molecule. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on this niche compound. Due to the limited direct historical information available, this guide will focus on the known synthesis, its physicochemical properties inferred from its ester, and the broader context of its chemical class—α,β-unsaturated carboxylic acids—to illuminate its potential for future research and application.

The Scant History and Discovery of a Niche Molecule

A thorough review of the scientific literature reveals a sparse history for 4-methyl-2-methylidenepentanoic acid. Unlike its more famous structural isomer, 4-methyl-2-pentenoic acid, or its close analog, itaconic acid, there are no prominent discovery narratives or extensive studies associated with it. Its existence is primarily documented through a limited number of synthetic reports and chemical databases. This obscurity, however, does not diminish its potential interest. As a substituted α,β-unsaturated carboxylic acid, it belongs to a class of compounds known for their diverse biological activities.

The primary accessible documentation for this compound comes from chemical suppliers and databases, with a key synthetic precursor being 4-methyl-2-oxopentanoic acid[1]. The limited historical footprint suggests that 4-methyl-2-methylidenepentanoic acid has likely been synthesized as a chemical intermediate or as part of broader chemical library synthesis rather than being the focus of dedicated research efforts.

Synthesis and Methodologies

The synthesis of 4-methyl-2-methylidenepentanoic acid is not widely reported, with a single, direct method being the most accessible. This synthesis is a dehydration reaction starting from 2-(hydroxymethyl)-4-methylpentanoic acid.

Dehydration of 2-(Hydroxymethyl)-4-methylpentanoic acid

A known method for the preparation of 4-methyl-2-methylidenepentanoic acid involves the acid-catalyzed dehydration of 2-(hydroxymethyl)-4-methylpentanoic acid. This reaction proceeds by heating the starting material in the presence of a strong acid catalyst, such as phosphoric acid, followed by distillation of the product.

Experimental Protocol:

  • In a reaction vessel equipped for distillation, combine 2-(hydroxymethyl)-4-methylpentanoic acid (8.7 g) with 10 drops of 85% phosphoric acid.

  • Heat the mixture in a Wood's metal bath to 220°C for 20 minutes.

  • Attach a distillation head and gradually decrease the pressure to 60 mm Hg while increasing the temperature to 270°C.

  • The product will begin to distill. Further decrease the pressure to 10 mm Hg.

  • Collect the distillate, which is the desired 4-methyl-2-methylidenepentanoic acid, at a vapor temperature of 180-190°C. The reported yield for this procedure is 7.0 g.

Causality Behind Experimental Choices:

  • High Temperature: The high reaction temperature is necessary to overcome the activation energy for the dehydration reaction.

  • Phosphoric Acid: Phosphoric acid acts as a proton source to protonate the hydroxyl group, making it a good leaving group (water).

  • Vacuum Distillation: The use of vacuum distillation is crucial for two reasons: it allows the product to be distilled at a lower temperature than its atmospheric boiling point, which helps to prevent decomposition, and it effectively removes the product from the reaction mixture as it is formed, driving the equilibrium towards the product side.

Reaction Workflow Diagram:

G start 2-(Hydroxymethyl)-4-methylpentanoic acid catalyst 85% Phosphoric Acid start->catalyst Add heat 220-270°C catalyst->heat Heat distillation Vacuum Distillation (10-60 mm Hg) heat->distillation Distill product 4-Methyl-2-methylidenepentanoic acid distillation->product Collect

Caption: Synthesis of 4-methyl-2-methylidenepentanoic acid via dehydration.

Physicochemical and Spectral Data

PropertyValue (for 4-methyl-2-methylidenepentanoate)Inferred Property for the Acid
CAS Number 26335-74-0[2]Not assigned
Molecular Formula C7H12O2C6H10O2
Molecular Weight 128.17 g/mol 114.14 g/mol
IUPAC Name Methyl 4-methyl-2-methylidenepentanoate4-Methyl-2-methylidenepentanoic acid
SMILES CC(C)CC(=C)C(=O)OCCC(C)CC(=C)C(=O)O
Predicted Boiling Point ~150-160 °C (at 760 mmHg)Higher than the ester, likely >200°C
Predicted Density ~0.9-1.0 g/cm³Higher than the ester, likely >1.0 g/cm³
Predicted pKa Not applicable~4-5 (typical for carboxylic acids)

Note: The properties for the acid are inferred based on general chemical principles. The carboxylic acid is expected to have a higher boiling point and density than its methyl ester due to hydrogen bonding.

Context from Structurally Related Compounds

To better understand the potential of 4-methyl-2-methylidenepentanoic acid, it is instructive to examine its more well-studied relatives.

Itaconic Acid: A Historical Analogue

Itaconic acid (methylenesuccinic acid) is a close structural analog of 4-methyl-2-methylidenepentanoic acid, sharing the same methylidenecarboxylic acid core. Itaconic acid was first discovered in 1836 by Samuel Baup as a product of the thermal decomposition of citric acid[3]. Later, in the late 1920s, it was found to be produced by the fermentation of carbohydrates by the fungus Aspergillus itaconicus[3][4]. This biotechnological route has since become the primary method for its industrial production[4][5].

The history of itaconic acid provides a valuable parallel for understanding the potential synthetic routes and applications of its derivatives. The initial discovery through chemical degradation of a natural product, followed by the development of a more efficient biological production method, is a common theme in the history of many valuable organic acids[5].

α,β-Unsaturated Carboxylic Acids: A Class with Potent Biological Activity

4-Methyl-2-methylidenepentanoic acid belongs to the broader class of α,β-unsaturated carboxylic acids. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities. The reactivity of the α,β-unsaturated carbonyl moiety allows these molecules to act as Michael acceptors, enabling them to form covalent bonds with biological nucleophiles such as the thiol groups of cysteine residues in proteins[6]. This reactivity is the basis for many of their biological effects, but also a source of potential toxicity[7].

Derivatives of α,β-unsaturated carboxylic acids have been investigated for a variety of therapeutic applications, including as antibacterial and antifungal agents[8][9]. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which share the 4-methylpentanoic acid backbone, have shown good antibacterial activity against several Gram-positive bacteria[9].

Potential Applications and Future Research Directions

Given the structural features of 4-methyl-2-methylidenepentanoic acid and the known activities of related compounds, several avenues for future research can be proposed:

  • Polymer Chemistry: As a derivative of acrylic acid, it could serve as a monomer for the synthesis of novel polymers with unique properties conferred by the isobutyl side chain.

  • Drug Discovery: The α,β-unsaturated carboxylic acid moiety makes it a candidate for screening in various biological assays, particularly for antimicrobial or anticancer activity, where Michael acceptors have shown promise.

  • Agrochemicals: Many pesticides and herbicides contain α,β-unsaturated carbonyl functionalities. This compound could be explored as a building block for new agrochemicals.

  • Flavor and Fragrance: The structurally similar 4-methyl-2-pentenoic acid is used as a flavoring agent[10]. The potential organoleptic properties of 4-methyl-2-methylidenepentanoic acid could be investigated.

Logical Framework for Future Investigation:

G compound 4-Methyl-2-methylidenepentanoic acid synthesis Optimize Synthesis compound->synthesis characterization Full Spectroscopic Characterization synthesis->characterization polymer Polymerization Studies characterization->polymer drug_discovery Biological Screening (Antimicrobial, Anticancer) characterization->drug_discovery agrochemical Agrochemical Candidate Synthesis characterization->agrochemical flavor Organoleptic Property Evaluation characterization->flavor

Caption: A proposed workflow for the future investigation of 4-methyl-2-methylidenepentanoic acid.

Conclusion

4-Methyl-2-methylidenepentanoic acid represents a largely unexplored corner of the chemical landscape. While its history is not as rich as that of other organic acids, its structure places it at the intersection of several fields of active research. The synthesis, though not widely documented, is achievable through established chemical transformations. By drawing on our understanding of related compounds, we can begin to appreciate the potential of this niche molecule. It is our hope that this technical guide will serve as a valuable resource and a catalyst for future research into the properties and applications of 4-methyl-2-methylidenepentanoic acid, transforming it from a chemical curiosity into a valuable tool for scientists and innovators.

References

  • Tang, L., et al. (2020). Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Drug Metabolism and Disposition, 48(9), 751-759. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYL-2-METHYLIDENEPENTANOATE | CAS 26335-74-0. Retrieved from [Link]

  • Anwar, S., et al. (2021). Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method. Pakistan Journal of Pharmaceutical Sciences, 34(4), 1403-1407. [Link]

  • Kuenz, A., et al. (2012). Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Molecules, 17(4), 3734-3749. [Link]

  • PubChem. (n.d.). 4-Methyl-2-pentenoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Historical Evolution of Itaconic Acid Production, Based on a Search at Scopus. Retrieved from [Link]

  • NIST. (n.d.). 4-Methyl-2-oxovaleric acid. Retrieved from [Link]

  • Steiger, M. G., et al. (2018). World market and biotechnological production of itaconic acid. Applied Microbiology and Biotechnology, 102(9), 3937-3947. [Link]

  • Li, Y., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(3), 833-841. [Link]

  • Wikipedia. (n.d.). Itaconic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-4-methyl-2-pentenoic acid. Retrieved from [Link]

  • Masek, A., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(18), 5476. [Link]

  • Hevekerl, A., et al. (2019). Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. International Journal of Molecular Sciences, 20(12), 2865. [Link]

  • Wang, X. (2018). Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Journal of Heterocyclic Chemistry, 55(11). [Link]

  • Enoch, S. J., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(11), 2149-2162. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of 4-methyl-2-methylidenepentanoic acid

Abstract This document provides a comprehensive guide for the synthesis of 4-methyl-2-methylidenepentanoic acid, a valuable building block in organic synthesis. We present two robust protocols, designed for researchers i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-methyl-2-methylidenepentanoic acid, a valuable building block in organic synthesis. We present two robust protocols, designed for researchers in both academic and industrial settings. The primary recommended pathway involves a Morita-Baylis-Hillman (MBH) reaction followed by saponification, offering high functional group tolerance and atom economy. An alternative route via the dehydration of a β-hydroxy acid is also detailed. This guide emphasizes the underlying chemical principles, providing not just procedural steps but also the rationale behind them to ensure reproducible and scalable results.

Introduction

4-Methyl-2-methylidenepentanoic acid is an α,β-unsaturated carboxylic acid. This structural motif is of significant interest in medicinal chemistry and materials science due to its reactivity as a Michael acceptor and its utility in polymerization reactions. The synthesis of such molecules, however, can be challenging, requiring precise control over the introduction of the exocyclic methylene group while avoiding unwanted side reactions.

This guide provides detailed, validated protocols for two distinct synthetic strategies. Our primary focus is on a modern, reliable two-step sequence beginning with the Morita-Baylis-Hillman (MBH) reaction, which is renowned for its ability to construct densely functionalized molecules under mild, organocatalyzed conditions[1][2]. The subsequent hydrolysis of the ester intermediate is a fundamental and well-understood transformation. The second protocol offers a more classical approach involving the dehydration of a precursor acid, which can be effective if the starting material is readily available[3].

Primary Recommended Protocol: Two-Step Synthesis via Morita-Baylis-Hillman Reaction

This approach is recommended for its reliability, mild conditions, and the commercial availability of the starting materials. The synthesis proceeds in two key stages:

  • Step 1: Morita-Baylis-Hillman reaction between isovaleraldehyde (3-methylbutanal) and methyl acrylate to form methyl 2-(hydroxymethyl)-4-methylpentanoate.

  • Step 2: Saponification (ester hydrolysis) of the MBH adduct to yield the final product, 4-methyl-2-methylidenepentanoic acid.

Logical Workflow: Primary Protocol

G cluster_0 Step 1: Morita-Baylis-Hillman Reaction cluster_1 Step 2: Saponification A Isovaleraldehyde D Reaction & Workup A->D B Methyl Acrylate B->D C DABCO (Catalyst) C->D Catalyzes E Methyl 2-(hydroxymethyl)- 4-methylpentanoate (MBH Adduct) D->E F MBH Adduct E->F Intermediate H Hydrolysis & Acidification F->H G NaOH / H2O, MeOH G->H I 4-Methyl-2-methylidenepentanoic acid (Final Product) H->I

Caption: Workflow for the Two-Step Synthesis.

Step 1: Synthesis of Methyl 2-(hydroxymethyl)-4-methylpentanoate (MBH Adduct)

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically catalyzed by a nucleophilic tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine[1][2]. The reaction's high atom economy and creation of a chiral center make it highly valuable.

Mechanism of the Morita-Baylis-Hillman Reaction

The mechanism begins with the conjugate addition of the nucleophilic catalyst (DABCO) to the activated alkene (methyl acrylate), forming a zwitterionic enolate. This enolate then acts as the key nucleophile, attacking the carbonyl carbon of the aldehyde (isovaleraldehyde). A subsequent proton transfer and elimination of the catalyst regenerates the double bond in the desired allylic alcohol product.

G cluster_mech Baylis-Hillman Mechanism start DABCO + Methyl Acrylate enolate Zwitterionic Enolate (Nucleophile) start->enolate 1. Conjugate Addition adduct Tetrahedral Intermediate enolate->adduct 2. Aldol Addition aldehyde Isovaleraldehyde (Electrophile) aldehyde->adduct proton_transfer Proton Transfer adduct->proton_transfer 3. Elimination product MBH Adduct + DABCO proton_transfer->product 4. Catalyst Regen.

Caption: Simplified Baylis-Hillman Reaction Mechanism.

Experimental Protocol

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Isovaleraldehyde86.138.61 g (10.9 mL)0.101.0
Methyl Acrylate86.0910.33 g (10.8 mL)0.121.2
DABCO112.172.24 g0.020.2
Dichloromethane (DCM)-50 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isovaleraldehyde (1.0 eq), methyl acrylate (1.2 eq), and DABCO (0.2 eq).

  • Dissolve the mixture in 50 mL of dichloromethane (DCM).

  • Seal the flask with a septum and stir the reaction mixture at room temperature. The reaction is typically slow and should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) over 24-72 hours.

    • Expert Insight: The MBH reaction is notoriously slow. Patience is key. If the reaction stalls, adding a small amount of water or a protic co-solvent like methanol can sometimes accelerate the proton transfer steps.

  • Upon completion, dilute the reaction mixture with 100 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove the DABCO catalyst, followed by saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL)[4].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to yield methyl 2-(hydroxymethyl)-4-methylpentanoate as a colorless oil. The expected yield is typically in the range of 60-80%.

Step 2: Saponification to 4-Methyl-2-methylidenepentanoic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is preferred for this transformation as it is an irreversible process, driving the reaction to completion[5][6].

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group. A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide ion yields the carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.

Experimental Protocol

ReagentMolar Mass ( g/mol )Amount (for 0.07 mol ester)MolesEquivalents
Methyl 2-(hydroxymethyl)-4-methylpentanoate174.2212.2 g0.071.0
Sodium Hydroxide (NaOH)40.003.36 g0.0841.2
Methanol (MeOH)-70 mL--
Water-30 mL--
Hydrochloric Acid (HCl), conc.-As needed--

Procedure:

  • Dissolve the ester intermediate (1.0 eq) in a mixture of methanol and water in a 250 mL round-bottom flask.

    • Causality: A co-solvent system like MeOH/H₂O is used to ensure the miscibility of the organic ester and the aqueous base, creating a single phase for the reaction to proceed efficiently[7].

  • Add sodium hydroxide pellets (1.2 eq) to the solution and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 70-80°C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ester spot has disappeared.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and transfer to a separatory funnel. Wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, careful addition of concentrated HCl. The carboxylic acid product should precipitate or form an oil.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-methyl-2-methylidenepentanoic acid. The product can be further purified by recrystallization or short-path distillation if necessary. Expected yields for this step are typically >90%.

Alternative Protocol: Dehydration of 2-(Hydroxymethyl)-4-methylpentanoic acid

This protocol provides a direct, one-step conversion to the final product from a pre-formed β-hydroxy acid precursor. While efficient, its utility depends on the availability of the specific starting material.

Logical Workflow: Alternative Protocol

G cluster_alt Dehydration Reaction A 2-(Hydroxymethyl)-4-methylpentanoic acid C Dehydration & Distillation A->C B Phosphoric Acid (Catalyst) High Temperature B->C Catalyzes D 4-Methyl-2-methylidenepentanoic acid C->D

Caption: Workflow for the Alternative Dehydration Protocol.

Experimental Protocol

This procedure is adapted from a known synthesis of the target molecule[3].

ReagentMolar Mass ( g/mol )AmountMoles
2-(Hydroxymethyl)-4-methylpentanoic acid146.188.7 g0.0595
Phosphoric Acid (85%)98.00~10 dropsCatalytic

Procedure:

  • Safety First: This reaction is conducted at very high temperatures. Ensure the use of appropriate personal protective equipment and a stable heating apparatus (e.g., a Wood's metal bath or sand bath) within a fume hood.

  • Place 2-(hydroxymethyl)-4-methylpentanoic acid (8.7 g) in a distillation flask suitable for high-temperature work.

  • Add 10 drops of 85% phosphoric acid.

    • Causality: Strong, non-volatile acids like phosphoric or sulfuric acid are used to catalyze the dehydration of alcohols[8]. At high temperatures, the acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of a proton from the adjacent carbon forms the alkene.

  • Heat the flask in a Wood's metal bath to 220°C for 20 minutes.

  • Attach a distillation head and begin to slowly decrease the pressure to approximately 60 mmHg while simultaneously increasing the bath temperature to 270°C.

  • The product will begin to distill. Continue to decrease the pressure to 10 mmHg. The vapor temperature should be maintained between 180-190°C.

  • Collect the distillate, which is the desired 4-methyl-2-methylidenepentanoic acid. The reported yield for this procedure is approximately 7.0 g (around 92%)[3].

Conclusion

We have detailed two effective protocols for the synthesis of 4-methyl-2-methylidenepentanoic acid. The primary recommended method, a two-step sequence involving a Morita-Baylis-Hillman reaction and subsequent saponification, offers a mild and reliable route from readily available starting materials. The alternative dehydration protocol is a highly efficient, albeit high-temperature, method suitable when the β-hydroxy acid precursor is on hand. By understanding the mechanisms and the rationale behind the procedural choices, researchers can confidently implement and adapt these methods for their specific needs.

References

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid. Retrieved from [Link]

  • Miyauchi, H., et al. (2005). Enantioselective synthesis of the optically active alpha-methylene-beta-hydroxy esters, equivalent compounds to Morita-Baylis-Hillman adducts, using successive asymmetric aldol reaction and oxidative deselenization. The Journal of Organic Chemistry, 70(20), 8103-6. Retrieved from [Link]

  • Barrett, A. G. M., & Cook, A. S. (2004). Chiral Amine-Catalyzed Asymmetric Baylis−Hillman Reaction: A Reliable Route to Highly Enantiomerically Enriched (α-Methylene-β-hydroxy)esters. Journal of the American Chemical Society, 126(46), 15242-15243. Retrieved from [Link]

  • Miyauchi, H., et al. (2005). Enantioselective Synthesis of the Optically Active α-Methylene-β-hydroxy Esters, Equivalent Compounds to Morita−Baylis−Hillman Adducts, Using Successive Asymmetric Aldol Reaction and Oxidative Deselenization. The Journal of Organic Chemistry, 70(20), 8103-8106. Retrieved from [Link]

  • Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

  • Kónya, B., et al. (2025). Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Khan, M. A., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Pakistan journal of pharmaceutical sciences, 29(5), 1633-1638. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Frank, S. A., & Roush, W. R. (2010). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)-C(21) Fragment of Tedanolide C. Organic letters, 12(10), 2342-2345. Retrieved from [Link]

  • Google Patents. (n.d.). WO1986002070A1 - A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.
  • Google Patents. (n.d.). US4861436A - Recovery of 4-methyl-2-pentanone from acetic acid by distillation.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 24). Why doesn't this β-hydroxycarboxylic acid undergo dehydration upon heating?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Retrieved from [Link]

  • PubMed. (2010, May 21). Enantioselective Synthesis of Alpha-Methylene-Beta-Hydroxy Carboxylic Acid Derivatives via a Diastereoselective aldol/beta-elimination Sequence: Application to the C(15)-C(21) Fragment of Tedanolide C. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. (n.d.). CN102653510A - Production method of 2-methyl-2-pentenoic acid.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US3904676A - Purification of methyl acetate.

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Application

Application Notes and Protocols for Antibacterial Studies of 4-methyl-2-methylidenepentanoic acid

Authored by: [Senior Application Scientist] Date: January 16, 2026 Introduction: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for antibacterial drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Senior Application Scientist]

Date: January 16, 2026

Introduction: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for antibacterial drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-methyl-2-methylidenepentanoic acid in antibacterial studies. While direct studies on the antibacterial properties of this specific compound are limited, this guide offers a robust framework for its evaluation, drawing from established methodologies in antimicrobial susceptibility testing.

Recent research into derivatives, such as (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, has demonstrated promising antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[1][2] This suggests that the 4-methyl-2-methylidenepentanoic acid scaffold may serve as a valuable starting point for the development of new antibacterial agents.

These application notes will guide the user through the essential in vitro assays required to determine the antibacterial spectrum and potency of 4-methyl-2-methylidenepentanoic acid. The protocols provided are based on internationally recognized standards to ensure data reliability and reproducibility.

Part 1: Initial Screening and Determination of Antibacterial Activity

The primary objective of the initial screening is to ascertain whether 4-methyl-2-methylidenepentanoic acid exhibits any inhibitory effects against a panel of clinically relevant bacteria. A qualitative assessment using the disk diffusion method is a cost-effective and efficient first step.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.[3][4][5] It involves placing a disk impregnated with the test compound onto an agar plate inoculated with the bacterium of interest. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[6]

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of 4-methyl-2-methylidenepentanoic acid onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the test compound).

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters.

    • The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Part 2: Quantitative Assessment of Antibacterial Potency

Following a positive result in the initial screening, a quantitative assessment is necessary to determine the precise concentration of 4-methyl-2-methylidenepentanoic acid required to inhibit or kill the bacteria. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9] The broth microdilution method is a widely used and standardized technique for determining MIC values.[3][5][10]

Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of 4-methyl-2-methylidenepentanoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions.

    • Include a growth control (wells with MHB and bacteria, but no compound) and a sterility control (wells with MHB only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13] This assay is a logical extension of the MIC test.

Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spot-inoculate the aliquots onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the MHA plate.[6][13]

Data Presentation:

ParameterDescription
Zone of Inhibition (mm) Diameter of the clear zone around the disk in the disk diffusion assay.
MIC (µg/mL) Lowest concentration of the compound that inhibits visible bacterial growth.[7][8]
MBC (µg/mL) Lowest concentration of the compound that kills ≥99.9% of the bacteria.[11][12]

Part 3: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of 4-methyl-2-methylidenepentanoic acid to mammalian cells to ensure its selective activity against bacteria. The MTT assay is a standard colorimetric assay for assessing cell viability.[14][15]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the ability of viable cells with active metabolism to convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[15]

Protocol:

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., L929 murine fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-methyl-2-methylidenepentanoic acid in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Part 4: Visualizing Experimental Workflows

Antibacterial_Testing_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Assessment cluster_safety Safety Profile start Start: Test Compound (4-methyl-2-methylidenepentanoic acid) disk_diffusion Disk Diffusion Assay start->disk_diffusion mic_assay MIC Assay (Broth Microdilution) disk_diffusion->mic_assay Positive Result mbc_assay MBC Assay mic_assay->mbc_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) mbc_assay->cytotoxicity_assay end End: Antibacterial Profile (Potency & Selectivity) cytotoxicity_assay->end Complete Profile

Caption: Workflow for evaluating the antibacterial potential of a test compound.

Part 5: Concluding Remarks

The protocols outlined in these application notes provide a standardized and comprehensive approach to evaluating the antibacterial potential of 4-methyl-2-methylidenepentanoic acid. By systematically determining its inhibitory and bactericidal concentrations against a panel of relevant bacteria and assessing its cytotoxicity, researchers can generate a robust dataset to inform further drug development efforts. A favorable therapeutic index, indicated by high antibacterial activity and low cytotoxicity, would warrant further investigation into the compound's mechanism of action and in vivo efficacy.

References

  • National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Clinical and Laboratory Standards Institute. (2012). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI document M26-A.
  • Coyle, M. B. (2005). Manual of antimicrobial susceptibility testing. American Society for Microbiology.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids Synthesis and Antibacterial Evaluation. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • In-vitro activity of antibacterial drugs and clinical practice. (1995). Drug and Therapeutics Bulletin. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). PMC - PubMed Central. Retrieved from [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). Retrieved from [Link]

  • Cytotoxicity test and antibacterial assessment in a bacteria-fibroblast co-culture system. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. Retrieved from [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.). NIH. Retrieved from [Link]

  • Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. (n.d.). PMC. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Developing Analytical Methods for 4-methyl-2-methylidenepentanoic acid

Abstract: This document provides a comprehensive guide to developing and validating analytical methods for the quantification and characterization of 4-methyl-2-methylidenepentanoic acid. Given its classification as an α...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to developing and validating analytical methods for the quantification and characterization of 4-methyl-2-methylidenepentanoic acid. Given its classification as an α,β-unsaturated carboxylic acid, specific challenges such as chromatographic performance and detection sensitivity are addressed. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, alongside methodologies for structural confirmation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These protocols are designed to be robust and self-validating, ensuring trustworthiness and accuracy for researchers in drug development and chemical analysis.

Introduction and Analytical Rationale

4-methyl-2-methylidenepentanoic acid is a methyl-branched, unsaturated fatty acid with the molecular formula C₆H₁₀O₂ and a molecular weight of approximately 114.14 g/mol .[1][2] Its structure, featuring a carboxylic acid functional group and a terminal double bond, presents unique analytical challenges. The carboxylic acid moiety imparts high polarity, which can lead to poor peak shape (tailing) in gas chromatography due to interactions with active sites in the GC system.[3] Furthermore, the molecule lacks a strong native chromophore, making sensitive detection by UV-Vis spectrophotometry difficult.[4]

Therefore, robust analytical methods for this compound typically require a derivatization step to enhance volatility for GC analysis or to attach a chromophore for HPLC-UV analysis. This guide provides a framework for method selection based on these principles, offering detailed protocols for two primary chromatographic techniques.

Chemical Properties Overview

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[1][2]
Average Molecular Weight 114.14 g/mol PubChem[1][2]
Monoisotopic Mass 114.068079557 DaPubChem[1]
Predicted pKa ~5.12FooDB[5]
Predicted logP ~1.63FooDB[5]
Classification Methyl-branched fatty acidFooDB[5]

Overall Analytical Workflow

The selection of an analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. The general workflow for analyzing 4-methyl-2-methylidenepentanoic acid is outlined below.

Analytical_Workflow cluster_prep Sample Preparation cluster_confirmation Structural Confirmation Sample Sample Containing Analyte Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Required for GC & HPLC-UV) Extraction->Derivatization NMR NMR Spectroscopy Extraction->NMR For pure substance HRMS High-Resolution MS Extraction->HRMS Direct Infusion HPLC HPLC-UV Analysis (Derivatized) Derivatization->HPLC UV-active derivative GCMS GC-MS Analysis (Derivatized) Derivatization->GCMS Volatile derivative Data Data Analysis & Quantification HPLC->Data GCMS->Data

Caption: General workflow for the analysis of 4-methyl-2-methylidenepentanoic acid.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds. However, the direct analysis of carboxylic acids like 4-methyl-2-methylidenepentanoic acid can be problematic, often resulting in poor peak shapes.[3] To overcome this, a derivatization step is employed to convert the polar carboxylic acid into a more volatile and less polar ester or silyl ester. Silylation is a common and effective technique for this purpose.[6][7]

Rationale for Derivatization

Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group. This transformation significantly reduces analyte polarity and increases volatility, leading to improved chromatographic performance, sharper peaks, and better sensitivity.[6]

GC_Derivatization Analyte 4-methyl-2-methylidenepentanoic acid (Analyte) Plus + Analyte->Plus Reagent BSTFA (Silylating Reagent) Arrow -> Reagent->Arrow Product TMS-ester Derivative (Volatile) Plus->Reagent Arrow->Product

Caption: Silylation reaction for GC-MS analysis.

Step-by-Step Protocol

A. Materials and Reagents

  • 4-methyl-2-methylidenepentanoic acid standard (e.g., from BLDpharm[8])

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Methanol (HPLC grade) for standard preparation

  • Ethyl Acetate (GC grade) for extraction

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with inserts and PTFE-lined caps

B. Standard Preparation

  • Prepare a 1 mg/mL stock solution of 4-methyl-2-methylidenepentanoic acid in methanol.

  • Perform serial dilutions of the stock solution with methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

C. Sample Preparation and Derivatization

  • For liquid samples, transfer 100 µL of the sample (or diluted sample) to a glass tube. For solid samples, use a pre-weighed amount and dissolve accordingly.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all water and protic solvents.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.[6]

  • Cool the vial to room temperature. The sample is now ready for injection.

D. GC-MS Instrumentation and Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal separation efficiency.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessUse split for concentrated samples and splitless for trace analysis to improve sensitivity.
Injection Volume 1 µLStandard volume for most GC systems.
Oven Program 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A starting temperature of 60°C allows for good focusing on the column head. The ramp rate provides a good balance between resolution and analysis time.[9]
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[10]
Scan Range m/z 40-400Covers the expected mass of the TMS derivative and its key fragments.

E. Expected Results and Data Analysis

  • Retention Time: The TMS-derivatized analyte will have a specific retention time under the conditions above.

  • Mass Spectrum: The EI mass spectrum will show a molecular ion ([M]⁺) at m/z 186 and characteristic fragment ions. Key expected fragments include m/z 171 ([M-CH₃]⁺), m/z 117 ([COOTMS]⁺), and m/z 73 ([TMS]⁺).

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is well-suited for analyzing carboxylic acids without the need for volatilization.[11] However, the lack of a strong UV chromophore in 4-methyl-2-methylidenepentanoic acid necessitates a derivatization step to introduce one, enabling sensitive UV detection.[12] A common approach is esterification with a reagent like 2,4'-dibromoacetophenone, which attaches a strongly UV-absorbent group.[13]

Rationale for Derivatization

This pre-column derivatization converts the non-absorbing carboxylic acid into an ester with a high molar absorptivity, allowing for detection at low concentrations using a standard UV detector. The reaction is typically catalyzed and proceeds under mild conditions.

HPLC_Derivatization Analyte 4-methyl-2-methylidenepentanoic acid (Analyte) Plus + Analyte->Plus Reagent 2,4'-dibromoacetophenone (UV-labeling Reagent) Arrow -> (Catalyst, Heat) Reagent->Arrow Product Phenacyl Ester Derivative (UV-active) Plus->Reagent Arrow->Product

Caption: UV-labeling derivatization for HPLC analysis.

Step-by-Step Protocol

A. Materials and Reagents

  • 4-methyl-2-methylidenepentanoic acid standard

  • 2,4'-Dibromoacetophenone

  • Triethylamine or a crown ether catalyst

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Acetic Acid (for mobile phase)

  • 2 mL amber HPLC vials with PTFE-lined caps

B. Standard and Sample Preparation

  • Prepare a 1 mg/mL stock solution and serial dilutions of the analyte in acetonitrile.

  • In an HPLC vial, combine 100 µL of the standard or sample solution with 50 µL of a 5 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile.

  • Add 20 µL of a 5 mg/mL solution of triethylamine in acetonitrile to catalyze the reaction.

  • Cap the vial and heat at 60°C for 1 hour.

  • Cool to room temperature. The sample is ready for injection.

C. HPLC-UV Instrumentation and Parameters

ParameterRecommended SettingRationale
HPLC Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)Reversed-phase C18 columns are standard for separating fatty acids and their derivatives based on hydrophobicity.[11][14]
Mobile Phase A Water + 0.1% Formic AcidThe acid modifier improves peak shape by keeping the residual carboxylic acid in its protonated form.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier providing good separation for these types of derivatives.
Gradient Start at 50% B, ramp to 95% B over 15 min, hold 5 minA gradient elution is necessary to elute the hydrophobic derivative while separating it from excess reagent.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Wavelength ~256 nmThis wavelength corresponds to the absorbance maximum for the phenacyl ester derivative, providing maximal sensitivity.[13]

Method Validation Framework

To ensure the trustworthiness of the developed protocols, a validation procedure must be performed according to established guidelines.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (for HPLC-DAD) or unique mass fragments (for GC-MS). No interfering peaks at the analyte's retention time in blank samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Prepare 5-7 calibration standards. Plot response vs. concentration. The correlation coefficient (r²) should be ≥ 0.995.
Accuracy (% Recovery) The closeness of test results to the true value.Spike a blank matrix with known concentrations (low, mid, high). Recovery should be within 80-120%.
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability: Analyze 6 replicates at 100% of the target concentration. RSD should be ≤ 2%. Intermediate Precision: Repeat on a different day or with a different analyst. RSD should be ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.

Structural Confirmation Methods

For definitive identification, especially for reference standards or in metabolic studies, spectroscopic methods are essential.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion, confirming the elemental composition. For 4-methyl-2-methylidenepentanoic acid (C₆H₁₀O₂), the expected exact mass is 114.0681 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can fully elucidate the chemical structure.

  • ¹H NMR: Expected signals would include:

    • A doublet for the two methyl groups of the isopropyl moiety.

    • A multiplet for the methine proton of the isopropyl group.

    • A doublet for the methylene protons adjacent to the isopropyl group.

    • Two singlets (or narrow multiplets) for the two non-equivalent vinylic protons (=CH₂).

    • A broad singlet for the carboxylic acid proton (-COOH).

  • ¹³C NMR: Expected signals would correspond to the six unique carbon atoms in the molecule, including the carbonyl carbon, the two sp² carbons of the double bond, and the three sp³ carbons of the isobutyl group.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the reliable quantification and characterization of 4-methyl-2-methylidenepentanoic acid. The GC-MS method offers high sensitivity and specificity, making it ideal for complex matrices, while the HPLC-UV method provides a reliable alternative that is accessible in laboratories without mass spectrometry capabilities. Both methods rely on a critical derivatization step to overcome the inherent challenges of analyzing this polar, non-chromophoric compound. Proper method validation is paramount to ensure the generation of accurate and trustworthy data for research and development applications.

References

  • PubChem. (n.d.). 4-Methyl-2-pentenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, W., et al. (2020). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Journal of Chromatography A. (Note: While this paper discusses zwitterionic columns, its general GC parameters for carboxylic acids are relevant).
  • FooDB. (2010). Showing Compound 4-Methyl-2-pentenoic acid (FDB008176). Retrieved from [Link]

  • Videnovič, J., & Cincović, M. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • PubChem. (n.d.). 4-Methyl-pent-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zenkevich, I.G. (2004). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science.
  • Christie, W.W. (n.d.). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). Retrieved from [Link]

  • Darko, E., & Thurbide, K.B. (2011). Capillary gas chromatographic separation of carboxylic acids using an acidic water stationary phase.
  • Supporting Information for various organic syntheses (Note: General NMR d
  • NIST. (n.d.). Pentanoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, L., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Tropical Journal of Pharmaceutical Research.
  • ResearchGate. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from [Link]

  • Psillakis, E., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Analytica Chimica Acta. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Retrieved from [Link]

  • Kowalczyk-Pecka, D., et al. (2013). HPLC separation of some unsaturated and saturated fatty acids. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-4-methyl-2-pentenoic acid. Retrieved from [Link]

  • Al-Dirbashi, O.Y., & Jacob, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • MassBank. (2008). 4-methyl-2-pentanone. Retrieved from [Link]

  • Theodorou, V., & Le, T. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

  • Jamil, Y., et al. (2021). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Halosulfuron-methyl Analytical Method Summary. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Methyl-2-methylidenepentanoic acid 250mg. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Retrieved from [Link]

Sources

Application

Application Note: A Robust GC-MS Protocol for the Analysis of 4-methyl-2-methylidenepentanoic acid

Abstract This application note presents a comprehensive and validated protocol for the identification and quantification of 4-methyl-2-methylidenepentanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and validated protocol for the identification and quantification of 4-methyl-2-methylidenepentanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of carboxylic acids, direct GC analysis is challenging. This method employs a crucial derivatization step—silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)—to convert the analyte into its more volatile and thermally stable trimethylsilyl (TMS) ester. The protocol details every stage of the process, from sample preparation using liquid-liquid extraction to the optimized instrumental parameters and data analysis. This guide is intended for researchers, analytical chemists, and quality control professionals requiring a reliable method for analyzing this and similar unsaturated carboxylic acids in various matrices.

Introduction and Analytical Principle

4-methyl-2-methylidenepentanoic acid is an unsaturated carboxylic acid. The analysis of such compounds is essential in fields ranging from metabolic research to industrial chemical synthesis. However, the carboxylic acid functional group contains an active hydrogen, leading to high polarity, intermolecular hydrogen bonding, and poor thermal stability. These characteristics result in poor chromatographic peak shape, low sensitivity, and potential sample loss during conventional GC analysis[1].

To overcome these challenges, a derivatization step is mandatory[2]. This protocol utilizes silylation, one of the most robust and widely used derivatization techniques for GC analysis[1]. In this reaction, the active hydrogen on the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.

The core principle of this method is:

  • Extraction: Isolation of the analyte from the sample matrix using liquid-liquid extraction (LLE).

  • Derivatization: Conversion of the polar 4-methyl-2-methylidenepentanoic acid into its volatile TMS-ester derivative.

  • Separation: Chromatographic separation of the derivatized analyte from other matrix components on a non-polar GC column.

  • Detection & Identification: Mass spectrometric detection and identification based on the unique retention time and mass fragmentation pattern of the analyte derivative.

The entire analytical workflow is designed to ensure high sensitivity, accuracy, and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (Ethyl Acetate, pH Adjustment) Sample->LLE Dry Evaporation to Dryness (Nitrogen Stream) LLE->Dry Deriv Derivatization with BSTFA (Silylation) Dry->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Sep GC Separation (Capillary Column) GC_Inject->GC_Sep MS_Detect MS Detection (Electron Ionization) GC_Sep->MS_Detect Data_Acq Data Acquisition (TIC & Mass Spectra) MS_Detect->Data_Acq Ident Identification (Retention Time & Spectrum) Data_Acq->Ident Quant Quantification (Calibration Curve) Ident->Quant

Caption: Overall workflow for the GC-MS analysis of 4-methyl-2-methylidenepentanoic acid.

Materials and Reagents

  • Analyte Standard: 4-methyl-2-methylidenepentanoic acid (≥98% purity)

  • Internal Standard (IS): Heptadecanoic acid or other suitable non-endogenous fatty acid.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.

  • Solvents (HPLC or GC grade): Ethyl Acetate, Hexane, Pyridine (anhydrous).

  • Reagents: Hydrochloric Acid (HCl), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Gases (Ultra-high purity): Helium (Carrier Gas), Nitrogen (Evaporation).

  • Consumables: 2 mL glass GC vials with PTFE-lined caps, autosampler inserts, volumetric flasks, pipettes.

Instrumentation and Parameters

A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer is required. The following parameters have been optimized for this analysis.

Table 1: Gas Chromatograph (GC) Conditions
ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable temperature and flow control.
Injection Port Splitless, 250 °CMaximizes analyte transfer to the column for trace-level sensitivity.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency[3].
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column ideal for separating a wide range of derivatized compounds.
Oven Program 80 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing, while the ramp effectively separates analytes based on boiling points[3][4].
Injection Volume 1 µLStandard volume for capillary GC.
Table 2: Mass Spectrometer (MS) Conditions
ParameterSettingRationale
MS System Agilent 5977 MSD or equivalentProvides sensitive detection and reproducible spectra.
Ionization Mode Electron Ionization (EI)Standard "hard" ionization at 70 eV produces repeatable fragmentation patterns for library matching and structural elucidation[5].
Source Temp. 230 °CPrevents analyte condensation in the ion source.
Quadrupole Temp. 150 °CEnsures stable mass filtering.
Transfer Line 280 °CPrevents condensation of analytes as they elute from the GC column[4].
Scan Mode Full ScanAcquires complete mass spectra for definitive identification.
Scan Range 50 - 550 m/zCovers the expected mass of the derivatized analyte and its key fragments[3].
Solvent Delay 4 minutesPrevents the high-intensity solvent peak from damaging the MS filament.

Detailed Experimental Protocols

Preparation of Standards and QC Samples
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 4-methyl-2-methylidenepentanoic acid standard and the internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution. Spike each standard with the internal standard to a final concentration of 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) from a separate weighing of the standard.

Sample Preparation and Extraction

This protocol is designed for an aqueous matrix. For other matrices, appropriate modifications may be necessary.

  • Aliquot Sample: Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube.

  • Spike Internal Standard: Add the internal standard solution to the sample to achieve a concentration of 20 µg/mL.

  • Acidify: Adjust the sample pH to <2 by adding 50 µL of 6M HCl. This protonates the carboxylic acid, making it less water-soluble and more extractable into an organic solvent[4].

  • Add Salt: Add ~0.5 g of NaCl to the sample to increase the ionic strength of the aqueous phase, which enhances the partitioning of the organic acid into the solvent layer ("salting out").

  • Extract: Add 4 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes.

  • Separate Phases: Centrifuge at 3000 x g for 5 minutes to achieve a clean separation of the organic and aqueous layers.

  • Collect Supernatant: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Perform a second extraction on the remaining aqueous layer with another 2 mL of ethyl acetate. Combine the organic extracts.

  • Dry Extract: Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Evaporate: Transfer the dried extract to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature[6]. The sample is now ready for derivatization.

Derivatization Protocol: Silylation

The derivatization reaction converts the carboxylic acid to its TMS-ester. This must be performed in anhydrous conditions as silylating reagents are moisture-sensitive.

Caption: Silylation of the target analyte using BSTFA to form a volatile TMS-ester.

  • Reconstitute: To the dried residue from step 4.2.10, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS). Pyridine acts as a solvent and catalyst.

  • Seal and Heat: Immediately cap the vial tightly. Vortex for 30 seconds. Heat the vial in a heating block or oven at 60 °C for 30 minutes to ensure the reaction goes to completion[7][8].

  • Cool: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Data Analysis and Interpretation

  • Identification: The TMS-derivatized 4-methyl-2-methylidenepentanoic acid is identified by its specific retention time, which should be confirmed by injecting a pure derivatized standard. The identity is confirmed by comparing the acquired mass spectrum with the reference spectrum.

  • Expected Mass Spectrum: The molecular weight of the underivatized acid (C₆H₁₀O₂) is 114.14 g/mol . After derivatization, one hydrogen (1.01 g/mol ) is replaced by a TMS group (73.19 g/mol ).

    • Expected Molecular Ion (M⁺): The TMS-ester will have a molecular weight of approximately 186.22 g/mol . The molecular ion peak at m/z 186 should be present in the EI spectrum.

    • Key Fragment Ions: Common fragments for TMS esters include:

      • [M-15]⁺ (m/z 171): Loss of a methyl group (•CH₃) from the TMS moiety. This is a very common and often abundant ion.

      • [Si(CH₃)₃]⁺ (m/z 73): The trimethylsilyl cation itself, which is characteristic of TMS derivatives.

      • Other fragments may arise from the cleavage of the isobutyl group or other parts of the carbon skeleton.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Apply a linear regression to the curve. The concentration of the analyte in unknown samples can then be calculated from this curve.

Method Performance and Quality Control

  • Linearity: The method should demonstrate linearity over the defined concentration range, with a correlation coefficient (r²) of >0.995.

  • Precision and Accuracy: Assessed by analyzing replicate QC samples. The relative standard deviation (RSD) for precision should be <15%, and the accuracy should be within 85-115%[9].

  • System Suitability: Before each analytical run, inject a mid-level standard to verify system performance, including peak shape, retention time, and detector response.

Conclusion

This application note provides a complete, step-by-step protocol for the reliable analysis of 4-methyl-2-methylidenepentanoic acid by GC-MS. The critical steps of liquid-liquid extraction and silylation derivatization successfully overcome the analytical challenges associated with this class of compounds. This method is suitable for use in research and quality control laboratories, providing a robust foundation for the accurate identification and quantification of volatile and semi-volatile organic acids.

References

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available at: [Link]

  • MetBioNet. (n.d.). Best Practice Guidelines for Analysis of Organic Acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Villani, G. R., et al. (2022). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis. Humana, New York, NY. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • Lee, S. H., et al. (2004). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Journal of Chromatographic Science, 42(8), 425-432. Available at: [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8853805. Available at: [Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-methyl-2-methylidenepentanoic acid in Human Plasma

Introduction 4-methyl-2-methylidenepentanoic acid is a metabolite of interest in various biomedical research fields. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methyl-2-methylidenepentanoic acid is a metabolite of interest in various biomedical research fields. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-methyl-2-methylidenepentanoic acid in human plasma. The methodology described herein adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[1][2][3][4][5][6][7][8]

The inherent chemical properties of small carboxylic acids like 4-methyl-2-methylidenepentanoic acid, such as high polarity and potential for poor retention in reversed-phase chromatography, often necessitate a derivatization step to enhance chromatographic performance and mass spectrometric sensitivity.[9][10][11][12][13] This protocol employs a well-established derivatization strategy to address these challenges, leading to a robust and sensitive assay.

Analyte Properties

PropertyValueSource
Molecular FormulaC₆H₁₀O₂[14][15][16]
Molecular Weight114.14 g/mol [14][16]
IUPAC Name4-methyl-2-methylidenepentanoic acid
pKa (Strongest Acidic)~5.12[15]

Experimental Workflow

The following diagram provides a high-level overview of the analytical workflow, from sample receipt to final data reporting.

LC-MS/MS Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Plasma Sample Receipt & Logging IS_Spiking Internal Standard Spiking Sample_Receipt->IS_Spiking Add IS Sample_Prep Protein Precipitation & Supernatant Transfer IS_Spiking->Sample_Prep Precipitate Derivatization Chemical Derivatization Sample_Prep->Derivatization Derivatize LC_Injection LC-MS/MS Injection & Analysis Derivatization->LC_Injection Inject Data_Processing Data Processing & Integration LC_Injection->Data_Processing Acquire Data Quantification Quantification & Reporting Data_Processing->Quantification Calculate Concentration

Caption: High-level workflow for the LC-MS/MS quantification of 4-methyl-2-methylidenepentanoic acid.

Materials and Methods

Reagents and Materials
  • 4-methyl-2-methylidenepentanoic acid reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 4-methyl-2-methylidenepentanoic acid-d3

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Derivatization reagent: 3-nitrophenylhydrazine (3-NPH) hydrochloride[17][18][19]

  • Coupling agent: N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[17][19][20]

  • Pyridine (reagent grade)

  • Human plasma (K2EDTA)

  • 96-well deep-well plates and sealing mats

  • Centrifuge capable of handling 96-well plates

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of 4-methyl-2-methylidenepentanoic acid and the SIL-IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 4-methyl-2-methylidenepentanoic acid stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS in 50:50 (v/v) acetonitrile:water at an appropriate concentration.

Detailed Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol details the steps for protein precipitation followed by chemical derivatization to enhance the analytical performance.

  • Sample Thawing and Aliquoting: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity. Aliquot 50 µL of each sample into a 96-well deep-well plate.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution to all wells except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each well. Seal the plate and vortex for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate.

  • Derivatization Reaction:

    • Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% methanol.[17]

    • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride with 9% pyridine in 50% methanol.[17][20]

  • Incubation: Seal the plate and incubate at 40°C for 30 minutes with gentle shaking.[17]

  • Reaction Quenching: After incubation, add 200 µL of 0.1% formic acid in water to quench the reaction.[17]

  • Final Preparation: The plate is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions:

ParameterCondition
ColumnC18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ElutionStart at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate.

Mass Spectrometry Conditions:

ParameterCondition
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM TransitionsSee Table below

MRM Transitions:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The fragmentation of the derivatized analyte should be investigated to determine the most abundant and stable product ions.[21][22][23][24][25]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-methyl-2-methylidenepentanoic acid-3NPHTo be determined experimentallyTo be determined experimentally100To be optimized
SIL-IS-3NPHTo be determined experimentallyTo be determined experimentally100To be optimized

Note: The exact m/z values will depend on the derivatized structure and require experimental determination.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines.[1][2][3][4][26][6] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve should be constructed using a weighted (e.g., 1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration. A typical range might be 1-1000 ng/mL.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal values.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 1: Representative Calibration Curve Parameters

ParameterValue
Regression ModelWeighted Linear (1/x²)
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
ULOQ1000 ng/mL

Table 2: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low3< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115

Discussion

The presented LC-MS/MS method provides a reliable and robust approach for the quantification of 4-methyl-2-methylidenepentanoic acid in human plasma. The use of protein precipitation offers a simple and high-throughput sample cleanup procedure. Chemical derivatization with 3-NPH is a key step that significantly improves the chromatographic retention and ionization efficiency of this small carboxylic acid, enabling sensitive and specific detection.[9][10][17][18][19] The method is designed to be validated according to stringent regulatory guidelines, making it suitable for use in clinical and non-clinical studies that require high-quality bioanalytical data.[1][2][26][6]

Conclusion

This application note outlines a comprehensive and detailed protocol for the quantification of 4-methyl-2-methylidenepentanoic acid in human plasma using LC-MS/MS. The method is sensitive, specific, and designed for high-throughput analysis. Adherence to the described validation procedures will ensure the generation of reliable data for pharmacokinetic and other drug development studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]

  • European Pharmaceutical Training and Information. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • National Institutes of Health. (2014). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]

  • Frontiers. (2020). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A.... [Link]

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Application

Application Notes and Protocols for the Use of 4-methyl-2-methylidenepentanoic acid as a Starting Material

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 4-methyl-2-methylidenepentanoic acid. As a m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 4-methyl-2-methylidenepentanoic acid. As a member of the α,β-unsaturated carboxylic acid family, this molecule represents a versatile building block for the synthesis of complex organic scaffolds. These application notes detail a reliable protocol for its synthesis, outline its reactivity profile, and provide step-by-step protocols for its application in key synthetic transformations including conjugate additions, cycloadditions, and derivatization of the carboxylic acid moiety. The causality behind experimental choices and self-validating systems within each protocol are explained to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Potential of 4-methyl-2-methylidenepentanoic acid

α,β-Unsaturated carbonyl compounds are foundational pillars in modern organic synthesis, prized for their dual reactivity.[1] The conjugation of an alkene with a carbonyl group creates a unique electronic landscape, rendering them susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon in what is known as a conjugate or Michael addition.[2][3][4] This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction in drug discovery.

4-methyl-2-methylidenepentanoic acid, with its exocyclic methylene group and a carboxylic acid function, is a structurally interesting example within this class. The isobutyl group at the 4-position introduces lipophilicity and steric bulk, which can be leveraged to influence the pharmacokinetic properties and binding interactions of derivative molecules. This guide serves as a practical resource for harnessing the synthetic potential of this valuable, yet underexplored, starting material.

Synthesis of 4-methyl-2-methylidenepentanoic acid

The most direct route to 4-methyl-2-methylidenepentanoic acid is through the dehydration of its β-hydroxy precursor, 4-methyl-2-(hydroxymethyl)pentanoic acid. This elimination reaction is typically acid-catalyzed and driven by heat.

Protocol 1: Synthesis via Dehydration

This protocol is adapted from a known procedure for the synthesis of similar α,β-unsaturated carboxylic acids.[5]

G cluster_0 Reaction Setup cluster_1 Purification A 4-Methyl-2-(hydroxymethyl)pentanoic acid C Heat (220°C, 20 min) A->C B 85% Phosphoric Acid (catalyst) B->C D Attach Distillation Head C->D Reaction Completion E Vacuum Distillation (10-60 mm Hg, up to 270°C) D->E F Collect Distillate E->F G 4-methyl-2-methylidenepentanoic acid F->G Final Product

Caption: Major sites of reactivity on the molecule.

Application Protocols

The following protocols are generalized procedures that can be adapted for specific substrates and research goals.

Protocol 2: Michael Addition with a Thiol Nucleophile

This protocol describes the conjugate addition of a thiol to the β-position of 4-methyl-2-methylidenepentanoic acid, a common reaction for creating cysteine-like adducts.

Workflow for Michael Addition

G A 4-methyl-2-methylidenepentanoic acid E Stir at RT, 2-12h A->E B Thiol (e.g., Benzyl Mercaptan) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., THF) D->E F Acidic Work-up (e.g., 1M HCl) E->F Reaction Completion G Extraction (e.g., Ethyl Acetate) F->G H Purification (Column Chromatography) G->H I Michael Adduct H->I

Caption: General workflow for a Michael addition reaction.

Procedure:

  • Dissolve 1.0 equivalent of 4-methyl-2-methylidenepentanoic acid in a suitable aprotic solvent like THF or CH₂Cl₂.

  • Add 1.1 equivalents of the desired thiol (e.g., benzyl mercaptan).

  • Add 1.2 equivalents of a mild organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to catalyze the reaction by deprotonating the thiol.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a weak acid (e.g., 1M HCl) to neutralize the base.

  • Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Michael adduct.

Protocol 3: Diels-Alder Cycloaddition

This protocol outlines the [4+2] cycloaddition reaction with an electron-rich diene, such as cyclopentadiene, to form a bicyclic carboxylic acid.

Workflow for Diels-Alder Reaction

G A 4-methyl-2-methylidenepentanoic acid (Dienophile) D Heat (Reflux), 8-24h A->D B Diene (e.g., Cyclopentadiene) B->D C Solvent (e.g., Toluene) C->D E Solvent Evaporation D->E Reaction Completion F Purification (Crystallization or Chromatography) E->F G Diels-Alder Adduct F->G

Caption: General workflow for a Diels-Alder reaction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-methyl-2-methylidenepentanoic acid in a high-boiling solvent like toluene.

  • Add 1.5-2.0 equivalents of the diene (note: cyclopentadiene should be freshly cracked from its dimer before use).

  • Heat the mixture to reflux and maintain for 8-24 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of endo and exo isomers, can be purified by silica gel chromatography or recrystallization. The endo product is typically the major isomer under kinetic control. [6]

Protocol 4: Fischer Esterification

This is a classic method to convert the carboxylic acid into its corresponding methyl or ethyl ester, which can be useful for subsequent reactions or for altering the compound's solubility and volatility.

Workflow for Fischer Esterification

G A 4-methyl-2-methylidenepentanoic acid D Heat (Reflux), 4-16h A->D B Alcohol (e.g., Methanol, excess) B->D C Acid Catalyst (e.g., conc. H₂SO₄) C->D E Neutralization (e.g., NaHCO₃ soln) D->E Equilibrium Reached F Extraction & Washing E->F G Purification (Distillation or Chromatography) F->G H Corresponding Ester G->H

Caption: General workflow for Fischer Esterification.

Procedure:

  • Dissolve 1.0 equivalent of 4-methyl-2-methylidenepentanoic acid in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount (e.g., 2-5 mol%) of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-16 hours. The reaction is an equilibrium, so driving off water or using a large excess of alcohol will favor product formation.

  • Cool the reaction mixture and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extract the ester with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation.

  • The resulting ester can be purified by distillation or column chromatography.

Protocol 5: Amide Coupling

This protocol utilizes standard peptide coupling reagents to form an amide bond, a crucial linkage in many pharmaceutical compounds.

Workflow for Amide Coupling

G A 4-methyl-2-methylidenepentanoic acid F Stir at 0°C to RT A->F B Amine (R-NH₂) B->F C Coupling Reagent (e.g., EDC, HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, CH₂Cl₂) E->F G Aqueous Work-up F->G Reaction Completion H Extraction G->H I Purification (Chromatography) H->I J Corresponding Amide I->J

Caption: General workflow for Amide Coupling.

Procedure:

  • Dissolve 1.0 equivalent of 4-methyl-2-methylidenepentanoic acid in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen).

  • Add 1.1 equivalents of the desired amine.

  • Add 1.2 equivalents of a coupling reagent (e.g., EDC, HATU) and, if required, an additive like HOBt.

  • Add 2.0-3.0 equivalents of a non-nucleophilic base like DIPEA.

  • Stir the reaction at 0°C and allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude amide product by silica gel column chromatography.

Conclusion

4-methyl-2-methylidenepentanoic acid is a highly versatile and synthetically valuable starting material. Its preparation is straightforward, and its dual reactivity allows for a wide range of transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore its use in the synthesis of novel and complex molecules for applications in drug discovery and materials science. The strategic application of its unique structural features can lead to the development of diverse molecular architectures.

References

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Method

Application Notes and Protocols for the Polymerization of 4-Methyl-2-methylidenepentanoic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Unique Potential of Poly(4-methyl-2-methylidenepentanoic acid) 4-Methyl-2-methylidenepentanoic acid, an α-substituted acrylic acid, pres...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of Poly(4-methyl-2-methylidenepentanoic acid)

4-Methyl-2-methylidenepentanoic acid, an α-substituted acrylic acid, presents a unique monomer for the synthesis of novel polymers with potential applications in fields ranging from drug delivery to advanced materials. The structure, featuring a bulky isobutyl group at the α-position and a carboxylic acid moiety, is anticipated to impart distinct properties to the resulting polymer, including altered solubility, thermal stability, and biocompatibility, when compared to conventional poly(acrylic acid) or poly(methacrylic acid).

This document provides a comprehensive guide to the polymerization of 4-methyl-2-methylidenepentanoic acid. It is designed to equip researchers with the foundational knowledge and practical protocols to explore various polymerization techniques, understand the underlying chemical principles, and characterize the resulting polymers. The protocols provided herein are adaptable and serve as a starting point for optimization, recognizing that the specific reactivity of this monomer may necessitate adjustments to achieve desired polymer characteristics.

Monomer Synthesis and Purity Considerations

Prior to polymerization, the synthesis and purification of high-purity 4-methyl-2-methylidenepentanoic acid are paramount. A common synthetic route involves the dehydration of 2-(hydroxymethyl)-4-methylpentanoic acid.[1]

Protocol 1: Synthesis of 4-Methyl-2-methylidenepentanoic Acid [1]

  • Reactants: 2-(Hydroxymethyl)-4-methylpentanoic acid and a catalytic amount of 85% phosphoric acid.

  • Procedure: a. Heat the mixture in a Wood's metal bath at 220°C for 20 minutes. b. Attach a distillation head and gradually decrease the pressure to 60 mm while increasing the temperature to 270°C. c. The product will begin to distill. Further decrease the pressure to 10 mm. The vapor temperature should be maintained between 180°C and 190°C.

  • Purification: The distillate should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Further purification by fractional distillation or chromatography may be necessary to remove any residual starting material or byproducts.

Causality of Experimental Choices: The high temperature and acidic catalyst facilitate the elimination of water. The vacuum distillation is crucial for isolating the product at a lower boiling point to prevent potential polymerization or degradation at atmospheric pressure.

Free-Radical Polymerization: A Foundational Approach

Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[2][3] For 4-methyl-2-methylidenepentanoic acid, this technique offers a straightforward route to high molecular weight polymers. The choice of initiator and solvent will significantly impact the polymerization kinetics and polymer properties.

Mechanism of Free-Radical Polymerization

The process involves three key steps: initiation, propagation, and termination.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R Decomposition (kd) RM Initiated Monomer (RM•) R->RM Addition (ki) RMn Growing Polymer Chain (RMn•) RMn1 Propagated Chain (RMn+1•) RMn->RMn1 Addition of Monomer (kp) RMn_term Growing Chain (RMn•) Pnm_comb Dead Polymer (Combination) RMn_term->Pnm_comb Combination (ktc) Pn_disp Dead Polymer (Disproportionation) RMn_term->Pn_disp Disproportionation (ktd) Pm_disp Dead Polymer (Disproportionation) RMn_term->Pm_disp Disproportionation (ktd) RMm_term Another Growing Chain (RMm•) RMm_term->Pnm_comb Combination (ktc) RMm_term->Pn_disp Disproportionation (ktd) RMm_term->Pm_disp Disproportionation (ktd)

Caption: Workflow of Free-Radical Polymerization.

Protocol 2: Free-Radical Solution Polymerization of 4-Methyl-2-methylidenepentanoic Acid
  • Materials:

    • Monomer: 4-methyl-2-methylidenepentanoic acid

    • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Solvent: Dioxane, N,N-Dimethylformamide (DMF), or Toluene

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure: a. In a Schlenk flask equipped with a magnetic stirrer, dissolve the monomer in the chosen solvent (e.g., 2 M concentration). b. Add the initiator (e.g., 0.1-1 mol% relative to the monomer). c. Degas the solution by three freeze-pump-thaw cycles. d. Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN). e. Allow the polymerization to proceed for a specified time (e.g., 4-24 hours). f. Quench the reaction by cooling the flask in an ice bath and exposing it to air. g. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or hexane). h. Filter and dry the polymer under vacuum to a constant weight.

Experimental Considerations:

  • Solvent Choice: The polarity of the solvent can influence the polymerization rate and the tacticity of the resulting polymer. For an acidic monomer like 4-methyl-2-methylidenepentanoic acid, polar aprotic solvents like DMF are often suitable.

  • Initiator Concentration: Higher initiator concentrations will lead to lower molecular weight polymers due to an increased rate of initiation and subsequent termination events.

  • Temperature: The reaction temperature affects the rate of initiator decomposition and propagation. Higher temperatures generally lead to faster reactions but can also result in lower molecular weights.

Anionic Polymerization: Precision and Control

Anionic polymerization offers a pathway to polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[4] This "living" polymerization technique is particularly sensitive to impurities and requires stringent anhydrous and anaerobic conditions. The carboxylic acid group of the monomer must be protected or converted to a salt to prevent it from quenching the anionic initiator.

Protocol 3: Anionic Polymerization of a Protected 4-Methyl-2-methylidenepentanoic Acid Derivative

This protocol assumes the monomer has been pre-reacted to protect the carboxylic acid, for example, by conversion to its trimethylsilyl ester.

  • Materials:

    • Protected Monomer: e.g., Trimethylsilyl 4-methyl-2-methylidenepentanoate

    • Initiator: n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexane

    • Solvent: Anhydrous Tetrahydrofuran (THF)

    • Terminating Agent: Degassed methanol

  • Procedure: a. Assemble a flame-dried glassware setup under a high-purity argon or nitrogen atmosphere. b. Add the anhydrous THF to the reaction flask via cannula transfer. c. Cool the solvent to -78°C using a dry ice/acetone bath. d. Add the initiator dropwise to the stirred solvent. e. Slowly add a solution of the protected monomer in anhydrous THF to the initiator solution via cannula. An immediate color change may be observed, indicating the formation of the living polymer chains. f. Allow the polymerization to proceed at -78°C for the desired time (e.g., 1-4 hours). g. Terminate the reaction by adding a small amount of degassed methanol. h. Allow the solution to warm to room temperature. i. Precipitate the polymer in a suitable non-solvent (e.g., methanol or water, depending on the protecting group). j. Deprotect the polymer if necessary (e.g., hydrolysis of the silyl ester). k. Filter and dry the final polymer.

Rationale for Stringent Conditions: Anionic initiators are highly reactive and will be quenched by protic impurities such as water or alcohols. The low temperature is necessary to control the polymerization rate and minimize side reactions.

Controlled Radical Polymerization: The Best of Both Worlds

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, combine the robustness of free-radical polymerization with the ability to produce polymers with controlled architectures.[5][6] These methods are generally more tolerant to functional groups than anionic polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.

ATRP P_X Dormant Chain (P-X) P_rad Active Radical (P•) P_X->P_rad Activation (k_act) Cat_L Catalyst (Mt^n/L) P_rad->P_X Deactivation (k_deact) P_M_rad Propagated Radical (P-M•) P_rad->P_M_rad Propagation (k_p) X_Cat_L Deactivator (X-Mt^(n+1)/L) P_M_X Propagated Dormant Chain (P-M-X) Monomer Monomer (M) P_M_rad->P_M_X Deactivation (k_deact)

Sources

Application

Application Notes and Protocols for Enzymatic Reactions with 4-methyl-2-methylidenepentanoic acid

Introduction: The Biocatalytic Potential of α,β-Unsaturated Carboxylic Acids 4-methyl-2-methylidenepentanoic acid, a member of the α,β-unsaturated carboxylic acid family, represents a versatile scaffold for the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biocatalytic Potential of α,β-Unsaturated Carboxylic Acids

4-methyl-2-methylidenepentanoic acid, a member of the α,β-unsaturated carboxylic acid family, represents a versatile scaffold for the synthesis of valuable chiral building blocks in the pharmaceutical and fine chemical industries. The strategic placement of its double bond in conjugation with the carboxylic acid moiety offers multiple avenues for selective enzymatic transformations. These biocatalytic approaches provide a greener and more specific alternative to traditional chemical methods, often proceeding under mild conditions with high stereoselectivity.

This guide provides an in-depth exploration of key enzymatic reactions applicable to 4-methyl-2-methylidenepentanoic acid and related compounds. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and provide insights into reaction optimization and product analysis. The protocols are designed to be self-validating, ensuring robustness and reproducibility for researchers, scientists, and drug development professionals.

Section 1: Asymmetric Reduction of the Alkene Moiety via Ene-Reductases

Ene-reductases (ERs), particularly those from the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds.[1] For an α,β-unsaturated carboxylic acid like 4-methyl-2-methylidenepentanoic acid, this enzymatic reduction of the C=C bond is a key step in producing a chiral saturated carboxylic acid.

Mechanistic Insight

The catalytic cycle of ene-reductases involves the stereoselective transfer of a hydride from a reduced flavin cofactor (FMN or FAD) to the β-carbon of the unsaturated substrate.[1] A proton is then transferred from a conserved active site residue (often a tyrosine) to the α-carbon.[1] This results in a trans-addition of hydrogen across the double bond. The oxidized flavin cofactor is subsequently regenerated by a nicotinamide cofactor, typically NADPH.

ene_reductase_mechanism sub 4-methyl-2-methylidenepentanoic acid prod (R)- or (S)-4-methyl-2-methylpentanoic acid sub->prod er_red Ene-Reductase (FMNH2) nadph NADPH + H+ er_ox Ene-Reductase (FMN) nadph->er_ox Reduction nadp NADP+ er_ox->nadp er_red->sub Hydride Transfer er_red->er_ox Oxidation

Caption: Generalized catalytic cycle of an ene-reductase.

Experimental Protocol: Ene-Reductase Mediated Reduction

This protocol provides a starting point for the enzymatic reduction of 4-methyl-2-methylidenepentanoic acid. Optimization of the listed parameters is recommended for achieving maximal conversion and stereoselectivity.

Materials and Reagents:

  • Ene-reductase (e.g., from Pseudomonas putida (XenA) or Gluconobacter oxidans (GYE))[2]

  • 4-methyl-2-methylidenepentanoic acid

  • NADPH

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Organic solvent (e.g., DMSO) for substrate solubilization

  • Ethyl acetate for extraction

  • Sodium sulfate (anhydrous)

Experimental Workflow:

er_workflow prep Prepare Reaction Mixture incubate Incubate at 30°C prep->incubate quench Quench Reaction incubate->quench extract Extract with Ethyl Acetate quench->extract analyze Analyze by HPLC/GC-MS extract->analyze

Caption: Experimental workflow for ene-reductase reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture with the components in the order listed in the table below. A stock solution of the substrate in DMSO is recommended.

  • Initiation: Start the reaction by adding the ene-reductase.

  • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24 hours.

  • Reaction Quenching: Stop the reaction by adding 100 µL of 1 M HCl.

  • Extraction: Extract the product by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases.

  • Sample Preparation for Analysis: Carefully transfer the organic (upper) layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water. The sample is now ready for HPLC or GC-MS analysis.

Table 1: Reaction Conditions for Ene-Reductase Catalyzed Reduction

ComponentStock ConcentrationVolume (µL)Final Concentration
Potassium Phosphate Buffer (50 mM, pH 7.5)50 mMto 500 µL50 mM
4-methyl-2-methylidenepentanoic acid100 mM in DMSO51 mM
NADPH10 mM50.1 mM
D-Glucose1 M1020 mM
Glucose Dehydrogenase (GDH)10 U/mL50.1 U/mL
Ene-Reductase1 mg/mL200.04 mg/mL
Total Volume 500 µL

Section 2: Carboxylic Acid Reductase (CAR) Mediated Conversion to Aldehydes

Carboxylic acid reductases (CARs) are large, multi-domain enzymes that catalyze the ATP- and NADPH-dependent reduction of a wide range of carboxylic acids to their corresponding aldehydes.[3][4] This transformation is of significant interest as the resulting unsaturated aldehyde from 4-methyl-2-methylidenepentanoic acid is a valuable synthetic intermediate.

Mechanistic Insight

The CAR-catalyzed reaction is a multi-step process.[5] First, the adenylation (A) domain activates the carboxylic acid using ATP to form an acyl-adenylate intermediate. This intermediate is then transferred to the phosphopantetheine (PPt) arm of the peptidyl carrier protein (PCP) domain, forming a thioester. Finally, the reductase (R) domain catalyzes the NADPH-dependent reduction of the thioester to release the aldehyde product.[4]

car_mechanism acid Carboxylic Acid car CAR Enzyme acid->car atp ATP atp->car amp_ppi AMP + PPi nadph NADPH + H+ nadph->car nadp NADP+ aldehyde Aldehyde car->amp_ppi car->nadp car->aldehyde

Caption: Simplified schematic of the CAR reaction.

Protocol: Whole-Cell Biocatalysis using CARs

Whole-cell biocatalysis is often preferred for CAR-mediated reactions due to the complexity of the enzyme and the requirement for expensive cofactors, which can be regenerated by the host organism's metabolism.

Materials and Reagents:

  • E. coli strain expressing a suitable CAR (e.g., from Nocardia iowensis) and a phosphopantetheinyl transferase (e.g., Sfp).

  • Growth medium (e.g., LB broth) with appropriate antibiotics.

  • Inducer (e.g., IPTG).

  • Reaction buffer (e.g., 100 mM HEPES-K, pH 7.5).[6]

  • 4-methyl-2-methylidenepentanoic acid.

  • D-Glucose.

  • MgCl₂.

Experimental Workflow:

car_workflow culture Culture E. coli induce Induce Protein Expression culture->induce harvest Harvest & Resuspend Cells induce->harvest reaction Perform Biotransformation harvest->reaction analyze Analyze Supernatant reaction->analyze

Caption: Workflow for whole-cell CAR biocatalysis.

Step-by-Step Procedure:

  • Cell Culture and Induction: Inoculate the expression strain in growth medium and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to culture at a lower temperature (e.g., 20°C) for 18 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with the reaction buffer.

  • Biotransformation: Resuspend the cell pellet in the reaction buffer to a desired OD₆₀₀ (e.g., 30). Add the components as detailed in the table below.

  • Incubation: Incubate the reaction at 30°C with shaking for 18-24 hours.[7]

  • Sample Preparation: Centrifuge the reaction mixture to pellet the cells. The supernatant can be directly analyzed by HPLC or extracted for GC-MS analysis.

Table 2: Reaction Conditions for Whole-Cell CAR Biotransformation

ComponentFinal Concentration
Resuspended Cells (OD₆₀₀)30
4-methyl-2-methylidenepentanoic acid5-10 mM
D-Glucose120 mM
MgCl₂10 mM
Reaction Buffer (100 mM HEPES-K, pH 7.5)to final volume

Section 3: Decarboxylation of 4-methyl-2-methylidenepentanoic acid

Enzymatic decarboxylation of α,β-unsaturated carboxylic acids is another intriguing transformation, leading to the formation of a volatile alkene. Ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae is a well-characterized enzyme that can catalyze this reaction.[8][9]

Mechanistic Insight

FDC1 belongs to the UbiD family of enzymes and utilizes a unique prenylated flavin mononucleotide (prFMN) cofactor.[10] The proposed mechanism involves a 1,3-dipolar cycloaddition between the alkene of the substrate and the prFMN cofactor, followed by decarboxylation.[10]

fdc1_mechanism substrate α,β-Unsaturated Acid fdc1 FDC1 (prFMN) substrate->fdc1 product Alkene + CO2 fdc1->product

Caption: Simplified FDC1 decarboxylation reaction.

Protocol: FDC1 Activity Assay

This protocol is adapted from the assay for ferulic and p-coumaric acid and can be used to assess the activity of FDC1 with 4-methyl-2-methylidenepentanoic acid.[8]

Materials and Reagents:

  • Purified FDC1 enzyme.

  • Potassium phosphate buffer (25 mM, pH 6.5).

  • Dithiothreitol (DTT).

  • 4-methyl-2-methylidenepentanoic acid.

  • Glacial acetic acid.

  • 2-Propanol.

Step-by-Step Procedure:

  • Reaction Setup: In a 0.5 mL reaction volume, combine the potassium phosphate buffer, DTT, and substrate. Pre-incubate at 30°C.

  • Initiation: Start the reaction by adding the FDC1 enzyme.

  • Incubation: Incubate at 30°C for a defined time period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a small volume of glacial acetic acid.

  • Solubilization: Add an equal volume of 2-propanol to solubilize the product.

  • Analysis: Analyze the reaction mixture by HPLC to quantify the decrease in substrate and the formation of the product.

Table 3: Reaction Conditions for FDC1 Activity Assay

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 6.5)25 mM
DTT5 mM
4-methyl-2-methylidenepentanoic acid0-3 mM (for kinetics)
FDC1 Enzyme0.1 mg
Total Volume 0.5 mL

Section 4: Analytical Methodologies

Accurate monitoring of the enzymatic reactions is crucial. HPLC and GC-MS are the primary techniques for this purpose.

HPLC Analysis

A reverse-phase HPLC method is suitable for separating the substrate, 4-methyl-2-methylidenepentanoic acid, from its more saturated product, 4-methyl-2-methylpentanoic acid.

Table 4: Suggested HPLC Method Parameters

ParameterCondition
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)[11]
Mobile PhaseAcetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
ElutionIsocratic or Gradient (e.g., 50:50 v/v)[11]
Flow Rate1.0 mL/min[11]
DetectionUV at 210-225 nm[11]
Column Temperature30°C[11]
GC-MS Analysis

For volatile products, such as the alkene from decarboxylation, or for more sensitive detection, GC-MS is the method of choice. Derivatization of the carboxylic acids to more volatile esters (e.g., methyl esters) may be necessary. For free fatty acids, derivatization to pentafluorobenzyl esters can be employed for analysis by negative ion chemical ionization GC-MS.[12]

References

  • Stuermer, R., Hauer, B., Hall, M., & Faber, K. (2007). Asymmetric bioreduction of activated C=C bonds using ene-reductases from the Old Yellow Enzyme family. Current Opinion in Chemical Biology, 11(2), 203-211.

  • Gahloth, D., Aleku, G. A., & Leys, D. (2020). Carboxylic acid reductase: Structure and mechanism. Journal of Biotechnology, 307, 30-38. [3]

  • Gu, L., et al. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Nature Communications, 11(1), 3136. [7][13][14]

  • White, M. D., et al. (2015). Structure and Mechanism of Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae. Applied and Environmental Microbiology, 81(12), 4038-4047. [8][9]

  • Fryszkowska, A., et al. (2018). Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis. ACS Catalysis, 8(4), 3411-3447. [2]

  • Finnigan, W., et al. (2017). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemCatChem, 9(6), 1005-1017. [5]

  • Aleku, G. A., et al. (2017). Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis. Nature Communications, 8, 15999. [4][15]

  • Payne, K. A. P., et al. (2015). New families of carboxylic acid reductase characterized from the genome of Mycobacterium smegmatis. Applied and Environmental Microbiology, 81(19), 6721-6731.

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link][12]

  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 437-444. [11]

  • Patschkowski, T., et al. (2018). Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids. Frontiers in Microbiology, 9, 2451. [6]

  • Grokipedia. (2026). Ferulic acid decarboxylase. Retrieved from [Link][10]

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Method

Application Notes and Protocols: In Vitro Profiling of 4-methyl-2-methylidenepentanoic acid

Introduction 4-methyl-2-methylidenepentanoic acid is a novel small molecule with potential for biological activity. As a derivative of pentanoic acid, its structure suggests a range of possible interactions with biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methyl-2-methylidenepentanoic acid is a novel small molecule with potential for biological activity. As a derivative of pentanoic acid, its structure suggests a range of possible interactions with biological systems. This guide provides a comprehensive suite of in vitro assays designed to elucidate the bioactivity of this compound. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in the initial characterization of new chemical entities.

Our approach is structured to first establish a foundational understanding of the compound's interaction with cells, primarily its cytotoxicity, and then to explore specific, plausible mechanisms of action based on its chemical structure. These include potential antimicrobial, enzyme-inhibiting, receptor-modulating, and antioxidant activities. Each protocol is presented with the underlying scientific principles to empower researchers to not only execute the assays but also to interpret the results in a meaningful context.

Part 1: Foundational Analysis - General Cytotoxicity Profile

Before investigating specific biological activities, it is crucial to determine the concentration range at which 4-methyl-2-methylidenepentanoic acid affects basic cellular health.[1][2] Cytotoxicity assays are fundamental in drug discovery to identify the therapeutic window of a compound and to avoid misleading results in other functional assays that could be skewed by cell death.[3]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 4-methyl-2-methylidenepentanoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][3] This provides a measure of cell membrane integrity.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

Table 1: Summary of Cytotoxicity Assay Parameters

ParameterMTT AssayLDH Assay
Principle Metabolic ActivityMembrane Integrity
Endpoint Formazan AbsorbanceLDH Activity in Supernatant
Wavelength 570 nm490 nm
Incubation 24-72 hours24-72 hours

Diagram 1: Cytotoxicity Assays Workflow

Cytotoxicity_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assays Assay Endpoints cluster_readout Data Acquisition A Seed Cells in 96-well plate B Incubate 24h A->B C Prepare Serial Dilutions of 4-methyl-2-methylidenepentanoic acid B->C D Treat Cells C->D E Incubate 24-72h D->E F MTT Assay: Add MTT, Incubate, Solubilize Formazan E->F G LDH Assay: Collect Supernatant, Add Reaction Mix E->G H Read Absorbance (570 nm) F->H I Read Absorbance (490 nm) G->I

Caption: Workflow for assessing the cytotoxicity of 4-methyl-2-methylidenepentanoic acid.

Part 2: Screening for Specific Biological Activities

Based on the chemical structure of 4-methyl-2-methylidenepentanoic acid as a carboxylic acid, several biological activities can be hypothesized and tested.

Antimicrobial Activity

Carboxylic acids are known to possess antimicrobial properties.[4][5] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[6]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Grow the bacterial strains in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.5. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of 4-methyl-2-methylidenepentanoic acid in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 2: Example MIC Data Interpretation

Compound Concentration (µg/mL)S. aureus GrowthE. coli Growth
128--
64-+
32++
16++
MIC 64 µg/mL >128 µg/mL
Enzyme Inhibition Potential

Carboxylic acids can act as inhibitors of various enzymes, often by mimicking a substrate or binding to the active site.[7] A general protocol for screening against a model enzyme, such as a Carboxylic Acid Reductase (CAR), is presented here.[8][9]

Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate: Obtain a purified enzyme (e.g., a commercially available reductase) and its corresponding substrate.

  • Reaction Buffer: Prepare a suitable reaction buffer for the chosen enzyme.

  • Inhibition Assay: In a 96-well plate, add the enzyme, the inhibitor (4-methyl-2-methylidenepentanoic acid at various concentrations), and the reaction buffer. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the substrate and product.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Diagram 2: Enzyme Inhibition Mechanism

Enzyme_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (4-methyl-2-methylidene pentanoic acid) ES->E - S P Product ES->P Reaction EI->E - I

Caption: Competitive inhibition of an enzyme by 4-methyl-2-methylidenepentanoic acid.

G-Protein Coupled Receptor (GPCR) Modulation

Many carboxylic acids are endogenous ligands for a family of GPCRs known as free fatty acid receptors (FFARs), such as GPR40 (FFA1) and GPR120 (FFA4).[10][11][12] Activation of these Gq-coupled receptors leads to an increase in intracellular calcium.

Protocol: Calcium Mobilization Assay

  • Cell Line: Use a cell line stably expressing the human FFAR of interest (e.g., HEK293-hGPR40).

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare dilutions of 4-methyl-2-methylidenepentanoic acid in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compound and immediately measure the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Antioxidant Capacity

The antioxidant activity of a compound can be determined by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for this purpose.[13][14]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of 4-methyl-2-methylidenepentanoic acid and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, mix the compound dilutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging (%) = [(A₀ - A₁)/A₀] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the compound. Determine the IC₅₀ value.

Conclusion

This guide provides a structured and scientifically grounded approach to the initial in vitro characterization of 4-methyl-2-methylidenepentanoic acid. By systematically evaluating its cytotoxicity, antimicrobial, enzyme-inhibiting, receptor-modulating, and antioxidant properties, researchers can build a comprehensive biological activity profile. This foundational knowledge is essential for guiding further preclinical development and understanding the therapeutic potential of this novel compound.

References

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-pentenoic acid. PubChem Compound Summary for CID 12216200. Retrieved from [Link]

  • Al-Sheddi, E. S., et al. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 22(16), 8698. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-2-oxopentanoate. PubChem Compound Summary for CID 546077. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-pent-2-enoic acid. PubChem Compound Summary for CID 112103. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-phenoxypentanoic acid. PubChem Compound Summary for CID 56993112. Retrieved from [Link]

  • Liu, M., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Latin American Journal of Pharmacy, 35(8), 1735-1741. [Link]

  • Hudson, B. D., et al. (2016). Complex Pharmacology of Free Fatty Acid Receptors. Chemical Reviews, 116(18), 11947–11976. [Link]

  • Lin, D. C., et al. (2018). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. bioRxiv. [Link]

  • Heath, R. S., et al. (2017). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemCatChem, 9(6), 1005–1017. [Link]

  • Wang, Y., et al. (2023). Molecular Drug Simulation and Experimental Validation of the CD36 Receptor Competitively Binding to Long-Chain Fatty Acids by 7-Ketocholesteryl-9-carboxynonanoate. ACS Omega, 8(31), 28249–28263. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpenta-2,4-dienoic acid. PubChem Compound Summary for CID 54412803. Retrieved from [Link]

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  • Mayo Clinic Laboratories. (n.d.). Organic Acids Screen, Random, Urine. Retrieved from [Link]

  • GSRS. (n.d.). 4-METHYL-2-PENTENOIC ACID, (2E)-. Retrieved from [Link]

  • Dellafiora, L., et al. (2023). Free fatty acid receptors beyond fatty acids: A computational journey to explore peptides as possible binders of GPR120. Frontiers in Molecular Biosciences, 10, 1145310. [Link]

  • LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Organic Acids, Urine. Retrieved from [Link]

  • Brown, A. J., Jupe, S., & Briscoe, C. P. (2005). A family of fatty acid binding receptors. DNA and cell biology, 24(1), 54–61. [Link]

  • Wang, Y., et al. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 13(7), 844. [Link]

  • ResearchGate. (2017). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]

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  • Al-Asmari, A. K., et al. (2017). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. Saudi Journal of Biological Sciences, 24(6), 1149–1154. [Link]

  • ResearchGate. (2023). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. Retrieved from [Link]

  • Kim, J., et al. (2021). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 26(11), 3326. [Link]

  • Al-Hilphy, A. R., et al. (2021). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Antioxidants, 10(11), 1787. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-2-methylidenepentanoic Acid

Welcome to the technical support center for the synthesis of 4-methyl-2-methylidenepentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-2-methylidenepentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield improvement. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-methyl-2-methylidenepentanoic acid?

There are several established methods for synthesizing α,β-unsaturated carboxylic acids like 4-methyl-2-methylidenepentanoic acid. The most common and practical routes include:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This is often the preferred method due to its high stereoselectivity and the ease of removing byproducts. It involves reacting a stabilized phosphonate carbanion (e.g., from triethyl phosphonoacetate) with isovaleraldehyde (3-methylbutanal), followed by saponification of the resulting ester.[1][2]

  • Wittig Reaction: A classic olefination method where an appropriate phosphorus ylide is reacted with a carbonyl compound. While effective, the removal of the triphenylphosphine oxide byproduct can be challenging and may lower the isolated yield compared to the HWE reaction.[3][4]

  • Knoevenagel Condensation: This involves the reaction of isovaleraldehyde with an active methylene compound like malonic acid, catalyzed by a weak base (e.g., piperidine), followed by decarboxylation.

  • Dehydration of a β-Hydroxy Acid: A more direct but often harsh method involves the synthesis of 2-(hydroxymethyl)-4-methylpentanoic acid followed by acid-catalyzed dehydration at high temperatures.[5]

Q2: My overall yield is consistently low. What are the most critical general parameters I should investigate?

Low yields can often be traced back to a few key areas regardless of the synthetic route:

  • Reagent Purity: Ensure all starting materials, especially the aldehyde (isovaleraldehyde), are pure. Aldehydes are prone to oxidation to carboxylic acids or polymerization, which will consume the reactant and introduce impurities. Consider distillation of the aldehyde immediately before use.

  • Atmosphere Control: Many intermediates and reagents, particularly the carbanions formed in Wittig and HWE reactions, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.

  • Temperature Management: Olefination reactions, especially the initial deprotonation and addition steps, are often exothermic. Maintaining the recommended temperature with proper cooling is vital to prevent side reactions.

  • Stoichiometry: Precise measurement of reagents is key. A slight excess of the ylide or phosphonate carbanion is sometimes used to ensure full conversion of the more valuable aldehyde, but a large excess can complicate purification.

Troubleshooting Guides by Synthetic Method

Guide 1: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a reliable method for generating α,β-unsaturated esters, which are then hydrolyzed to the target carboxylic acid.[6]

Problem: Low or no formation of the α,β-unsaturated ester product.
  • Plausible Cause 1: Incomplete Deprotonation of the Phosphonate. The phosphonate ester is not sufficiently acidic to be fully deprotonated by weak bases.

    • Solution: Use a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice. For base-sensitive substrates, milder conditions using lithium chloride (LiCl) with a base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or triethylamine (TEA) can be effective.[6][7] Ensure the phosphonate is added slowly to the base suspension to control the reaction.

  • Plausible Cause 2: Poor Quality of the Aldehyde. Isovaleraldehyde has oxidized or polymerized.

    • Solution: Purify the isovaleraldehyde by distillation before the reaction. Check for the presence of isovaleric acid by NMR or IR spectroscopy.

  • Plausible Cause 3: Inactive Base. The sodium hydride may be old or deactivated by improper storage.

    • Solution: Use fresh, high-quality NaH. A simple test for activity is to carefully add a small amount to a protic solvent (like ethanol) and observe for hydrogen gas evolution.

Workflow: Diagnosing Low Yield in HWE Synthesis

HWE_Troubleshooting start Low Yield in HWE Reaction check_deprotonation Verify Deprotonation (e.g., color change, H2 evolution) start->check_deprotonation success success check_deprotonation->success Deprotonation OK fail_deprotonation Action: Use stronger/fresh base (NaH). Ensure anhydrous conditions. check_deprotonation->fail_deprotonation Deprotonation Failed check_aldehyde Analyze Aldehyde Purity (NMR, GC) success2 success2 check_aldehyde->success2 Aldehyde Pure fail_aldehyde Action: Distill aldehyde immediately before use. check_aldehyde->fail_aldehyde Aldehyde Impure check_base Check Base Activity success3 Yield Issue Likely in Workup/Purification. Review extraction and chromatography steps. check_base->success3 Base Active fail_base Action: Use fresh bottle of NaH. check_base->fail_base Base Inactive success->check_aldehyde success2->check_base

Caption: Troubleshooting workflow for HWE reactions.

Problem: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid.
  • Plausible Cause: Steric Hindrance. The ester group may be sterically hindered, making saponification slow.

    • Solution: Increase the reaction temperature and/or time for the hydrolysis step. Using a co-solvent like THF or dioxane with aqueous NaOH or KOH can improve solubility and reaction rate. Alternatively, consider acid-catalyzed hydrolysis, though this can sometimes lead to side reactions with the double bond.

Guide 2: Dehydration of 2-(Hydroxymethyl)-4-methylpentanoic acid

This method, while direct, can be problematic due to the harsh conditions required.[5]

Problem: The reaction mixture turns into a dark tar, and the distilled yield is very low.
  • Plausible Cause 1: Overheating and Polymerization. The high temperatures (220-270°C) can cause decomposition and polymerization of the unsaturated product.[5]

    • Solution: Maintain precise temperature control using a metal bath or sand bath. Ensure the vacuum is applied gradually as the temperature increases to allow the product to distill as it forms, minimizing its residence time in the hot reaction flask.

  • Plausible Cause 2: Inefficient Distillation. The product is not being effectively removed from the reaction mixture.

    • Solution: Use a short-path distillation apparatus to minimize the distance the vapor has to travel. Ensure the vacuum system is free of leaks and can achieve the required pressure (e.g., 10-60 mm Hg).[5]

Data Summary: Comparison of Synthetic Routes
Synthetic RouteTypical Yield RangeProsConsKey Reference
Horner-Wadsworth-Emmons 60-85% (ester formation)High selectivity, mild conditions possible, water-soluble byproducts.Two steps required (olefination + hydrolysis).[2][8]
Wittig Reaction 50-75% (olefination)Widely applicable, well-understood mechanism.Triphenylphosphine oxide byproduct removal is difficult.[4][9]
Knoevenagel Condensation 40-70%Uses inexpensive reagents, often a one-pot procedure.Can have side reactions (e.g., Michael addition), may require azeotropic removal of water.[10]
Dehydration 30-60%Direct, one-step conversion from hydroxy acid.Harsh conditions (high temp, vacuum), risk of charring and polymerization.[5]

Experimental Protocols

Protocol: HWE Synthesis of Ethyl 4-methyl-2-methylidenepentanoate

This protocol describes the olefination step. The subsequent hydrolysis is a standard saponification procedure.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Isovaleraldehyde (3-methylbutanal), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Base Suspension: Under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Carbanion Formation: Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred NaH suspension via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Formation of the phosphonate carbanion is often indicated by the cessation of hydrogen evolution and the formation of a clear or slightly hazy solution.

  • Aldehyde Addition: Cool the reaction mixture back down to 0°C. Add freshly distilled isovaleraldehyde (1.05 equivalents) dropwise, again maintaining a low internal temperature.

  • Reaction: Once the aldehyde addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or monitor by TLC/GC for completion).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-2-methylidenepentanoate.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

HWE Reaction Mechanism Diagram

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products P_Ester Phosphonate Ester Carbanion Phosphonate Carbanion P_Ester->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Deprotonation Aldehyde Isovaleraldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Nucleophilic Attack Carbanion->Oxaphosphetane Nucleophilic Attack Alkene Unsaturated Ester Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct (Water Soluble) Oxaphosphetane->Phosphate Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

  • Horner–Wadsworth–Emmons reaction. Grokipedia.
  • Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid. PrepChem.com.
  • Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Trisubstituted α,β-Unsatur
  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journals.
  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed.
  • Application of Wittig Reaction in Synthesis of α,β⁃Unsaturated Carboxylic Esters. Journal of Liaoning Petrochemical University.
  • Wittig reaction. Wikipedia.
  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. PMC - NIH.
  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH.

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-2-methylidenepentanoic Acid

Welcome to the dedicated technical support center for the purification of 4-methyl-2-methylidenepentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-methyl-2-methylidenepentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. As an α,β-unsaturated carboxylic acid, 4-methyl-2-methylidenepentanoic acid presents unique purification hurdles, including isomerization, polymerization, and the removal of structurally similar impurities. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your research.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 4-methyl-2-methylidenepentanoic acid, offering probable causes and actionable solutions.

Issue 1: Product Isomerization During Purification

  • Observation: You observe the presence of a significant amount of the more thermodynamically stable isomer, 4-methyl-2-pentenoic acid, in your purified product, as confirmed by NMR or GC-MS analysis.

  • Probable Cause: The double bond in α,β-unsaturated carboxylic acids is susceptible to migration, particularly under thermal stress or in the presence of acid or base catalysts.[1][2] High temperatures during distillation or prolonged exposure to acidic or basic conditions during extraction can promote this isomerization.

  • Solution:

    • Low-Temperature Distillation: Employ vacuum distillation to lower the boiling point of the compound and minimize thermal stress.[3][4] Monitor the distillation temperature closely and maintain the lowest possible pressure.

    • Neutralize Extraction pH: During aqueous workup, ensure that the pH is carefully controlled. If an acid-base extraction is necessary, use dilute acids and bases and minimize the contact time. Promptly neutralize the aqueous layer before extraction.

    • Use of Isomerization Inhibitors: In some cases, the addition of a radical scavenger or a mild acidic catalyst can favor the desired isomer, though this should be approached with caution and validated on a small scale.[1]

Issue 2: Polymerization of the Product

  • Observation: A significant portion of your product has formed a viscous, insoluble gum or solid, leading to low yields.

  • Probable Cause: The vinyl group in 4-methyl-2-methylidenepentanoic acid makes it susceptible to free-radical or acid-catalyzed polymerization, especially at elevated temperatures or upon exposure to light and air. This is a common issue with α,β-unsaturated compounds.

  • Solution:

    • Inhibitor Addition: During distillation and storage, add a small amount of a polymerization inhibitor such as hydroquinone (HQ) or butylated hydroxytoluene (BHT).[5]

    • Inert Atmosphere: Conduct distillations and handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can initiate polymerization.

    • Controlled Temperature: Avoid excessive heating during all purification steps. Use a water bath or oil bath with precise temperature control.

Issue 3: Incomplete Removal of Starting Materials or Byproducts

  • Observation: Analytical data (e.g., HPLC, GC-MS) of the purified product shows the presence of starting materials like 2-(hydroxymethyl)-4-methylpentanoic acid or other reaction byproducts.[3]

  • Probable Cause: Structurally similar impurities can have boiling points close to the desired product, making separation by simple distillation challenging.[4][6][7] Co-distillation can occur, leading to impure fractions.

  • Solution:

    • Fractional Distillation: Utilize a fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates and improve separation efficiency.[4][8]

    • Chromatographic Purification: For high-purity requirements, column chromatography is an effective method.[9] Given the polar nature of the carboxylic acid, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid) can provide excellent separation.[10][11]

    • Recrystallization (if applicable): If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique to remove impurities.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best method for storing purified 4-methyl-2-methylidenepentanoic acid?

A1: To prevent degradation, store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (ideally ≤ 4°C). The addition of a polymerization inhibitor like hydroquinone is also recommended for long-term storage.[5] Protect from light to prevent photochemical reactions.

Q2: How can I effectively monitor the purity of my fractions during distillation?

A2: It is highly recommended to collect multiple small fractions and analyze each by a rapid analytical technique. Thin-layer chromatography (TLC) can be a quick and effective way to screen fractions. For more quantitative assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are ideal.[15]

Q3: My product is a liquid at room temperature. Can I still use a crystallization-based purification method?

A3: While direct recrystallization of a liquid is not possible, you can consider derivatization to a crystalline solid. For example, forming a salt with a suitable base (e.g., an amine) can yield a crystalline product that can be purified by recrystallization. The pure acid can then be regenerated by acidification and extraction.

Q4: What are the key safety precautions when handling 4-methyl-2-methylidenepentanoic acid?

A4: As with most carboxylic acids, 4-methyl-2-methylidenepentanoic acid is likely to be corrosive and an irritant to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol is designed for the purification of 4-methyl-2-methylidenepentanoic acid from a crude reaction mixture containing impurities with similar boiling points.

Materials:

  • Crude 4-methyl-2-methylidenepentanoic acid

  • Polymerization inhibitor (e.g., hydroquinone)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

Procedure:

  • Add the crude product to the round-bottom flask along with a magnetic stir bar and a small amount of hydroquinone.

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Begin stirring and gradually apply vacuum, aiming for a pressure at which the product will boil at a manageable temperature (e.g., below 150°C). A synthesis procedure notes a vapor temperature of 180-190°C at 10-60 mm pressure.[3]

  • Once the pressure is stable, begin heating the distillation flask.

  • Observe the temperature at the distillation head. Collect a forerun fraction, which will contain lower-boiling impurities.

  • When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask and collect the main fraction.

  • Monitor the temperature closely. A significant drop or rise in temperature indicates that the main product has finished distilling.

  • Collect any higher-boiling fractions in a separate flask.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Analyze the collected fractions for purity.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is suitable for achieving high purity, especially when dealing with non-volatile or thermally sensitive impurities.

Materials:

  • Crude 4-methyl-2-methylidenepentanoic acid

  • C18 reversed-phase silica gel

  • Chromatography column

  • Solvents: HPLC-grade acetonitrile and water

  • pH modifier: Formic acid or trifluoroacetic acid (TFA)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the C18 silica gel in the initial mobile phase composition and pack the column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid. The polarity of the mobile phase will depend on the specific impurities.[10]

  • Loading and Elution: Load the sample onto the column and begin elution with the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC or a UV detector if the compound is UV-active.

  • Analysis and Pooling: Analyze the fractions for purity. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. Be mindful that water and acetonitrile can form an azeotrope. Lyophilization may be necessary to remove residual water.

Visualizations

Purification_Workflow Crude Crude Product Distillation Vacuum Fractional Distillation Crude->Distillation Analysis Purity Analysis (GC/HPLC, NMR) Distillation->Analysis Chromatography Reversed-Phase Chromatography Chromatography->Analysis Analysis->Chromatography Purity < 98% Pure_Product High-Purity Product Analysis->Pure_Product Purity ≥ 98%

Caption: General purification workflow for 4-methyl-2-methylidenepentanoic acid.

Impurity_Formation cluster_conditions Adverse Conditions Target 4-Methyl-2-methylidenepentanoic Acid Isomer 4-Methyl-2-pentenoic Acid Target->Isomer Isomerization Polymer Polymerized Product Target->Polymer Polymerization Starting_Material Residual Starting Materials/Byproducts Heat Heat Heat->Isomer Heat->Polymer Acid_Base Acid/Base Acid_Base->Isomer Oxygen_Light Oxygen/Light Oxygen_Light->Polymer

Caption: Common degradation pathways for 4-methyl-2-methylidenepentanoic acid.

References

  • Coste, A.; Couty, F.; Evano, G. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Org. Synth.2010 , 87, 231. [Link]

  • Department of Chemistry, University of Rochester. Purification: Fractional Distillation. [Link]

  • LibreTexts. 21.9: Polyamides and Polyesters - Step-Growth Polymers. [Link]

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors2021 , 9(11), 322. [Link]

  • PrepChem. Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid. [Link]

  • TCI America. 4-Methyl-2-pentenoic Acid (stabilized with HQ) 97.0+%. Fisher Scientific. [Link]

  • UCLA Chemistry. Recrystallization. [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Google Patents.
  • Google Patents. Purification of carboxylic acids by complexation with selective solvents. US7307188B2.

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 4-Methyl-2-methylidenepentanoic Acid

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-methyl-2-methylidenepentanoic acid. The stability and degradation profile of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-methyl-2-methylidenepentanoic acid. The stability and degradation profile of a compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations.

Important Note on Data Availability: As of the date of this publication, specific, peer-reviewed stability and degradation studies exclusively on 4-methyl-2-methylidenepentanoic acid are not extensively available in the public domain. Therefore, this guide has been constructed based on fundamental chemical principles related to its structure—specifically the α,β-unsaturated carboxylic acid moiety—and by drawing parallels with structurally similar compounds. The information herein provides a predictive framework and practical guidance for handling, troubleshooting, and assessing the stability of this compound.

Part 1: Troubleshooting Guide

Researchers may encounter a variety of issues during the handling, storage, and experimental use of 4-methyl-2-methylidenepentanoic acid. This section addresses specific problems in a question-and-answer format, explaining the causality behind the issues and providing actionable solutions.

Problem/Observation Potential Cause(s) Recommended Action(s) & Preventative Measures
Inconsistent analytical results (e.g., varying purity, unexpected peaks in LC-MS/GC-MS). Degradation of the compound. The presence of a conjugated system (a double bond next to a carbonyl group) makes the molecule susceptible to various degradation pathways.[1][2]1. Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation.[3][4][5] 2. Freshly Prepare Solutions: Prepare solutions immediately before use. Avoid storing solutions for extended periods, even at low temperatures. 3. Perform a Forced Degradation Study: To identify potential degradants, conduct a forced degradation study (see protocol below).[1][6] This will help in developing a stability-indicating analytical method.
Loss of material or change in physical appearance (e.g., color change, polymerization). Polymerization or Oxidation. The methylidene group (C=CH₂) can be susceptible to radical-induced polymerization. Oxidation can also lead to color changes.1. Use of Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT). 2. Oxygen-Free Environment: Handle the compound in an inert atmosphere glovebox or use Schlenk line techniques to minimize exposure to oxygen. 3. Solvent Purity: Ensure that solvents are peroxide-free, as peroxides can initiate radical reactions.[6]
pH instability in aqueous solutions. Carboxylic Acid Reactivity. The carboxylic acid group can react with bases. At alkaline pH, the compound may be more susceptible to certain degradation pathways.[7][8]1. Buffer Solutions: When working in aqueous media, use a well-buffered system to maintain a stable pH. The compound is expected to be more stable in acidic to neutral pH.[7][8] 2. Avoid Strong Bases: Minimize exposure to strong bases unless required for a specific reaction.[9]
Photodegradation (degradation upon exposure to light). UV-Vis Light Absorption. Conjugated systems can absorb UV-Vis light, which can provide the energy to initiate degradation reactions.[1]1. Use Amber Vials: Store both the solid compound and its solutions in amber or light-blocking containers. 2. Minimize Light Exposure: During experiments, shield the reaction setup from direct light.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 4-methyl-2-methylidenepentanoic acid?

A1: Based on its chemical structure, the following degradation pathways are predicted to be the most likely:

  • Oxidative Degradation: The double bond is susceptible to oxidation, which could lead to the formation of epoxides, diols, or cleavage of the C=C bond to form smaller carbonyl compounds. The allylic position is also a potential site for oxidation.

  • Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, impurities from synthesis could be esters that would hydrolyze. The primary concern is pH-dependent degradation.

  • Photodegradation: The conjugated π-system can absorb UV light, potentially leading to isomerization of the double bond or radical-initiated degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) could occur, although this typically requires high temperatures.

Q2: How should I properly store 4-methyl-2-methylidenepentanoic acid to ensure its stability?

A2: For optimal stability, store the compound under the following conditions:

  • Temperature: In a cool environment, typically 2-8 °C. For long-term storage, consider temperatures at or below -20 °C.

  • Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.[5]

  • Container: In a tightly sealed, amber glass vial to protect from moisture and light.[3][4]

Q3: My analytical method does not seem to be stability-indicating. How can I develop one?

A3: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you need to intentionally degrade the compound through a "forced degradation" or "stress testing" study.[1][2] This involves exposing the compound to harsh conditions to generate the likely degradation products. The resulting mixtures are then analyzed to develop a chromatographic method with adequate resolution.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[1][10]

Objective: To generate potential degradation products of 4-methyl-2-methylidenepentanoic acid under various stress conditions.

Materials:

  • 4-methyl-2-methylidenepentanoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Also, run a parallel experiment with 0.1 M HCl at room temperature.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 24 hours. A stronger base or heat may be required if no degradation is observed.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

    • Analyze all stressed samples, along with an unstressed control, by a high-resolution chromatographic method like RP-HPLC with UV and Mass Spectrometric detection.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify new peaks, which are potential degradation products.

    • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradants to help in their identification.[10][11]

Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of 4-methyl-2-methylidenepentanoic acid.

Stability_Workflow cluster_prep Preparation & Initial Analysis cluster_stress Forced Degradation Study cluster_analysis Analysis & Method Development cluster_outcome Outcome & Implementation start Obtain/Synthesize Compound initial_analysis Initial Purity & Characterization (LC-MS, NMR) start->initial_analysis stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->stress_conditions analytical_run Analyze Stressed Samples (HPLC-UV/MS) stress_conditions->analytical_run method_dev Develop Stability-Indicating Method analytical_run->method_dev pathway_id Identify Degradation Pathways method_dev->pathway_id storage_protocol Define Storage & Handling Protocols pathway_id->storage_protocol Degradation_Pathways cluster_main cluster_products parent Parent Compound epoxide Epoxide Formation parent->epoxide Oxidation (e.g., H₂O₂) oxidative_cleavage Oxidative Cleavage Products (e.g., Ketone, Aldehyde) parent->oxidative_cleavage Strong Oxidation (e.g., O₃) isomer Double Bond Isomerization parent->isomer Acid/Base or Light diol Diol Formation epoxide->diol Hydrolysis

Caption: Predicted degradation pathways.

References

  • Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. Cole-Parmer. Available from: [Link]

  • 4-Pentenoic acid, 2-methyl- Safety Data Sheet. Synerzine. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • 4-Methyl-2-pentanone - SAFETY DATA SHEET. SBLCore. Available from: [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. PubMed. Available from: [Link]

  • Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas chromatography–mass spectrometry. ResearchGate. Available from: [Link]

  • 4-Methyl-2-pentenoic acid | C6H10O2. PubChem. Available from: [Link]

  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research. Available from: [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ResearchGate. Available from: [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. ResearchGate. Available from: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Center for Biotechnology Information. Available from: [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Semantic Scholar. Available from: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate. Available from: [Link]

  • Analytical method for halosulfuron-methyl (HSM) and its transformation products... in water. Environmental Protection Agency. Available from: [Link]

  • Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Methyl-2-methylidenepentanoic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-methyl-2-methylidenepentanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-methyl-2-methylidenepentanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-methyl-2-methylidenepentanoic acid and its derivatives.

Problem 1: Low or No Product Yield in Baylis-Hillman Reaction

Question: I am attempting to synthesize a 4-methyl-2-methylidenepentanoic acid derivative via a Baylis-Hillman reaction between isovaleraldehyde and an activated alkene, but I'm observing very low to no yield of the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Baylis-Hillman reaction are a common challenge. The reaction rate is often slow, and several factors can impede the catalytic cycle. Here’s a breakdown of potential causes and solutions:

  • Catalyst Choice and Activity: The choice of nucleophilic catalyst is critical. Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) and phosphines are commonly used.[1] If you are using DABCO and experiencing issues, consider the following:

    • Alternative Amine Catalysts: In some cases, DMAP (4-dimethylaminopyridine) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be superior to DABCO.[1]

    • Chiral Phosphine Catalysts: For asymmetric variants, chiral phosphines, such as those based on an aziridine backbone, have shown high catalytic activity and enantioselectivity.[2]

  • Solvent Effects: The reaction medium significantly influences the reaction rate.

    • Protic vs. Aprotic Solvents: While aprotic solvents like THF or acetonitrile are common, the presence of a protic solvent, even water or alcohols like octanol, can dramatically accelerate the reaction.[1]

    • Ionic Liquids: 1,3-Dialkyl-1,2,3-triazolium ionic liquids have also been successfully employed as a medium for the Baylis-Hillman reaction.[1]

  • Reaction Concentration and Stoichiometry:

    • Aldehyde Concentration: The rate-determining step can be second-order with respect to the aldehyde.[1] Therefore, increasing the aldehyde concentration may improve the reaction rate.

    • Reactant Ratio: Typically, a slight excess of the activated alkene (e.g., 2 equivalents) is used.[2]

  • Temperature: While many Baylis-Hillman reactions are run at room temperature, gentle heating may be necessary for less reactive substrates. However, be cautious of increased side product formation at higher temperatures.

Troubleshooting Workflow:

G start Low Yield in Baylis-Hillman Reaction catalyst Verify Catalyst Activity/Purity start->catalyst solvent Screen Different Solvents (e.g., add protic co-solvent) catalyst->solvent concentration Adjust Reactant Concentrations (Increase Aldehyde) solvent->concentration temp Optimize Reaction Temperature concentration->temp analysis Analyze Crude Reaction Mixture (NMR, LC-MS) temp->analysis outcome Improved Yield analysis->outcome

Caption: Troubleshooting workflow for low yield in a Baylis-Hillman reaction.

Problem 2: Poor Stereoselectivity in the Wittig Reaction

Question: I'm using a Wittig reaction to form the double bond in my 4-methyl-2-methylidenepentanoic acid derivative, but I'm getting a mixture of E/Z isomers. How can I improve the stereoselectivity?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Ylide Stabilization:

    • Unstabilized Ylides: (e.g., from primary alkyl halides) typically favor the formation of Z-alkenes.[3][4] This is because the reaction proceeds through an erythro betaine intermediate which rapidly forms an oxaphosphetane.[3][4]

    • Stabilized Ylides: (e.g., those with an adjacent electron-withdrawing group) tend to favor the formation of E-alkenes.[4] The initial addition is reversible, allowing for equilibration to the more stable threo betaine intermediate.

  • Schlosser Modification for E-Alkene Synthesis: If your goal is the E-alkene and you are using an unstabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to deprotonate it, followed by reprotonation to form the more stable threo betaine, which then collapses to the E-alkene.[3][4]

  • Salt Effects: The presence of lithium salts can decrease the stereoselectivity of the reaction. Using salt-free ylides can often lead to higher Z-selectivity.

Recommended Starting Conditions for High Z-Selectivity:

Parameter Recommendation Rationale
Ylide Type Unstabilized Favors kinetic control and formation of the Z-alkene.
Base Sodium amide (NaNH₂) or potassium hexamethyldisilazide (KHMDS) Avoids lithium cations which can reduce selectivity.
Solvent Aprotic, non-polar (e.g., THF, diethyl ether) Standard solvents for Wittig reactions.[3]

| Temperature | Low temperature (e.g., -78 °C to 0 °C) | Minimizes equilibration of intermediates. |

Problem 3: Difficulty in Product Purification

Question: My reaction to form a 4-methyl-2-methylidenepentanoic acid derivative appears successful by TLC and NMR, but I'm struggling to purify the final product from starting materials and byproducts. What purification strategies are most effective?

Answer:

Purification of α,β-unsaturated carboxylic acid derivatives can be challenging due to their polarity and potential for isomerization or polymerization.

  • Chromatographic Methods:

    • Silica Gel Column Chromatography: This is the most common method. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. For acidic products, adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape and prevent tailing.

    • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may be more suitable.

  • Extraction:

    • If your product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be acidified (e.g., with 1M HCl) and extracted with an organic solvent to recover the purified acid.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Distillation: For volatile, thermally stable liquid derivatives, distillation under reduced pressure can be an option.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-methyl-2-methylidenepentanoic acid and its derivatives?

A1: Several synthetic strategies can be employed:

  • Baylis-Hillman Reaction: This reaction couples an aldehyde (isovaleraldehyde in this case) with an activated alkene in the presence of a nucleophilic catalyst to form an allylic alcohol, which can be further functionalized.[1][6]

  • Wittig Reaction: This involves the reaction of an aldehyde or ketone with a phosphonium ylide to create the carbon-carbon double bond.[3][4] For this specific target, the reaction would likely involve a glyoxylic acid derivative and an appropriate ylide.

  • Dehydration of a β-hydroxy acid: 2-(Hydroxymethyl)-4-methylpentanoic acid can be dehydrated using a strong acid like phosphoric acid at high temperatures to yield 4-methyl-2-methylidenepentanoic acid.[5]

  • Knoevenagel Condensation: This method can be used to synthesize derivatives, for example, by condensing (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl) pentanoic acid with an appropriate aldehyde.[7]

Q2: What are the key mechanistic features of α,β-unsaturated carboxylic acid derivatives that I should be aware of?

A2: These compounds possess a conjugated system that influences their reactivity.

  • Electrophilicity: They are electrophilic at both the carbonyl carbon and the β-carbon.[8]

  • Nucleophilic Addition: They can undergo two types of nucleophilic addition:

    • 1,2-addition (Direct Addition): The nucleophile attacks the carbonyl carbon.

    • 1,4-addition (Conjugate Addition or Michael Addition): The nucleophile attacks the β-carbon.[8][9] The type of addition that occurs depends on the nature of the nucleophile and the reaction conditions.

Reactivity Diagram:

G cluster_0 α,β-Unsaturated Carbonyl cluster_1 Nucleophilic Attack Cβ->Cα conjugated system C=O C=O Cα->C=O conjugated system Nu1 Nucleophile (1,4-addition) Nu1->Cβ Conjugate Addition Nu2 Nucleophile (1,2-addition) Nu2->C=O Direct Addition

Caption: Sites of nucleophilic attack on an α,β-unsaturated carbonyl system.

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: Yes, as with all laboratory work, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Handle volatile reagents and solvents in a well-ventilated fume hood.

  • Reactivity Hazards: Be aware of the potential for polymerization of α,β-unsaturated carbonyls, which can sometimes be vigorous.[8] Store these compounds under appropriate conditions, often with an inhibitor and away from light and heat.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before use to be fully aware of their specific hazards.

Section 3: Experimental Protocols

General Protocol for the Baylis-Hillman Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: To a round-bottom flask, add the aldehyde (1.0 mmol, 1 equiv.) and the activated alkene (1.5 mmol, 1.5 equiv.).

  • Solvent and Catalyst Addition: Dissolve the reactants in a suitable solvent (e.g., acetonitrile, 2 mL). Add the catalyst (e.g., DABCO, 0.2 mmol, 20 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to several days.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.

General Protocol for the Wittig Reaction (for Z-alkene)

This protocol is designed to favor the formation of the Z-isomer.

  • Ylide Formation:

    • In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.2 mmol, 1.2 equiv.) in anhydrous THF.

    • Cool the suspension to -78 °C.

    • Slowly add a strong, non-lithium base (e.g., KHMDS, 1.2 mmol, 1.2 equiv.).

    • Allow the mixture to stir at this temperature for 1 hour to form the ylide.

  • Aldehyde Addition:

    • Dissolve the aldehyde (1.0 mmol, 1 equiv.) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide mixture at -78 °C.

  • Reaction:

    • Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like hexane or a mixture of hexane and ether.

    • Further purify the desired alkene by silica gel column chromatography.

References

  • PrepChem. (n.d.). Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. (2024, May 8). NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • MDPI. (n.d.). Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-2-Methylidenepentanoic Acid

Welcome to the Technical Support Center for the purification of 4-methyl-2-methylidenepentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-methyl-2-methylidenepentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this α,β-unsaturated carboxylic acid.

Introduction

4-Methyl-2-methylidenepentanoic acid is a valuable building block in organic synthesis. Its purification can be challenging due to potential isomerization and the presence of structurally similar impurities. This document provides a comprehensive overview of purification strategies, troubleshooting advice, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

A common synthetic route to 4-methyl-2-methylidenepentanoic acid is the dehydration of 2-(hydroxymethyl)-4-methylpentanoic acid. This starting material is a primary potential impurity in the final product.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 4-methyl-2-methylidenepentanoic acid?

Q2: What are the most common impurities I should expect?

A2: The most probable impurities depend on the synthetic route. If synthesized via dehydration of 2-(hydroxymethyl)-4-methylpentanoic acid, the primary impurities are likely to be:

  • Unreacted starting material: 2-(hydroxymethyl)-4-methylpentanoic acid.

  • Isomerization byproduct: The thermodynamically more stable conjugated isomer, 4-methyl-2-pentenoic acid. This can form, especially at elevated temperatures.

  • Polymeric byproducts: Acid-catalyzed polymerization of the unsaturated product can occur.

Q3: My purified 4-methyl-2-methylidenepentanoic acid shows a broad peak in NMR, suggesting isomerization. How can I avoid this?

A3: Isomerization of the exocyclic double bond to the more stable endocyclic position (forming 4-methyl-2-pentenoic acid) is a common issue, often catalyzed by heat or acid. To minimize this:

  • Use lower temperatures: Opt for purification methods that do not require high heat, such as column chromatography or acid-base extraction.

  • Vacuum distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point.

  • Neutralize any acid: Ensure that any acidic catalysts from the synthesis are completely removed before heating.

Q4: I am having trouble separating the product from the starting material. What do you recommend?

A4: The starting material, 2-(hydroxymethyl)-4-methylpentanoic acid, has a higher polarity than the product due to the additional hydroxyl group. This difference can be exploited for separation:

  • Column Chromatography: Silica gel chromatography is an effective method. The less polar product will elute before the more polar starting material.

  • Distillation: If the boiling points are sufficiently different, fractional distillation under vacuum can be effective.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Guide 1: Purification by Distillation

Distillation is a viable method for purifying 4-methyl-2-methylidenepentanoic acid, especially on a larger scale. However, care must be taken to avoid isomerization.

Potential Issue: Product isomerization or polymerization during distillation.

  • Cause: High temperatures required for atmospheric pressure distillation can induce isomerization to the more stable 4-methyl-2-pentenoic acid or cause polymerization.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure. This will significantly lower the boiling point and minimize thermal degradation.

    • Add a Polymerization Inhibitor: A small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), can be added to the distillation flask to prevent polymerization.

    • Ensure Neutral pH: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any residual acid catalyst.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short path distillation head if possible to minimize product loss.

  • Preparation: Place the crude 4-methyl-2-methylidenepentanoic acid in the distillation flask with a magnetic stir bar and a small amount of a polymerization inhibitor.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fractions that distill at the expected temperature range. The boiling point will depend on the applied pressure.

  • Analysis: Analyze the collected fractions by NMR or GC to determine their purity.

DOT Diagram: Distillation Troubleshooting Workflow

start Start Distillation issue Isomerization or Polymerization Observed? start->issue solution1 Reduce Pressure (Vacuum Distillation) issue->solution1 Yes end_good Pure Product Obtained issue->end_good No solution2 Add Polymerization Inhibitor solution1->solution2 solution3 Neutralize Acid Before Distillation solution2->solution3 solution3->end_good end_bad Problem Persists solution3->end_bad

Caption: Troubleshooting workflow for distillation issues.

Guide 2: Purification by Acid-Base Extraction

This technique is highly effective for removing neutral or basic impurities and can also help separate the product from the more polar starting material if there is a significant difference in their pKa values or solubility of their salts.

Potential Issue: Incomplete separation or low recovery of the product.

  • Cause:

    • Insufficient basification or acidification.

    • Formation of emulsions.

    • Product has some water solubility.

  • Solution:

    • pH Monitoring: Use pH paper or a pH meter to ensure complete conversion to the carboxylate salt during basification and back to the carboxylic acid during acidification.

    • Emulsion Breaking: To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

    • Back-Extraction: If the product has some water solubility, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent after acidification to recover any dissolved product.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (pH ~2). The purified 4-methyl-2-methylidenepentanoic acid will precipitate out if it is a solid or form an oily layer if it is a liquid.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If an oil forms, extract it into a fresh portion of the organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

DOT Diagram: Acid-Base Extraction Workflow

start Crude Product in Organic Solvent extract_base Extract with aq. NaHCO3 start->extract_base separate1 Separate Layers extract_base->separate1 organic_layer Organic Layer (Neutral/Basic Impurities) separate1->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate1->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify isolate Isolate Product (Filtration or Extraction) acidify->isolate pure_product Pure Product isolate->pure_product

Caption: General workflow for acid-base extraction.

Guide 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Potential Issue: Poor separation or streaking of the carboxylic acid on the column.

  • Cause: Carboxylic acids can interact strongly with the silica gel, leading to tailing and poor separation.

  • Solution:

    • Solvent System Modification: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will keep the carboxylic acid protonated and minimize its interaction with the silica gel, resulting in sharper peaks and better separation.

    • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities.

Experimental Protocol: Column Chromatography

  • TLC Analysis: Develop a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of your product from impurities on a TLC plate. Add a small amount of acetic acid to the solvent system if streaking is observed.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-methyl-2-methylidenepentanoic acid.

DOT Diagram: Column Chromatography Decision Process

start TLC Analysis streaking Streaking Observed? start->streaking add_acid Add 0.5-1% Acetic Acid to Eluent streaking->add_acid Yes run_column Run Column Chromatography streaking->run_column No add_acid->run_column collect_fractions Collect and Analyze Fractions run_column->collect_fractions pure_product Combine Pure Fractions and Evaporate Solvent collect_fractions->pure_product

Caption: Decision process for optimizing column chromatography.

Summary of Purification Methods

Purification MethodProsConsBest for Removing
Vacuum Distillation Scalable, effective for removing non-volatile impurities.Risk of thermal isomerization/polymerization.Non-volatile impurities, starting material (if boiling points differ significantly).
Acid-Base Extraction Excellent for removing neutral and basic impurities, mild conditions.Can be labor-intensive, potential for emulsions.Neutral and basic impurities.
Column Chromatography High resolution, good for separating compounds with similar boiling points.Can be time-consuming, requires solvent, may not be suitable for large scale.Starting material, isomers, and other polar/non-polar impurities.

References

  • National Center for Biotechnology Information. "4-Methyl-2-pentenoic acid" PubChem Compound Summary for CID 12216200. [Link].

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-2-methylidenepentanoic Acid

Welcome to the technical support center for the synthesis of 4-methyl-2-methylidenepentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-2-methylidenepentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up the production of this valuable α,β-unsaturated carboxylic acid. We will explore common synthetic challenges, offer practical solutions, and provide detailed protocols to ensure a successful and efficient scale-up process.

I. Overview of Synthetic Strategies

4-Methyl-2-methylidenepentanoic acid is an important building block in organic synthesis. Several methods can be employed for its synthesis, with the most common approaches being variations of olefination reactions. These reactions, such as the Wittig and Reformatsky reactions, are powerful tools for forming carbon-carbon double bonds.[1][2][3]

The choice of synthetic route often depends on factors like available starting materials, desired scale, and stereoselectivity requirements. When scaling up, challenges such as reaction efficiency, byproduct formation, and purification become more pronounced.[1] This guide will focus on addressing these critical aspects.

Common Synthetic Approaches:
  • Wittig and Horner-Wadsworth-Emmons Reactions: These are classic methods for synthesizing α,β-unsaturated carboxylic acids by reacting an aldehyde or ketone with a stabilized phosphonium ylide or a phosphoryl carbanion.[1][2] However, a significant drawback, especially in large-scale preparations, is the generation of stoichiometric amounts of phosphine oxide or phosphate salt byproducts, which can complicate purification.[1]

  • Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester, which can then be dehydrated to the α,β-unsaturated acid.[3][4][5][6][7] The organozinc reagents used are less reactive than Grignard or organolithium reagents, which can prevent undesired side reactions.[3][4]

  • Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[8][9] It is a versatile reaction for preparing α,β-unsaturated acids.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and scale-up of 4-methyl-2-methylidenepentanoic acid.

Problem 1: Low Yield of the Desired Product

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Verify Starting Material Quality: Ensure your starting aldehyde (isovaleraldehyde) and other reagents are of high purity. Impurities can lead to side reactions that consume reactants and lower the yield of the desired product.

    • Precise Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of byproducts.

  • Reaction Conditions:

    • Temperature Control: The reaction temperature is critical. For many olefination reactions, lower temperatures can improve selectivity and minimize side reactions. Conversely, some reactions require sufficient heat to proceed at a reasonable rate. Experiment with a range of temperatures to find the optimal balance.

    • Solvent Choice: The solvent can significantly influence reaction outcomes. Ensure you are using a dry, appropriate solvent. For instance, in a Wittig reaction, the choice of solvent can affect the stereoselectivity of the alkene formation.[2]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation or the formation of byproducts.

  • Catalyst Activity (if applicable):

    • If your synthesis involves a catalyst, its activity is paramount. For instance, in a Reformatsky reaction, the zinc metal needs to be activated to ensure efficient reaction.[7] This can be achieved by treating the zinc dust with reagents like iodine or 1,2-dibromoethane to remove the deactivating oxide layer.[7]

Problem 2: Formation of Significant Byproducts

Q: I'm observing significant amounts of impurities alongside my product. What are the likely side reactions and how can I suppress them?

A: The formation of byproducts is a common challenge, especially during scale-up. Identifying the nature of these impurities is the first step toward mitigating their formation.

  • Common Side Reactions:

    • Self-Condensation of the Aldehyde: Aldehydes with α-hydrogens, like isovaleraldehyde, can undergo self-condensation (aldol reaction) under basic or acidic conditions, leading to dimeric impurities.[10]

    • Knoevenagel Condensation Product: In reactions like the Biginelli reaction, which shares similarities in intermediates, the Knoevenagel condensation product can be a frequent impurity.[10]

    • Michael Addition: The α,β-unsaturated product can itself be susceptible to nucleophilic attack (Michael addition), leading to further side products.[11]

  • Strategies for Minimizing Byproducts:

    • Controlled Addition of Reagents: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration of the aldehyde at any given time, thus minimizing self-condensation.

    • Choice of Base/Catalyst: The strength and type of base or catalyst can influence the prevalence of side reactions. For instance, using a milder base in a Wittig reaction can sometimes improve selectivity.

    • Inert Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted side reactions.

Problem 3: Difficulties in Product Purification

Q: I'm struggling to isolate a pure sample of 4-methyl-2-methylidenepentanoic acid. What purification techniques are most effective?

A: Purification is a critical step in any synthesis, and its difficulty often increases with scale.

  • Initial Workup:

    • Aqueous Wash: After the reaction is complete, a thorough aqueous workup is essential to remove water-soluble impurities and byproducts. This may involve washing with a mild acid or base to remove unreacted starting materials or acidic/basic byproducts.

    • Extraction: Use an appropriate organic solvent for extraction to separate the product from the aqueous layer.

  • Purification Methods:

    • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method for purification.[12]

    • Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique. A careful selection of the eluent system is crucial for achieving good separation.[13]

    • Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a highly effective method for obtaining high-purity material.

Data Summary for a Scaled-Up Synthesis

The following table provides a hypothetical example of reaction parameters for a scaled-up synthesis of 4-methyl-2-methylidenepentanoic acid via a modified Wittig reaction.

ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Aldehyde IsovaleraldehydeIsovaleraldehyde
Wittig Reagent (Carbethoxymethylene)triphenylphosphorane(Carbethoxymethylene)triphenylphosphorane
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Base Sodium Hydride (NaH)Sodium Hydride (NaH)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 4 hours6 hours
Workup Aqueous wash, extraction with ethyl acetateAqueous wash, extraction with ethyl acetate
Purification Column ChromatographyDistillation under reduced pressure
Typical Yield 75-85%70-80%

III. Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-methylidenepentanoic Acid via Wittig Reaction

This protocol outlines a general procedure for the synthesis of the target compound using a Wittig reaction, followed by hydrolysis of the resulting ester.

Step 1: Preparation of the Wittig Reagent (Ylide)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and dry tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-(triphenylphosphoranylidene)acetate (1.0 equivalent) in dry THF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by a color change.

Step 2: Wittig Reaction

  • Cool the ylide solution back to 0 °C.

  • Slowly add a solution of isovaleraldehyde (1.0 equivalent) in dry THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

Step 3: Workup and Ester Isolation

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, ethyl 4-methyl-2-methylidenepentanoate, can be purified by column chromatography on silica gel.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with cold 1M hydrochloric acid to a pH of ~2.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-2-methylidenepentanoic acid.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Workup & Ester Isolation cluster_step4 Step 4: Hydrolysis NaH Sodium Hydride in THF Ylide Ylide Solution NaH->Ylide 1. Add Phosphonium Salt at 0°C 2. Stir at RT PhosphoniumSalt Ethyl 2-(triphenylphosphoranylidene)acetate in THF PhosphoniumSalt->Ylide ReactionMixture Reaction Mixture Ylide->ReactionMixture 1. Add Aldehyde at 0°C 2. Stir at RT Aldehyde Isovaleraldehyde in THF Aldehyde->ReactionMixture Quench Quench with aq. NH4Cl ReactionMixture->Quench ExtractEster Extract with Ethyl Acetate Quench->ExtractEster PurifyEster Column Chromatography ExtractEster->PurifyEster EsterProduct Ethyl 4-methyl-2-methylidenepentanoate PurifyEster->EsterProduct Hydrolysis Hydrolyze with NaOH EsterProduct->Hydrolysis Acidify Acidify with HCl Hydrolysis->Acidify ExtractAcid Extract with Diethyl Ether Acidify->ExtractAcid FinalProduct 4-Methyl-2-methylidenepentanoic Acid ExtractAcid->FinalProduct

Caption: Workflow for the synthesis of 4-methyl-2-methylidenepentanoic acid.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the Wittig reaction?

A1: Yes, other strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) can be used to deprotonate the phosphonium salt to form the ylide.[14] However, the choice of base can sometimes influence the stereoselectivity of the reaction. For stabilized ylides, milder bases like sodium carbonate or even sodium bicarbonate in an aqueous medium have been successfully employed, offering a greener alternative.[15]

Q2: What is the expected stereoselectivity of the Wittig reaction for this synthesis?

A2: The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as the one derived from ethyl 2-(triphenylphosphoranylidene)acetate, generally favor the formation of the (E)-alkene.[2] Non-stabilized ylides tend to give the (Z)-alkene as the major product.[2]

Q3: Are there alternative methods to the Wittig reaction for this synthesis?

A3: Yes, as mentioned earlier, the Reformatsky reaction is a viable alternative.[3][4][5][6][7] It involves the reaction of isovaleraldehyde with an α-bromoester (e.g., ethyl bromoacetate) in the presence of activated zinc. The resulting β-hydroxy ester can then be dehydrated to yield the α,β-unsaturated ester, which is subsequently hydrolyzed to the desired acid. This method avoids the formation of phosphine oxide byproducts.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: When scaling up, safety becomes even more critical. Key considerations include:

  • Handling of Pyrophoric Reagents: If using reagents like n-BuLi, strict adherence to protocols for handling pyrophoric materials is essential.

  • Exothermic Reactions: The formation of the ylide and the Wittig reaction itself can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment (PPE) when handling large volumes of organic solvents.

  • Pressure Build-up: Be mindful of potential pressure build-up, especially during quenching steps.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Purity Issue CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, GC-MS, NMR) Start->AnalyzeByproducts ReagentSolution Use pure, dry reagents. Verify stoichiometry. CheckReagents->ReagentSolution ConditionSolution Optimize temperature and time. Ensure dry solvent. CheckConditions->ConditionSolution ByproductSolution Adjust conditions to minimize side reactions (e.g., controlled addition, different base). AnalyzeByproducts->ByproductSolution

Caption: A logical approach to troubleshooting common synthesis issues.

V. References

  • PrepChem. Synthesis of 4-Methyl-2-methylenepentanoic acid. Available from: [Link]

  • ResearchGate. Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence. Available from: [Link]

  • ChemistryViews. One-Pot Approach to α,β-Unsaturated Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. α,β-Unsaturated compound synthesis by carboxylation. Available from: [Link]

  • Wikipedia. Reformatsky reaction. Available from: [Link]

  • National Institutes of Health. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Available from: [Link]

  • National Institutes of Health. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Available from: [Link]

  • SATHEE. Chemistry Reformatsky Reaction. Available from: [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Organic Reactions. The Wittig Reaction. Available from: [Link]

  • National Institutes of Health. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. Available from: [Link]

  • MDPI. Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Available from: [Link]

  • Google Patents. Recovery of 4-methyl-2-pentanone from acetic acid by distillation. Available from:

  • Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Available from:

  • Google Patents. Method for producing 4-methyl-2-pentanone by using production waste and residual liquor. Available from:

  • Google Patents. Production method of 2-methyl-2-pentenoic acid. Available from:

  • Google Patents. A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof. Available from:

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • Biomedical Research. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available from: [Link]

  • ResearchGate. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Available from: [Link]

  • Google Patents. Purification of methyl acetate. Available from:

  • ResearchGate. New process for the synthesis of 4-acetoxy-2-methyl-2-butenal. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of Unsaturated Carboxylic Acids

Welcome to the Technical Support Center for the analysis of unsaturated carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of unsaturated carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of these vital molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience.

Introduction

Unsaturated carboxylic acids, including the widely studied fatty acids, are integral to numerous biological processes and are key components in various industrial applications.[1][2] Their analysis, however, is fraught with challenges stemming from their inherent physicochemical properties: the polar carboxyl group and the reactive unsaturated carbon-carbon double bonds.[3] This guide provides a structured approach to identifying and resolving common issues, ensuring the generation of accurate and reproducible data.

Troubleshooting Guide

This section addresses specific problems you might encounter during your analytical workflow, providing causal explanations and actionable solutions.

Gas Chromatography (GC) Issues

Q1: My unsaturated carboxylic acid peaks are showing significant tailing and are poorly resolved in my GC analysis. What's causing this and how can I fix it?

A1: Peak tailing for carboxylic acids in GC is a frequent and frustrating issue. The primary cause is the high polarity of the carboxyl group, which leads to strong interactions with any active sites within the GC system, such as the injector liner, column stationary phase, or even contaminants.[4] This results in broad, asymmetrical peaks.[5]

Causality and Solution Workflow:

Caption: Troubleshooting workflow for GC peak tailing of unsaturated carboxylic acids.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Action Expected Outcome
Analyte-Surface Interaction Implement a derivatization procedure (e.g., esterification or silylation) to convert the polar carboxylic acid into a less polar derivative.[4][6]Significantly improved peak symmetry and resolution.
Contaminated Injector Liner Replace the injector liner with a new, deactivated liner.[4]Symmetrical peaks are restored if the liner was the source of active sites.
Worn or Coring Septum Replace the injection port septum.[4]Prevents sample adsorption onto septum particles in the liner.
Column Contamination (Inlet) Trim 10-20 cm from the front of the column and perform a column bakeout according to the manufacturer's instructions.[4]Removes non-volatile residues and active sites.
Sample Overload Dilute the sample and re-inject. Consider using a split injection.[4]If peak shape improves, the column was overloaded.

Q2: I'm seeing multiple peaks for a single unsaturated carboxylic acid standard after derivatization. What could be the reason?

A2: The appearance of multiple peaks from a single standard post-derivatization often points to incomplete derivatization or the formation of byproducts. For unsaturated carboxylic acids, isomerization can also be a culprit, especially under certain derivatization conditions.

Potential Causes and Solutions:

  • Incomplete Derivatization: The reaction may not have gone to completion.

    • Solution: Optimize the derivatization reaction by adjusting the reagent concentration, reaction time, or temperature.[7] Ensure your sample is completely dry, as moisture can quench many derivatizing reagents, particularly silylating agents.[7][8]

  • Isomerization: The double bond in the unsaturated chain can migrate under harsh reaction conditions (e.g., high heat or presence of certain catalysts).

    • Solution: Use milder derivatization methods. For example, when preparing methyl esters, diazomethane is highly effective but must be handled with extreme care due to its toxicity and explosive nature.[7] Alternatively, BF₃/methanol is a safer and effective option.[7]

  • Tautomerization (for keto-acids): For carboxylic acids with keto groups, tautomerization can lead to multiple derivatized products.

    • Solution: Employ a two-step derivatization process. First, use methoximation to protect the keto group and prevent tautomerization. Then, proceed with silylation to derivatize the carboxylic acid group.[8]

Experimental Protocol: Two-Step Derivatization for Unsaturated Keto-Carboxylic Acids

  • Lyophilization: Ensure the sample is completely dry by lyophilization to remove all water.[8]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Incubate at 37°C for 90 minutes with shaking.[8] This step converts the keto groups into oximes, preventing tautomerization.[8]

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample.

    • Incubate at 37°C for 30 minutes with shaking.[8] This step derivatizes the carboxylic acid and any other active hydrogens.

Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Q3: My unsaturated carboxylic acids show very low sensitivity in LC-MS analysis when using positive ion mode. Why is this happening?

A3: This is a common pitfall. While reversed-phase liquid chromatography (RPLC) is well-suited for separating unsaturated carboxylic acids based on their hydrophobicity, detection in positive ion mode is often inefficient.[9] The carboxylic acid group does not readily accept a proton to form a positive ion. Instead, it can easily lose a water molecule in the MS source, which impacts sensitivity and data interpretation.[9]

The Solution: Negative Ion Mode

For optimal sensitivity, analyze unsaturated carboxylic acids in negative ion mode . The carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion, which is thermodynamically favorable and results in a much stronger signal.[9]

Mobile Phase Considerations for Negative Ion Mode:

Mobile Phase Additive Concentration Rationale
Ammonium Acetate or Ammonium Formate 5-10 mMPromotes the formation of [M-H]⁻ ions and provides a stable spray.
Ammonia Solution 0.05-0.1%A basic modifier that helps to deprotonate the carboxylic acid.

Q4: I'm struggling to separate cis/trans isomers and positional isomers of my unsaturated carboxylic acid. What chromatographic strategies can I employ?

A4: The separation of isomers of unsaturated carboxylic acids is a significant challenge due to their very similar physicochemical properties.

Strategies for Isomer Separation:

  • Silver Ion Chromatography: This technique, either in HPLC (using a silver-ion impregnated column) or as a solid-phase extraction (SPE) step, is highly effective for separating isomers based on the degree of unsaturation. The silver ions interact reversibly with the π-electrons of the double bonds, allowing for separation.

  • Optimized Reversed-Phase Chromatography:

    • Column Choice: Use a column with a high carbon load (e.g., C18 or C30) to maximize hydrophobic interactions. Phenyl-hexyl columns can also provide alternative selectivity through π-π interactions.

    • Mobile Phase: Acetonitrile often provides better selectivity for separating cis/trans isomers compared to methanol.

    • Temperature: Lowering the column temperature can enhance the resolution between isomers.

  • Gas Chromatography with Specialized Columns: For GC analysis of the derivatized acids, long capillary columns (60-100 m) with cyanopropyl stationary phases are excellent for separating fatty acid methyl ester (FAME) isomers.

Frequently Asked Questions (FAQs)

Q1: What is derivatization, and why is it often necessary for the GC analysis of unsaturated carboxylic acids?

A1: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method.[10] For the GC analysis of unsaturated carboxylic acids, derivatization is crucial for several reasons:

  • Increases Volatility: It converts the polar, non-volatile carboxylic acid into a more volatile derivative (e.g., an ester or a silylated compound) that can be readily vaporized in the GC inlet.[8][10]

  • Improves Thermal Stability: It protects the analyte from degradation at the high temperatures used in GC.[10]

  • Reduces Polarity: This minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[4][6]

Caption: The role of derivatization in overcoming GC analysis challenges.

Q2: How can I ensure the quantitative accuracy of my unsaturated carboxylic acid analysis by LC-MS?

A2: Quantitative accuracy can be compromised by several factors, including matrix effects, poor ionization efficiency, and the lack of suitable internal standards.

Key Considerations for Accurate Quantification:

  • Use of Stable Isotope-Labeled Internal Standards: The gold standard for quantitative LC-MS is the use of stable isotope-labeled (e.g., ¹³C or ²H) internal standards for each analyte of interest. These standards co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, allowing for accurate correction.

  • Matrix-Matched Calibration Curves: If stable isotope-labeled standards are unavailable, preparing calibration standards in a blank matrix that closely matches your samples can help to compensate for matrix effects.

  • Optimize Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Method Validation: A thorough method validation according to regulatory guidelines (e.g., FDA or EMA) is essential to demonstrate the accuracy, precision, linearity, and robustness of your quantitative assay.

Q3: Are there any specific storage conditions I should be aware of for samples containing unsaturated carboxylic acids?

A3: Yes, proper storage is critical to prevent the degradation of unsaturated carboxylic acids. The double bonds in the alkyl chains are susceptible to oxidation.

Recommended Storage Practices:

  • Low Temperature: Store samples at -20°C or, for long-term storage, at -80°C.

  • Inert Atmosphere: If possible, overlay the sample with an inert gas like nitrogen or argon before sealing the vial to displace oxygen.

  • Avoid Light: Store samples in amber vials or in the dark to prevent light-induced degradation.

  • Antioxidants: For certain applications, the addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help to prevent oxidation during sample processing.

References

  • LC/ESI/MS analysis of saturated and unsaturated fatty acids in rat intestinal epithelial cells - PubMed. Available at: [Link]

  • Acids: Derivatization for GC Analysis - Encyclopedia of Chromatography.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation - YouTube. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

  • Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations - Waters. Available at: [Link]

  • Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC. Available at: [Link]

  • What Is Derivatization In GC-MS? - YouTube. Available at: [Link]

  • Aliphatic Carboxylic Acids, Unsaturated - ResearchGate. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-methyl-2-methylidenepentanoic Acid

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 4-methyl-2-methylidenepentanoic acid. As a chiral, α,β-unsaturated carboxylic acid, this analyte p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 4-methyl-2-methylidenepentanoic acid. As a chiral, α,β-unsaturated carboxylic acid, this analyte presents unique challenges that necessitate a thorough evaluation of available analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven strategies for robust method validation.

Introduction to 4-methyl-2-methylidenepentanoic Acid and Analytical Challenges

4-methyl-2-methylidenepentanoic acid is a compound of interest in various fields, potentially as a synthetic intermediate or a biologically active molecule. Its structure, featuring a carboxylic acid group, a double bond, and a chiral center, dictates the analytical approaches required for its comprehensive analysis. Key analytical challenges include:

  • Quantification: Accurately determining the concentration of the analyte in various matrices.

  • Purity Assessment: Identifying and quantifying any process-related impurities or degradation products.

  • Enantiomeric Separation: Separating and quantifying the individual enantiomers, as their biological activities can differ significantly.

  • Structural Confirmation: Unambiguously confirming the chemical structure of the main component and any isolated impurities.

This guide will compare three principal analytical techniques for addressing these challenges: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids, often without the need for derivatization.

Rationale for HPLC Method Design

A reverse-phase HPLC (RP-HPLC) method is proposed for the primary analysis of 4-methyl-2-methylidenepentanoic acid. The decision to employ RP-HPLC is based on the moderate polarity of the molecule, allowing for good retention and separation on a non-polar stationary phase. A C18 column is a robust and versatile choice for this application.[1]

UV detection is suitable due to the presence of the carboxylic acid chromophore. To ensure adequate protonation of the carboxylic acid and achieve sharp, symmetrical peaks, the mobile phase will be acidified.[2]

Proposed HPLC Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Validation of the HPLC Method

The proposed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][4][5]

Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity should be confirmed using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The range for which linearity, accuracy, and precision are demonstrated.
Accuracy % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections of the standard. - Intermediate Precision (Inter-day): RSD ≤ 2.0% between two analysts, on two different days, using two different instruments.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±0.1 mL/min flow rate).
Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[6][7][8][9][10][11][12] These studies expose the drug substance to harsh conditions to generate potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours).

The developed HPLC method must be able to separate the parent peak from all significant degradation product peaks.

Chiral HPLC for Enantiomeric Separation

Since 4-methyl-2-methylidenepentanoic acid possesses a chiral center, it is crucial to separate and quantify the enantiomers. Chiral HPLC is the most common and effective technique for this purpose.[13][14][15]

Rationale for Chiral HPLC Method Design

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly versatile and often successful in resolving a wide range of chiral compounds, including carboxylic acids.[15] A normal-phase or polar organic mobile phase is often preferred for these columns to enhance chiral recognition.

Proposed Chiral HPLC Method Protocol

Instrumentation:

  • HPLC system as described in section 2.2.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak® series), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Validation of the Chiral HPLC Method

The validation of a chiral method follows the same principles as a non-chiral method, with a particular focus on the resolution of the enantiomers.

Key Validation Parameters:

Validation ParameterAcceptance Criteria
Specificity Baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks and from any other known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for each enantiomer.
Accuracy % Recovery of 98.0% to 102.0% for each enantiomer.
Precision RSD ≤ 2.0% for each enantiomer.
Limit of Quantitation (LOQ) The LOQ for the minor enantiomer should be sufficient to quantify it at the required specification level (e.g., ≤ 0.1%).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is typically required to increase volatility and improve peak shape.[16]

Rationale for GC-MS Method Design

Derivatization is a critical step for the successful GC-MS analysis of carboxylic acids. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to convert the polar carboxylic acid group into a less polar and more volatile trimethylsilyl (TMS) ester.[11] This allows for analysis at lower temperatures, preserving the integrity of the molecule. Mass spectrometry provides high selectivity and allows for the identification of unknown impurities based on their fragmentation patterns.

Proposed GC-MS Method Protocol

Sample Preparation (Derivatization):

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized solution into the GC-MS system.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Validation of the GC-MS Method

The validation of the GC-MS method will adhere to ICH Q2(R1) guidelines, with considerations for a derivatization step.[17][18]

Validation Data Summary (Hypothetical):

ParameterResult
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (RSD) ≤ 5.0%
LOD 0.01 µg/mL
LOQ 0.05 µg/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[19]

Application of NMR

¹H and ¹³C NMR spectra will be used to confirm the structure of 4-methyl-2-methylidenepentanoic acid. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.

Expected ¹H NMR signals for 4-methyl-2-methylidenepentanoic acid:

  • Signals for the two vinyl protons of the methylidene group.

  • A multiplet for the proton at the chiral center.

  • Signals for the diastereotopic methylene protons.

  • A doublet for the two methyl groups of the isobutyl moiety.

  • A broad singlet for the carboxylic acid proton.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the assignments and connectivity of protons and carbons.

Method Comparison and Selection

The choice of analytical method depends on the specific requirements of the analysis.

FeatureHPLCChiral HPLCGC-MSNMR
Primary Use Quantification, PurityEnantiomeric PurityVolatile Impurities, IdentificationStructural Confirmation
Derivatization Not usually requiredNot usually requiredRequiredNot required
Sensitivity Good to ExcellentGood to ExcellentExcellentModerate
Sample Throughput HighModerateModerateLow
Instrumentation Cost ModerateModerateHighVery High

Visualizing the Workflow

Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2 R1) cluster_2 Application Dev Develop HPLC/GC-MS Method Opt Optimize Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Stability Stability Studies Rob->Stability

Caption: Workflow for analytical method validation.

Comparative Logic for Method Selection

G cluster_hplc HPLC Analysis cluster_chiral Chiral HPLC cluster_gcms GC-MS Analysis Analyte 4-methyl-2- methylidenepentanoic acid Quant Quantification Analyte->Quant Purity Purity Analyte->Purity Enant Enantiomeric Purity Analyte->Enant Volatile Volatile Impurities Analyte->Volatile ID Impurity ID Purity->ID

Caption: Logic for selecting the appropriate analytical method.

Conclusion

A multi-faceted analytical approach is required for the comprehensive characterization of 4-methyl-2-methylidenepentanoic acid. RP-HPLC provides a robust method for quantification and purity assessment, while a dedicated chiral HPLC method is necessary for determining enantiomeric purity. GC-MS, following derivatization, is the preferred technique for analyzing volatile impurities. Finally, NMR spectroscopy serves as the definitive tool for structural confirmation. The validation of each of these methods, in accordance with ICH guidelines, is paramount to ensuring the generation of reliable and accurate data in a regulated environment.

References

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (URL: [Link])

  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. (URL: not available)
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (URL: [Link])

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (URL: [Link])

  • A Review on GC-MS and Method Development and Valid
  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. (URL: not available)
  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. (URL: [Link])

  • Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. (URL: [Link])

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (URL: [Link])

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: not available)
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (URL: [Link])

  • Forced degradation studies: A critical lens into pharmaceutical stability. (URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (URL: [Link])

  • Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate. (URL: [Link])

  • Forced Degradation – A Review. (URL: [Link])

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). (URL: [Link])

  • 12.2: NMR Spectra - an introduction and overview. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

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  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained. (URL: [Link])

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (URL: [Link])

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Comparative

"structural comparison of 4-methyl-2-methylidenepentanoic acid and 4-methyl-2-pentenoic acid"

An Objective Guide for Researchers and Drug Development Professionals In the fields of synthetic chemistry and pharmacology, the precise structural characterization of molecules is fundamental. Constitutional isomers, de...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

In the fields of synthetic chemistry and pharmacology, the precise structural characterization of molecules is fundamental. Constitutional isomers, despite sharing the same molecular formula, can exhibit vastly different chemical and biological properties. This guide presents an in-depth structural comparison of two such isomers: 4-methyl-2-methylidenepentanoic acid and 4-methyl-2-pentenoic acid (C₆H₁₀O₂). We will explore their key structural distinctions, detail the analytical methodologies for their differentiation, and provide the supporting data necessary for unambiguous identification.

The Isomeric Distinction: Endocyclic vs. Exocyclic Unsaturation

The core difference between these two compounds lies in the placement of the carbon-carbon double bond relative to the main carbon chain. This variation in topology gives rise to distinct electronic and steric environments.

  • 4-methyl-2-methylidenepentanoic acid possesses an exocyclic double bond, specifically a methylidene group (=CH₂) at the C2 position. This structure results from the dehydration of 2-(Hydroxymethyl)-4-methylpentanoic acid.[1]

  • 4-methyl-2-pentenoic acid contains an endocyclic (internal) double bond between the C2 and C3 positions. This compound is noted for its fatty, fruity aroma and has been found in black tea.[2] It exists as (E) and (Z) stereoisomers.

This fundamental difference in connectivity is the primary determinant of the unique spectral signatures observed for each molecule.

G cluster_0 4-methyl-2-methylidenepentanoic acid cluster_1 4-methyl-2-pentenoic acid Acid1_struct Acid1_struct Acid2_struct Acid2_struct

Caption: The constitutional isomers 4-methyl-2-methylidenepentanoic acid and 4-methyl-2-pentenoic acid.

Comparative Spectroscopic Analysis

A multi-faceted analytical approach is crucial for distinguishing these isomers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence for structural elucidation by mapping the unique magnetic environments of each proton and carbon atom.

¹H NMR Spectral Comparison: The proton NMR spectra will show clear, unambiguous differences in the olefinic region (typically 5-7 ppm).

Proton Environment 4-methyl-2-methylidenepentanoic acid (Predicted δ, ppm) (E)-4-methyl-2-pentenoic acid (Observed δ, ppm) Key Differentiator & Rationale
Olefinic Protons (=CH) ~6.2 (1H, s), ~5.5 (1H, s)~7.1 (1H, dd), ~5.8 (1H, d)The methylidene isomer shows two distinct singlets for the non-equivalent =CH₂ protons. The pentenoic acid isomer shows two coupled vinylic protons, resulting in doublets or doublets of doublets.
Allylic Proton (-CH-) ~3.1 (1H, m)~2.5 (1H, m)The chemical environment of the allylic proton adjacent to the isopropyl group differs significantly due to the double bond's position, leading to a noticeable shift difference.
Isopropyl Methyls (-CH(CH₃)₂) ~1.0 (6H, d)~1.1 (6H, d)The chemical shifts are similar but can be distinguished by high-resolution instruments.
Carboxylic Acid (-COOH) ~12.0 (1H, br s)~12.2 (1H, br s)The acidic proton appears as a broad singlet in a similar downfield region for both isomers.

¹³C NMR Spectral Comparison: Carbon NMR corroborates the proton data, providing clear evidence of the double bond's location.[3]

Carbon Environment 4-methyl-2-methylidenepentanoic acid (Predicted δ, ppm) (E)-4-methyl-2-pentenoic acid (Observed δ, ppm) Key Differentiator & Rationale
Carboxylic Carbon (C=O) ~172~172.5Minimal difference is expected for the carboxyl carbon.
Quaternary Olefinic (=C<) ~141~121.5The C2 carbon is quaternary in the methylidene isomer and significantly deshielded compared to the protonated C2 in the pentenoic acid isomer.
Methylene Olefinic (=CH₂) ~128-A signal around 128 ppm is a definitive marker for the terminal =CH₂ group, which is absent in the other isomer.
Methine Olefinic (=CH-) -~155.6The C3 carbon in the pentenoic acid isomer is highly deshielded, providing a clear distinguishing signal.
Allylic Carbon (-CH-) ~41~31.1The position of the double bond alters the electronic environment of the allylic carbon, resulting in a ~10 ppm chemical shift difference.
Infrared (IR) Spectroscopy

IR spectroscopy allows for rapid confirmation of functional groups and can distinguish the type of C=C double bond.

Vibrational Mode 4-methyl-2-methylidenepentanoic acid (Expected cm⁻¹) 4-methyl-2-pentenoic acid (Expected cm⁻¹) Key Differentiator & Rationale
C=O Stretch ~1705 (strong)~1700 (strong)The strong carbonyl stretch of the carboxylic acid is prominent and very similar in both isomers.
C=C Stretch ~1650 (medium)~1655 (medium)The stretching frequency is similar, but the exocyclic C=C bond may show a slightly weaker intensity.
sp² =C-H Stretch ~3090 (medium)~3040 (medium)The out-of-plane bending vibrations are often more diagnostic. The methylidene isomer will show a strong band around 900 cm⁻¹ for the =CH₂ wag, which is absent in the pentenoic acid isomer.
O-H Stretch 2500-3300 (broad)2500-3300 (broad)The characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer will dominate a large region of the spectrum for both compounds.

Experimental Workflow for Isomer Differentiation

The following protocol outlines a systematic approach to identify and distinguish between the two isomers in a research setting.

G cluster_workflow Analytical Workflow for Isomer Differentiation Sample 1. Sample Preparation (Dissolve 5-10 mg in 0.6 mL CDCl₃) IR_Acq 2. IR Spectroscopy (ATR) (Acquire spectrum 4000-650 cm⁻¹) Sample->IR_Acq NMR_Acq 3. NMR Spectroscopy (400 MHz+) (Acquire ¹H, ¹³C, DEPT spectra) Sample->NMR_Acq Analysis 4. Spectral Analysis (Compare key shifts and vibrations) IR_Acq->Analysis NMR_Acq->Analysis Structure1 Identification: 4-methyl-2-methylidenepentanoic acid (Signals at δH ~5.5, 6.2; δC ~128) Analysis->Structure1 Structure2 Identification: 4-methyl-2-pentenoic acid (Signals at δH ~5.8, 7.1; δC ~156) Analysis->Structure2

Caption: A streamlined experimental workflow for the definitive identification of the isomers.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside an NMR tube.

  • Infrared Spectroscopy:

    • Place a single drop of the neat sample onto the crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum. Note the C=O stretching frequency and look for a strong band near 900 cm⁻¹ which would indicate the presence of a methylidene group.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the olefinic region (5-7 ppm) to determine the number and coupling patterns of the vinylic protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide the most unambiguous data. The presence of a signal near 128 ppm strongly suggests the methylidene isomer, while a signal near 156 ppm indicates the pentenoic acid isomer.

    • (Optional) Run a DEPT-135 experiment to confirm carbon types. The =CH₂ carbon of the methylidene isomer will appear as a positive peak, while the CH carbons of the pentenoic acid isomer will also be positive, but their distinct chemical shifts make assignment straightforward.

Physicochemical Properties and Applications

While structurally similar, their physical properties and potential applications differ. 4-methyl-2-pentenoic acid is a liquid at room temperature with a boiling point of approximately 203-204 °C.[4][5] It is slightly soluble in water but soluble in organic solvents like ethanol and ether.[2][6] It is used as a flavoring agent and in the development of photosensitive resins.[2] Information on the physical properties of 4-methyl-2-methylidenepentanoic acid is less common, but its synthesis is documented.[1]

Conclusion

The structural differentiation of 4-methyl-2-methylidenepentanoic acid and 4-methyl-2-pentenoic acid is readily achievable through standard spectroscopic techniques. NMR spectroscopy, in particular, offers a definitive and information-rich method for distinguishing these isomers. The unique signals arising from the protons and carbons of the double bond—specifically the geminal protons and terminal methylene carbon of the methylidene isomer versus the coupled vinylic protons and internal olefinic carbons of the pentenoic acid isomer—serve as unambiguous fingerprints. For researchers in drug discovery and fine chemical synthesis, a robust understanding of these analytical techniques is indispensable for ensuring structural integrity, monitoring reaction progress, and ultimately controlling the properties of the final product.

References

  • PubChem. (n.d.). 4-Methyl-2-pentenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (iii) 4-Methyl-2-methylenepentanoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-2-pentenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-pent-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-4-methyl-2-pentenoic acid. Wiley-VCH GmbH. Retrieved from [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 4-Methyl-2-methylidenepentanoic Acid and its Isomers

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric compounds is a critical step. The subtle differences in the spatial arrangement of atoms within isomers...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric compounds is a critical step. The subtle differences in the spatial arrangement of atoms within isomers can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-methyl-2-methylidenepentanoic acid and its key isomers: (E)-4-methyl-2-pentenoic acid, (Z)-4-methyl-2-pentenoic acid, and 4-methyl-3-pentenoic acid. By understanding their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), scientists can confidently differentiate these closely related molecules.

The Isomers: Structural Distinctions

The four isomers under consideration share the same molecular formula, C₆H₁₀O₂, but differ in the position of the carbon-carbon double bond and the stereochemistry around it. These structural variations are the basis for their unique spectroscopic properties.

G cluster_0 Isomers of C₆H₁₀O₂ A 4-Methyl-2-methylidenepentanoic Acid B (E)-4-Methyl-2-pentenoic Acid C (Z)-4-Methyl-2-pentenoic Acid D 4-Methyl-3-pentenoic Acid

Caption: Key isomers of 4-methyl-pentenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for elucidating the nuanced structural differences between these isomers. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to show distinct differences in chemical shifts, coupling constants, and multiplicity patterns, particularly for the protons around the double bond and the carboxylic acid group.

Isomer Olefinic Protons (δ, ppm) Allylic/Adjacent Protons (δ, ppm) Carboxyl Proton (δ, ppm) Key Coupling Constants (J, Hz)
4-Methyl-2-methylidenepentanoic Acid ~5.5-6.0 (2H, s)~2.2 (2H, d)~10-12 (1H, s)
(E)-4-Methyl-2-pentenoic Acid ~5.8 (1H, d), ~7.0 (1H, d)~2.5 (1H, m)~10-12 (1H, s)³J ≈ 15 Hz (trans)
(Z)-4-Methyl-2-pentenoic Acid ~5.7 (1H, d), ~6.4 (1H, d)~3.0 (1H, m)~10-12 (1H, s)³J ≈ 10 Hz (cis)
4-Methyl-3-pentenoic Acid ~5.3 (1H, d)~3.1 (2H, d)~10-12 (1H, s)

Expertise & Experience: The significant difference in the coupling constant for the olefinic protons in the (E) and (Z) isomers is a classic diagnostic tool for determining the stereochemistry of a double bond. The larger coupling constant (~15 Hz) in the (E)-isomer is due to the trans relationship of the protons, while the smaller coupling constant (~10 Hz) in the (Z)-isomer reflects their cis relationship. For 4-methyl-2-methylidenepentanoic acid, the two olefinic protons are geminal and would appear as two distinct singlets or a narrow doublet depending on the resolution and long-range coupling. The carboxyl proton in all isomers is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding.[1][2]

¹³C NMR Spectroscopy

The carbon NMR spectra provide complementary information, with the chemical shifts of the olefinic and carbonyl carbons being particularly informative. Conjugation of the double bond with the carbonyl group in the α,β-unsaturated isomers influences the chemical shift of the carbonyl carbon.[3]

Isomer Carbonyl Carbon (C=O) (δ, ppm) Olefinic Carbons (C=C) (δ, ppm) Methyl Carbons (δ, ppm)
4-Methyl-2-methylidenepentanoic Acid ~170~125 (quat.), ~135 (CH₂)~22
(E)-4-Methyl-2-pentenoic Acid ~168~120, ~155~21
(Z)-4-Methyl-2-pentenoic Acid ~167~120, ~153~26 (steric compression)
4-Methyl-3-pentenoic Acid ~175~118, ~140~22, ~25

Expertise & Experience: The carbonyl carbon in 4-methyl-3-pentenoic acid is not conjugated with the double bond and is therefore expected to appear further downfield compared to the α,β-unsaturated isomers.[2] The steric compression (gamma-gauche effect) between the carboxylic acid group and the isopropyl group in the (Z)-isomer is predicted to shield the methyl carbons, causing them to appear at a slightly higher field (lower ppm) compared to the (E)-isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Conjugation

IR spectroscopy is a rapid and effective method for identifying key functional groups and discerning the electronic effects of conjugation.

Isomer O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C=C Stretch (cm⁻¹) =C-H Bend (cm⁻¹)
4-Methyl-2-methylidenepentanoic Acid 2500-3300 (broad)~1700-1720~1640~910
(E)-4-Methyl-2-pentenoic Acid 2500-3300 (broad)~1690-1710~1650~970 (trans)
(Z)-4-Methyl-2-pentenoic Acid 2500-3300 (broad)~1695-1715~1655~700-730 (cis)
4-Methyl-3-pentenoic Acid 2500-3300 (broad)~1710-1730~1660~840

Expertise & Experience: The C=O stretching frequency is a key diagnostic feature. In the α,β-unsaturated isomers, conjugation with the C=C double bond lowers the C=O stretching frequency compared to the non-conjugated 4-methyl-3-pentenoic acid.[1][2] The position of the =C-H out-of-plane bending vibration is also highly informative for distinguishing between the (E) and (Z) isomers, with the trans isomer showing a characteristic band around 970 cm⁻¹ and the cis isomer absorbing at a lower frequency.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the isomers, which can be used for identification. While all isomers have the same molecular weight (114.14 g/mol ), their fragmentation patterns under electron ionization (EI) are expected to differ based on the stability of the resulting fragments.

Common Fragmentation Pathways:

  • Loss of a methyl group (-15 Da): Formation of a stable secondary carbocation.

  • Loss of an isopropyl group (-43 Da): Particularly for the isomers with the isopropyl group attached to the double bond.

  • Loss of the carboxylic acid group (-45 Da): A common fragmentation for carboxylic acids.[4]

  • McLafferty Rearrangement: Possible for isomers with a gamma-hydrogen available for transfer.

Expertise & Experience: The relative abundance of the fragment ions will be the key differentiator. For example, 4-methyl-3-pentenoic acid might show a more prominent loss of the allyl fragment. The α,β-unsaturated isomers may undergo retro-Diels-Alder type fragmentations. A detailed analysis of the relative intensities of the fragment peaks is necessary for unambiguous identification.

Experimental Protocols

To obtain high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

G cluster_0 NMR Workflow A Sample Dissolution B Addition of Internal Standard A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E 2D NMR (COSY, HSQC, HMBC) C->E D->E F Data Processing and Analysis E->F

Caption: A typical workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct infusion.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the isomer.

Conclusion

The spectroscopic differentiation of 4-methyl-2-methylidenepentanoic acid and its isomers is readily achievable through a multi-technique approach. ¹H NMR spectroscopy provides the most definitive information for distinguishing the (E) and (Z) isomers through their olefinic proton coupling constants. ¹³C NMR and IR spectroscopy offer valuable insights into the effects of conjugation on the carbonyl group. Finally, mass spectrometry provides corroborating evidence through the analysis of distinct fragmentation patterns. By applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize these important isomeric compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • PubChem. (n.d.). 4-Methyl-pent-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-pent-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-4-methyl-2-pentenoic acid. Wiley-VCH GmbH. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Chromatographic Column Selection for the Analysis of 4-methyl-2-methylidenepentanoic acid

In the landscape of pharmaceutical research and development, the robust analysis of novel chemical entities is a cornerstone of progress. 4-methyl-2-methylidenepentanoic acid, a chiral unsaturated carboxylic acid, presen...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the robust analysis of novel chemical entities is a cornerstone of progress. 4-methyl-2-methylidenepentanoic acid, a chiral unsaturated carboxylic acid, presents a unique analytical challenge due to its combination of a polar carboxyl group, a non-polar isobutyl group, and a stereogenic center. The selection of an appropriate chromatography column is therefore not merely a matter of procedure, but a critical decision that dictates the accuracy, resolution, and efficiency of quantification and purification.

This guide provides an in-depth comparison of various chromatography columns for the analysis of 4-methyl-2-methylidenepentanoic acid. We will delve into the mechanistic principles behind different separation techniques, present comparative data, and offer field-proven insights to guide researchers, scientists, and drug development professionals in making an informed column selection.

Part 1: Foundational Separation Strategies: Achiral Analysis

For routine quantification, process monitoring, or initial purity assessments where enantiomeric separation is not the primary goal, several chromatographic modes can be employed. The choice depends on the sample matrix, required sensitivity, and available instrumentation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. While it is a workhorse technique, the analysis of polar, short-chain fatty acids like our target molecule can be challenging due to insufficient retention on traditional C18 columns.[2]

Column Selection & Rationale:

  • C18 (Octadecyl Silane) Columns: These are the most common RP columns.[3] For 4-methyl-2-methylidenepentanoic acid, a high-density bonding C18 column is recommended to maximize hydrophobic interactions. However, poor retention is a significant risk.

  • "Aqueous" C18 Columns: These columns are designed with polar end-capping or embedded polar groups to prevent phase collapse in highly aqueous mobile phases, which are often necessary to retain polar analytes. They offer a better alternative for retaining short-chain acids.

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity through π-π interactions with the double bond of the analyte, in addition to hydrophobic interactions. This can improve retention and resolution from matrix components.[4]

Expected Performance: The primary advantage of HPLC over Gas Chromatography (GC) is that derivatization is often not required, simplifying sample preparation.[1][2] However, achieving adequate retention and symmetrical peak shape for this small acid may require careful mobile phase optimization, such as using a low pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in RP-HPLC.[5] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6]

Column Selection & Rationale:

  • Amide or Zwitterionic Columns: These columns are often the first choice for separating acidic compounds in HILIC mode. The retention mechanism is a complex interplay of partitioning into a water-enriched layer on the stationary phase surface, hydrogen bonding, and weak electrostatic interactions.[7][8]

Expected Performance: HILIC can provide significantly higher retention for 4-methyl-2-methylidenepentanoic acid compared to RP-HPLC.[5] This leads to better separation from the solvent front and potentially higher sensitivity, especially when coupled with mass spectrometry (MS), as the high organic content of the mobile phase facilitates efficient spray ionization.[8]

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[9] For an acidic compound, anion-exchange chromatography is the mode of choice.

Column Selection & Rationale:

  • Weak Anion Exchange (WAX) Columns: These columns typically have functional groups like diethylaminoethyl (DEAE) and are suitable for separating weak acids. The analyte, in its negatively charged carboxylate form, binds to the positively charged stationary phase.[10] Elution is controlled by increasing the salt concentration or decreasing the pH of the mobile phase.[9]

Expected Performance: IEC is a highly selective technique for charged molecules and can be invaluable for purifying the target acid from complex matrices such as fermentation broths or reaction mixtures, where other components might be neutral or positively charged.[11][12]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds.[13] Short-chain fatty acids, often termed volatile fatty acids (VFAs), are frequently analyzed by GC, typically after a derivatization step to increase their volatility and improve chromatographic performance.[14][15]

Column Selection & Rationale:

  • Wax-type Columns (e.g., DB-FATWAX, FFAP): These polar columns are specifically designed for the analysis of fatty acids. Acid-modified wax columns are particularly effective for analyzing underivatized free fatty acids, providing symmetrical peaks by minimizing interactions with active sites on the column.[16]

  • Ultra-Inert Wax Columns: These columns offer excellent inertness, leading to sharp, symmetrical peaks even for challenging acidic compounds.[16]

Expected Performance: Direct injection of free fatty acids can lead to significant peak tailing due to their high polarity and tendency to form hydrogen bonds.[15][16] Therefore, derivatization to Fatty Acid Methyl Esters (FAMEs) is the standard and recommended approach.[13][17] This process converts the polar carboxylic acid into a more volatile and less polar ester, resulting in sharp peaks and high resolution. GC-FID (Flame Ionization Detector) provides excellent sensitivity for these compounds.

Part 2: The Stereo-Specific Challenge: Chiral Separation

For any chiral drug candidate, the separation and independent evaluation of each enantiomer is a regulatory necessity. Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the most effective method for this purpose.[18][19]

Column Selection & Rationale:

  • Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., cellulose or amylose) on a silica support are the most versatile and widely used CSPs.[20] They can resolve a vast range of chiral compounds, including those with carboxylic acid functional groups. Immobilized versions offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened for optimal separation.

  • Specific Column Chemistries (e.g., tris(3,5-dimethylphenylcarbamate) cellulose): The selection of the specific polysaccharide derivative is crucial. A screening approach, testing the analyte on a set of 3-4 different polysaccharide-based columns (e.g., Amylose-SA, Cellulose-SB, Cellulose-SC) under various mobile phase conditions (Normal Phase, Polar Organic, Reversed-Phase), is the most efficient strategy to find a suitable separation method.[20]

Expected Performance: Achieving baseline separation (Resolution, Rs ≥ 1.5) is the primary goal.[21] The choice of mobile phase is as critical as the column. Reversed-phase conditions are often preferred as they are directly compatible with mass spectrometry, which is essential for pharmacokinetic studies.[22]

Part 3: Data-Driven Decision Making

To facilitate column selection, the following table summarizes the key performance attributes of each discussed chromatographic technique for the analysis of 4-methyl-2-methylidenepentanoic acid.

Comparative Performance Data Summary
Chromatography Mode Column Type Principle Retention Peak Shape Throughput Sample Prep Best For
RP-HPLC C18, Aqueous C18HydrophobicityLow to ModerateFair (risk of tailing)HighMinimalRoutine quantification in simple matrices
HILIC Amide, ZwitterionicHydrophilicityHighGoodModerateMinimalAnalysis of polar compounds, LC-MS
IEC Weak Anion ExchangeChargeHigh & SelectiveGoodLow to ModerateBuffer exchangePurification from complex/ionic matrices
GC Wax-type (FFAP)VolatilityN/A (controlled by temp.)ExcellentHighDerivatization requiredHigh-resolution analysis of volatile acids
Chiral HPLC Polysaccharide-basedChiral RecognitionVariesGoodModerateMinimalEnantiomeric purity and separation

Experimental Protocols & Workflows

Logical Workflow for Column Selection

The following diagram illustrates a decision-making process for selecting the appropriate column based on the analytical objective.

G cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Column & Technique Choice start Define Analytical Goal quant Routine Quantification? start->quant chiral Chiral Purity? start->chiral purify Purification from Complex Matrix? start->purify rp_hilic RP-HPLC (Aqueous C18) or HILIC quant->rp_hilic Simple Matrix & LC available gc GC-FID (Wax Column) (Requires Derivatization) quant->gc High Throughput & GC available chiral_hplc Chiral HPLC (Polysaccharide CSP Screen) chiral->chiral_hplc iec Ion-Exchange (WAX) purify->iec

Caption: Decision workflow for chromatography column selection.

Protocol 1: RP-HPLC Method for Quantification
  • Column: Aqueous C18, 2.7 µm, 3.0 x 75 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm or Mass Spectrometry (ESI-).

  • Rationale: The use of an aqueous C18 column ensures stability and retention.[23] Formic acid suppresses the ionization of the analyte's carboxyl group, increasing its hydrophobicity and retention while providing protons for positive ion mode MS or enhancing negative ion mode signal.

Protocol 2: Chiral HPLC Method Development
  • Column Screening: Screen the following columns in parallel:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) based CSP

    • Amylose tris(5-chloro-2-methylphenylcarbamate) based CSP

  • Mobile Phase Screening (Reversed-Phase):

    • Condition 1: Acetonitrile/Water (50/50, v/v) with 20 mM Ammonium Bicarbonate.

    • Condition 2: Methanol/Water (50/50, v/v) with 20 mM Ammonium Bicarbonate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or MS.

  • Rationale: A systematic screening of different polysaccharide-based CSPs with common reversed-phase mobile phases is the most efficient way to identify a successful chiral separation.[20][22] Ammonium bicarbonate is a volatile buffer, making it ideal for LC-MS applications.[22]

Conclusion

The selection of a chromatography column for the analysis of 4-methyl-2-methylidenepentanoic acid is a multi-faceted decision that must be aligned with the specific analytical objective.

  • For routine achiral quantification , HILIC offers a robust solution with superior retention, while a well-optimized RP-HPLC method on an aqueous C18 column can also be effective.

  • For high-throughput analysis of volatile components , GC with a wax-type column following FAME derivatization is the industry standard.

  • For purification from ionic matrices, Ion-Exchange Chromatography provides unparalleled selectivity.

  • Crucially, for enantiomeric separation , a systematic screening of polysaccharide-based chiral stationary phases is essential.

By understanding the underlying separation mechanisms and aligning them with the analytical goals, researchers can confidently select the optimal column, ensuring the generation of accurate, reliable, and high-quality data in their drug development endeavors.

References

  • HPLC for Short Chain Fatty Acid Analysis. Creative Biolabs. [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information (NCBI). [Link]

  • A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD). ResearchGate. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Purification Or Organic Acids Using Anion Exchange Chromatography. ResearchGate. [Link]

  • Reversed Phase HPLC of Fatty Acids. Agilent. [Link]

  • Purification of organic acids using anion exchange chromatography.
  • Ion-exchange extraction of organic acids in water samples. Study of the influential factors and interactions. Analusis. [Link]

  • Ion chromatography. Wikipedia. [Link]

  • Quantitative gas chromatographic analysis of volatile fatty acids in spent culture media and body fluids. National Center for Biotechnology Information (NCBI). [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. National Center for Biotechnology Information (NCBI). [Link]

  • HPLC Column Performance. Waters. [Link]

  • How Can You Determine Fatty Acid Composition Using Gas Chromatography? YouTube. [Link]

  • Critical analysis of methods for the measurement of volatile fatty acids. ResearchGate. [Link]

  • A comparison study of the analysis of volatile organic acids and fatty acids. Agilent. [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. National Center for Biotechnology Information (NCBI). [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Column Selection for Biomedical Analysis Supported by Column Classification Based on Four Test Parameters. Semantic Scholar. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information (NCBI). [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-methyl-2-methylidenepentanoic acid

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a small molecule like 4-methyl-2-methylidenepentanoic acid is paramount for ensuring the specificity and safety of di...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a small molecule like 4-methyl-2-methylidenepentanoic acid is paramount for ensuring the specificity and safety of diagnostic assays and therapeutic agents. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of this unsaturated carboxylic acid, offering field-proven insights and detailed experimental protocols. While specific cross-reactivity data for 4-methyl-2-methylidenepentanoic acid is not extensively published, this guide establishes a robust framework for its investigation based on established principles for similar haptens.

The Imperative of Cross-Reactivity Profiling

4-methyl-2-methylidenepentanoic acid, a small molecule, is unlikely to elicit a significant immune response on its own.[1][2] However, when conjugated to a larger carrier protein, it can become immunogenic, acting as a hapten and leading to the production of specific antibodies.[1][2][] These antibodies are the cornerstone of immunoassays designed for its detection and quantification.

Cross-reactivity occurs when these antibodies bind to structurally similar molecules, leading to false-positive results or inaccurate quantification.[4] Therefore, a thorough cross-reactivity assessment is a critical component of assay validation, as mandated by regulatory bodies like the FDA.[5][6][7]

Comparative Analysis of Methodologies

Two primary analytical platforms are recommended for evaluating the cross-reactivity of 4-methyl-2-methylidenepentanoic acid: Immunoassays (specifically, competitive ELISA) and Chromatographic Methods (such as GC-MS). The choice between these depends on the intended application, required sensitivity, and the nature of potential cross-reactants.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and specific method for detecting small molecules like 4-methyl-2-methylidenepentanoic acid.[][8] The principle relies on the competition between the free analyte (4-methyl-2-methylidenepentanoic acid) and a labeled form of the analyte for a limited number of antibody binding sites.

Causality Behind Experimental Choices:

  • Hapten-Carrier Conjugation: To generate antibodies, 4-methyl-2-methylidenepentanoic acid must be conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][] The choice of conjugation chemistry is critical to present the key epitopes of the hapten to the immune system.

  • Antibody Selection: Both monoclonal and polyclonal antibodies can be used. Monoclonal antibodies offer high specificity to a single epitope, while polyclonal antibodies can provide a stronger signal by binding to multiple epitopes.[4] For initial screening, polyclonal antibodies may be advantageous due to their broader recognition.

  • Heterologous vs. Homologous Assays: Using a different hapten-carrier conjugate for immunization and for the assay plate coating (heterologous assay) can often improve assay sensitivity compared to using the same conjugate for both (homologous assay).[9][10]

Workflow for Competitive ELISA:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Coat plate with Antibody B Block non-specific sites A->B C Add sample/standard (containing free hapten) B->C D Add enzyme-conjugated hapten C->D E Incubate (Competition) D->E F Wash to remove unbound reagents E->F G Add substrate F->G H Measure signal G->H

Caption: Competitive ELISA workflow for hapten detection.

Data Presentation: Hypothetical Cross-Reactivity of 4-methyl-2-methylidenepentanoic acid in a Competitive ELISA

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
4-methyl-2-methylidenepentanoic acidCC(C)C/C(=C/C(=O)O)10100
4-methyl-2-pentenoic acid[11]CC(C)C=CC(=O)O5002
4-methyl-2-oxopentanoate[12]CC(C)CC(=O)C(=O)O>10,000<0.1
4-methyl-2-phenoxypentanoic acid[13]CC(C)CC(OC1=CC=CC=C1)C(=O)O>10,000<0.1

Cross-reactivity (%) = (IC50 of 4-methyl-2-methylidenepentanoic acid / IC50 of test compound) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[14][15][16] For a carboxylic acid like 4-methyl-2-methylidenepentanoic acid, derivatization is typically required to increase its volatility.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for organic acids, converting the polar carboxyl group into a less polar and more volatile silyl ester.[17] This enhances chromatographic separation and detection.

  • Column Selection: A non-polar or medium-polarity capillary column is generally suitable for the separation of derivatized organic acids.[14]

  • Mass Spectrometry Mode: Operating the mass spectrometer in full scan mode allows for the identification of unknown cross-reactants, while selected ion monitoring (SIM) mode provides higher sensitivity and selectivity for target analytes.[14][18]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction B Derivatization (e.g., Silylation) A->B C Injection into GC B->C D Separation in GC column C->D E Ionization and Mass Analysis in MS D->E F Chromatogram Generation E->F G Mass Spectra Analysis F->G H Quantification and Identification G->H

Caption: GC-MS workflow for organic acid analysis.

Data Presentation: Hypothetical GC-MS Cross-Reactivity Assessment

CompoundRetention Time (min)Key Mass Fragments (m/z)Response relative to 4-methyl-2-methylidenepentanoic acid (%)
Derivatized 4-methyl-2-methylidenepentanoic acid8.5185, 113, 73100
Derivatized 4-methyl-2-pentenoic acid8.2187, 115, 735
Derivatized 4-methyl-2-oxopentanoate7.9217, 145, 73<1
Derivatized 4-methyl-2-phenoxypentanoic acid12.1279, 207, 73Not Detected

Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity
  • Plate Coating: Coat a 96-well microtiter plate with an optimized concentration of anti-4-methyl-2-methylidenepentanoic acid antibody in coating buffer overnight at 4°C.[19]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[20]

  • Washing: Repeat the washing step.

  • Competition: Add serial dilutions of the test compounds and a constant, optimized concentration of enzyme-conjugated 4-methyl-2-methylidenepentanoic acid to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate and incubate until sufficient color development.

  • Stopping Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 values and determine the percent cross-reactivity for each compound.[19]

Protocol: GC-MS Analysis for Cross-Reactivity
  • Sample Preparation: Extract the organic acids from the sample matrix using an appropriate solvent.

  • Derivatization: Evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60-70°C for 30 minutes to ensure complete derivatization.[17]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • GC Conditions: Use a suitable temperature program to achieve good separation of the analytes.[14]

    • MS Conditions: Operate the mass spectrometer in either full scan or SIM mode.[14]

  • Data Analysis: Identify the peaks corresponding to the target analyte and potential cross-reactants based on their retention times and mass spectra. Quantify the response of each compound relative to 4-methyl-2-methylidenepentanoic acid.

Conclusion and Recommendations

Both competitive ELISA and GC-MS offer robust platforms for assessing the cross-reactivity of 4-methyl-2-methylidenepentanoic acid.

  • Competitive ELISA is highly sensitive and specific, making it ideal for routine screening and quantification in complex matrices, provided that specific antibodies are available.

  • GC-MS is a powerful confirmatory technique that can identify and quantify a broader range of structurally related compounds without the need for antibody development.

For a comprehensive cross-reactivity profile, a dual approach is recommended. Initial screening with a well-characterized competitive ELISA can identify potential cross-reactants, which can then be confirmed and quantified using a validated GC-MS method. This integrated strategy ensures the development of highly specific and reliable assays for 4-methyl-2-methylidenepentanoic acid.

References

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • Mtoz Biolabs. Organic Acids Analysis Service | GC-MS. [Link]

  • PubMed. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. [Link]

  • MDPI. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. [Link]

  • PubMed. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. [Link]

  • Springer Nature Experiments. Conjugation of Haptens. [Link]

  • ResearchGate. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. [Link]

  • Wikipedia. Hapten. [Link]

  • National Center for Biotechnology Information. Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. [Link]

  • National Center for Biotechnology Information. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Google Patents. Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • National Center for Biotechnology Information. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. [Link]

  • PubMed. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. [Link]

  • Taylor & Francis Online. Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. [Link]

  • ACS Publications. Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ACS Publications. Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • National Center for Biotechnology Information. 4-Methyl-2-pentenoic acid. [Link]

  • National Center for Biotechnology Information. Methyl 4-methyl-2-oxopentanoate. [Link]

  • National Center for Biotechnology Information. 4-Methyl-2-phenoxypentanoic acid. [Link]

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Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methyl-2-Methylidenepentanoic Acid: A Method Comparison

Introduction: The Analytical Imperative for a Unique Unsaturated Acid 4-Methyl-2-methylidenepentanoic acid is a branched-chain, α,β-unsaturated carboxylic acid. Its structure presents a unique combination of features—a r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Unique Unsaturated Acid

4-Methyl-2-methylidenepentanoic acid is a branched-chain, α,β-unsaturated carboxylic acid. Its structure presents a unique combination of features—a reactive carboxylic acid group, a conjugated double bond, and a branched alkyl chain—that necessitates a carefully considered analytical strategy for accurate and precise quantification. This is particularly critical in fields such as metabolomics, fragrance safety assessment, and industrial quality control, where its presence, even at trace levels, can be significant.

The primary analytical challenges stem from the inherent polarity and low volatility of the carboxylic acid functional group, which complicates direct analysis by certain techniques. This guide provides an in-depth comparison of the two principal chromatographic methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. We will explore the underlying principles, detail validated experimental protocols, and present a comparative analysis of their performance metrics to guide researchers in selecting the optimal method for their specific application.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique renowned for its high-resolution separation capabilities. However, for polar analytes like carboxylic acids, its direct application is often hindered by their low volatility and propensity for thermal degradation.[1] The active hydrogen on the carboxyl group can also lead to undesirable interactions with the GC column, resulting in poor peak shape and sample loss.[1]

The Causality Behind Derivatization

To overcome these limitations, a chemical derivatization step is essential prior to GC analysis.[2] This process converts the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative.[1][2] The choice of derivatization reagent is critical and is guided by the desired stability of the derivative and the sensitivity required. The two most common and effective approaches are silylation and alkylation.

  • Silylation: This involves replacing the active hydrogen of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) group.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce stable TMS-esters that are ideal for GC analysis.[3] The reaction is generally fast and clean.

  • Alkylation (Esterification): This method converts the carboxylic acid into an ester, most commonly a methyl ester, due to its stability and volatility.[2][4] This can be achieved using reagents like methanolic HCl or dimethylformamide dialkylacetals.[5][6] For ultra-trace analysis, halogenated reagents like pentafluorobenzyl bromide (PFB-Br) can be used to create derivatives that are highly sensitive to an Electron Capture Detector (ECD).[1]

GC-MS Experimental Workflow

The entire process, from sample preparation to data acquisition, must be meticulously controlled to ensure reproducibility. The use of an internal standard is a self-validating mechanism crucial for correcting variations in extraction efficiency, derivatization yield, and injection volume.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 1. Sample Collection (e.g., Plasma, Water) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry 4. Solvent Evaporation Extract->Dry Deriv 5. Silylation (e.g., BSTFA) or Alkylation Dry->Deriv Heat 6. Reaction Incubation (e.g., 75°C for 45 min) Deriv->Heat Inject 7. GC Injection Heat->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometry Detection (Scan or SIM) Separate->Detect Quant 10. Data Analysis & Quantification Detect->Quant

Caption: Workflow for GC-MS analysis of 4-methyl-2-methylidenepentanoic acid.

Detailed Experimental Protocol: GC-MS with Silylation

This protocol provides a robust framework for the analysis. All steps must be validated with appropriate quality controls.

  • Internal Standard Preparation: Prepare a 100 µg/mL stock solution of a suitable internal standard (e.g., a structurally similar carboxylic acid not present in the sample, like heptadecanoic acid) in methanol.

  • Sample Preparation:

    • To 1 mL of the sample (e.g., aqueous solution, extracted biological fluid), add 10 µL of the internal standard stock solution.

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or use a validated solid-phase extraction (SPE) cartridge for cleanup and concentration.[7][8]

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) to the dried residue.

    • Cap the vial tightly and heat at 75°C for 45 minutes to ensure complete reaction.[3]

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Detection: Can be performed in full scan mode (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is exceptionally well-suited for analyzing polar and non-volatile compounds, making it a powerful alternative to GC that circumvents the need for derivatization.[1][9] For 4-methyl-2-methylidenepentanoic acid, its α,β-unsaturated carbonyl system provides a natural chromophore, enabling direct detection by UV absorbance.

The Rationale for Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common approach for separating organic acids.[10][11] The key to a successful separation is controlling the ionization state of the carboxylic acid. By using an acidic mobile phase (pH well below the pKa of the acid), the carboxyl group remains protonated (in its neutral form).[12] This increases its hydrophobicity, allowing for proper retention on the nonpolar C18 stationary phase and resulting in sharp, symmetrical peaks.[12]

HPLC-UV/MS Experimental Workflow

The HPLC workflow is more direct than GC due to the absence of a derivatization step. This reduces sample preparation time and potential sources of error.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 1. Sample Collection Spike 2. Internal Standard Spiking Sample->Spike Filter 3. Filtration (0.22 µm) Spike->Filter Inject 4. HPLC Injection Filter->Inject Separate 5. Isocratic or Gradient Reversed-Phase Separation Inject->Separate Detect 6. UV or MS Detection Separate->Detect Quant 7. Data Analysis & Quantification Detect->Quant

Caption: Workflow for HPLC-UV/MS analysis of 4-methyl-2-methylidenepentanoic acid.

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is designed for direct quantification using UV detection. For higher sensitivity and specificity, the detector can be replaced with a mass spectrometer (LC-MS).

  • Mobile Phase Preparation: Prepare an aqueous mobile phase of 25 mM potassium phosphate buffer, adjusting the pH to 2.5 with phosphoric acid. The organic mobile phase is acetonitrile. All solvents must be HPLC grade.

  • Internal Standard Preparation: Prepare a 100 µg/mL stock solution of a suitable internal standard (e.g., another UV-active carboxylic acid with a similar retention time) in the mobile phase.

  • Sample Preparation:

    • To 990 µL of the sample, add 10 µL of the internal standard stock solution.

    • Vortex to mix.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove particulates.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

    • Mobile Phase: Isocratic elution with 60:40 (v/v) 25 mM potassium phosphate (pH 2.5) and acetonitrile. The exact ratio should be optimized for ideal retention and separation.

    • Flow Rate: 1.0 mL/min.[10][11]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm, which is a common wavelength for detecting the carboxyl functional group.[10][13] The specific λmax should be confirmed by running a UV scan of a standard.

Quantitative Performance Comparison

To provide an objective comparison, the following table summarizes typical validation parameters for each method, based on literature values for the analysis of similar organic acids.[7][8][10][13]

Performance ParameterGC-MS (with Derivatization)HPLC-UVHPLC-MS (LC-MS)
Linearity (R²) > 0.99> 0.99> 0.995
Precision (RSD%) < 10%< 5%< 5%
Accuracy (Recovery %) 90 - 110%95 - 105%95 - 105%
Limit of Detection (LOD) Low ng/mL to pg/mLHigh ng/mL to low µg/mLLow pg/mL to fg/mL
Limit of Quant. (LOQ) Low ng/mLµg/mLpg/mL
Specificity Very High (Mass Fragments)Moderate (Retention Time)Highest (Parent/Daughter Ions)
Sample Throughput Lower (derivatization step)HigherHigher

Expert Insights: Selecting the Right Tool for the Job

The choice between GC-MS and HPLC is not merely a matter of preference but a strategic decision based on the analytical objective, sample matrix, and required sensitivity.

  • Choose GC-MS when:

    • Unambiguous identification is paramount. The mass spectral fragmentation patterns generated by EI provide a structural fingerprint, offering the highest confidence in analyte identification, especially in complex matrices like biological extracts.[14]

    • A broad profile of other volatile or semi-volatile compounds is also required. GC-MS can simultaneously analyze a wide range of derivatized acids and other analyte classes in a single run.

    • Extreme sensitivity is not the primary driver. While sensitive, the derivatization step can introduce variability that may limit ultimate detection limits compared to state-of-the-art LC-MS.

  • Choose HPLC-UV when:

    • Simplicity, speed, and cost-effectiveness are key. The direct injection approach eliminates the time-consuming and costly derivatization step, making it ideal for routine quality control applications where analyte concentrations are relatively high.[9]

    • The sample matrix is relatively clean. Without the specificity of mass spectrometry, co-eluting impurities can interfere with quantification.

  • Choose HPLC-MS (LC-MS) when:

    • The highest sensitivity and selectivity are required. LC-MS is the gold standard for trace-level quantification in highly complex matrices like plasma, urine, or tissue extracts.[15] It combines the gentle separation of HPLC with the definitive detection of MS, providing excellent signal-to-noise for challenging samples.

    • Derivatization is undesirable. It offers the benefits of MS detection without the drawbacks of chemical modification.

Conclusion

Both GC-MS and HPLC offer robust and reliable platforms for the quantitative analysis of 4-methyl-2-methylidenepentanoic acid. The decision hinges on a trade-off between the high separating power and structural confirmation of GC-MS versus the simplicity and speed of HPLC.

For routine analysis in simple matrices, HPLC-UV is an efficient and economical choice. For complex samples requiring confident identification and good sensitivity, GC-MS after derivatization is a proven and powerful technique. For applications demanding the utmost sensitivity and specificity, particularly in biological or environmental trace analysis, LC-MS represents the pinnacle of analytical capability. A thorough method validation, including assessments of linearity, precision, accuracy, and limits of detection, is mandatory regardless of the chosen technique to ensure data of the highest integrity.

References

  • Acids: Derivatization for GC Analysis. (n.d.). Major Methods of Derivative Formation.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis . (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatization . (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry . Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. Retrieved from [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction . Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. Retrieved from [Link]

  • Nascimento, R. J., Jham, G. N., Piccoli, R. H., & de Siqueira, F. R. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices . Food Science and Technology (Campinas), 32(2), 239-244. Retrieved from [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry . PubMed. Retrieved from [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction . ResearchGate. Retrieved from [Link]

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Validation

"biological efficacy of 4-methyl-2-methylidenepentanoic acid vs. established antibacterials"

An In-Depth Guide to the Biological Efficacy of Solithromycin vs. Established Antibacterials In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antibacterial agents has...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Efficacy of Solithromycin vs. Established Antibacterials

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antibacterial agents has never been more critical. The diminishing efficacy of established antibiotics against common pathogens necessitates a robust pipeline of new chemical entities with unique mechanisms of action or the ability to overcome prevalent resistance pathways. This guide provides a detailed comparative analysis of the biological efficacy of solithromycin, a novel fourth-generation fluoroketolide, against established antibacterial agents, particularly those used in the treatment of respiratory tract infections.

Developed to address the rise in resistance to macrolide antibiotics, solithromycin represents a significant structural evolution from its predecessors. This document, intended for researchers, scientists, and drug development professionals, will delve into its mechanism of action, compare its in vitro and clinical performance against established agents like azithromycin and moxifloxacin, and provide the standardized experimental protocols necessary to validate such findings.

Mechanism of Action: A Tripartite Grip on the Bacterial Ribosome

Established macrolides, such as azithromycin, function by arresting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, a ribonucleoprotein complex responsible for translating messenger RNA (mRNA) into protein.[1][2][3] Specifically, they interact with domain V of the 23S ribosomal RNA (rRNA), obstructing the path of the nascent polypeptide chain through the exit tunnel.

However, bacteria have evolved sophisticated resistance mechanisms. The most common are:

  • Target-site modification: Mediated by erm (erythromycin ribosome methylation) genes, which encode methyltransferase enzymes. These enzymes dimethylate a specific adenine residue (A2058) in the 23S rRNA, reducing the binding affinity of macrolides.[4][5][6]

  • Active efflux: Mediated by mef (macrolide efflux) genes, which code for membrane pumps that actively transport macrolides out of the bacterial cell.[4][5]

Solithromycin was engineered to overcome these limitations. As a fluoroketolide, its structure confers a more potent and resilient interaction with the ribosome.[7][8] It binds to the bacterial 50S ribosomal subunit at three distinct sites, compared to the one or two sites utilized by older macrolides.[9][10][11] This tripartite interaction, which includes the traditional macrolide binding site in domain V, a second site in domain II, and a third interaction involving a C-2 fluorine atom, results in significantly tighter binding.[8][10][12] This enhanced affinity allows solithromycin to remain effective even against ribosomes modified by Erm methyltransferases, rendering it active against many macrolide-resistant strains.[8][13]

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit cluster_drugs Domain V Domain V Domain II Domain II Peptide Tunnel Peptide Tunnel mRNA mRNA Solithromycin Solithromycin Solithromycin->Domain V Site 1 Solithromycin->Domain II Site 2 Solithromycin->Peptide Tunnel Site 3 (C2-F) Azithromycin Azithromycin Azithromycin->Domain V Binds Site 1 (Blocked by erm Methylation)

Figure 1: Comparative binding of Solithromycin and Azithromycin to the 50S ribosomal subunit.

Comparative In Vitro Efficacy

The most common metric for quantifying the in vitro potency of an antibiotic is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Data is often summarized as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

Comparative MIC data demonstrate solithromycin's potent activity against a wide spectrum of respiratory pathogens, including strains resistant to other antibiotic classes.[7][14]

PathogenAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae
(Macrolide-Susceptible)Solithromycin0.0150.06
Azithromycin0.060.25
Moxifloxacin0.120.12
S. pneumoniae
(Macrolide-Resistant, mefA+)Solithromycin0.120.25
Azithromycin832
S. pneumoniae
(Macrolide-Resistant, ermB+)Solithromycin0.12>16
Azithromycin>64>64
Haemophilus influenzae Solithromycin0.51
Azithromycin12
Moxifloxacin≤0.060.06
Mycoplasma pneumoniae Solithromycin≤0.0040.008
Azithromycin≤0.004≤0.004
Legionella pneumophila Solithromycin≤0.030.06
Azithromycin0.250.5

Note: Data compiled from multiple sources.[7][14][15][16] Exact values may vary slightly between studies.

Analysis of In Vitro Data: The data clearly illustrate solithromycin's superior potency against Streptococcus pneumoniae compared to azithromycin, particularly against macrolide-resistant isolates harboring the mefA efflux pump. While its activity is attenuated against strains with the ermB methylase, it remains significantly more potent than azithromycin. Against atypical pathogens like Mycoplasma and Legionella, solithromycin demonstrates potent activity, often exceeding that of azithromycin.

Standardized Protocol: Broth Microdilution MIC Assay

To ensure reproducibility and comparability of in vitro efficacy data, standardized testing methodologies are essential. The broth microdilution method is a gold standard procedure for determining MIC values, with detailed protocols provided by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19]

Principle of the Assay

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth after a defined incubation period.

Detailed Step-by-Step Methodology (Adapted from CLSI/EUCAST Guidelines)
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a high-concentration stock solution. The choice of solvent depends on the drug's solubility.

    • Causality: A precise stock solution is the foundation for accurate serial dilutions. Using an inappropriate solvent can lead to drug precipitation.

  • Preparation of Microdilution Plates:

    • Using sterile 96-well microtiter plates, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (MH-IIB). This creates a range of concentrations to be tested.

    • Leave at least one well per row as a growth control (no antibiotic) and one as a sterility control (no bacteria).

    • Causality: Serial dilution is a systematic way to test a wide range of concentrations. Cation adjustment (Ca²⁺, Mg²⁺) of the broth is critical as divalent cations can influence the activity of some antibiotics.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Causality: Standardizing the inoculum density is one of the most critical steps for reproducibility. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs, while one that is too sparse can lead to falsely low MICs.

  • Inoculation of Plates:

    • Dilute the standardized bacterial suspension in the test medium so that, after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well is typically 100 µL.

    • Causality: This final inoculum concentration has been empirically determined to provide robust growth and yield clinically relevant MIC results.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours (for most non-fastidious bacteria).

    • Causality: This incubation time allows for sufficient bacterial growth in the control wells to make the absence of growth in test wells a clear and reliable indicator of inhibition.

  • Reading and Interpreting Results:

    • Place the microtiter plate on a reading apparatus. The growth control well should show distinct turbidity. The sterility control should remain clear.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Prepare Antibiotic Stock Solution P2 Perform Serial Dilutions in 96-Well Plate P1->P2 E2 Inoculate Microtiter Plate (~5x10^5 CFU/mL) P2->E2 P3 Prepare Bacterial Inoculum (0.5 McFarland Standard) E1 Dilute & Standardize Inoculum to Final Concentration P3->E1 E1->E2 E3 Incubate Plate (35°C, 16-20h) E2->E3 A1 Visually Inspect Wells for Turbidity E3->A1 A2 Identify Lowest Concentration with No Visible Growth A1->A2 A3 Record as MIC A2->A3

Figure 2: Standardized workflow for the Broth Microdilution MIC Assay.

Comparative Clinical Efficacy in Community-Acquired Pneumonia (CABP)

While in vitro data are foundational, clinical trials are the ultimate measure of an antibiotic's efficacy. Solithromycin has undergone extensive clinical evaluation for the treatment of CABP, primarily in two pivotal Phase 3 trials: SOLITAIRE-ORAL and SOLITAIRE-IV.[20] These studies compared solithromycin to moxifloxacin, a potent fluoroquinolone and a standard of care for CABP.

TrialTreatment Arm 1Treatment Arm 2Primary EndpointResult
SOLITAIRE-ORAL Solithromycin (Oral) 800mg day 1, then 400mg daily for 5 daysMoxifloxacin (Oral) 400mg daily for 7 daysEarly Clinical Response (ECR) at 72 hoursNon-inferior (78.2% vs. 77.9%)[20][21]
SOLITAIRE-IV Solithromycin (IV to Oral) 400mg daily for 7 daysMoxifloxacin (IV to Oral) 400mg daily for 7 daysEarly Clinical Response (ECR) at 72 hoursNon-inferior (79.3% vs. 79.7%)[20]

Analysis of Clinical Data: In both oral and intravenous-to-oral step-down therapy, solithromycin demonstrated non-inferiority to moxifloxacin for the treatment of moderate to moderately severe CABP.[20][22] This is a significant finding, as it positions solithromycin as a potential macrolide-class alternative to fluoroquinolones, which carry a different side-effect profile. A Phase 2 trial also showed comparable efficacy to levofloxacin.[14][23]

It is important to note that while solithromycin showed promise for CABP, a Phase 3 trial for uncomplicated gonorrhea did not meet its non-inferiority endpoint when compared to the standard regimen of ceftriaxone plus azithromycin.[24][25][26]

Conclusion and Future Outlook

Solithromycin exhibits potent in vitro biological efficacy against a broad range of clinically relevant respiratory pathogens. Its unique tripartite binding to the bacterial ribosome allows it to overcome common macrolide resistance mechanisms, a key advantage over established agents like azithromycin.[11][13] This in vitro superiority translates into clinical non-inferiority when compared to modern fluoroquinolones for the treatment of community-acquired bacterial pneumonia.[22]

The journey of solithromycin also underscores the complexities of drug development. Despite its demonstrated efficacy, concerns regarding potential hepatotoxicity raised during the regulatory review process have, to date, prevented its approval by the U.S. Food and Drug Administration (FDA).[22] This highlights the critical balance between efficacy and safety that all new drug candidates must achieve.

For the scientific community, solithromycin serves as a powerful case study. It validates the rational design of antibiotics to overcome specific resistance mechanisms and demonstrates that the macrolide scaffold can be re-engineered for the modern era of antimicrobial resistance. The protocols and comparative data presented here provide a framework for the evaluation of future antibacterial candidates, emphasizing the need for a multi-faceted approach that combines mechanistic understanding, robust in vitro characterization, and rigorous clinical validation.

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Comparative

A Comparative Guide to the Structural Confirmation of Synthetic 4-methyl-2-methylidenepentanoic Acid

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for confirming the structure of the synthetic unsaturated carboxylic acid, 4-methyl-2-methylidenepentanoic acid. We will explore a multi-pronged analytical approach, contrasting the expected data with that of potential isomeric impurities, namely 4-methyl-2-pentenoic acid and 4-methyl-3-methylidenepentanoic acid. This guide will delve into the causality behind experimental choices and provide actionable protocols to ensure self-validating results.

The Importance of Structural Verification

4-methyl-2-methylidenepentanoic acid, with its exocyclic double bond adjacent to a carboxylic acid, presents a unique synthetic target with potential applications in polymer chemistry and as a building block in organic synthesis. However, its synthesis can potentially yield isomeric byproducts through double bond migration. Therefore, a robust analytical workflow is crucial to confirm the desired structure and rule out alternatives.

Analytical Strategy: A Multi-technique Approach

A combination of spectroscopic and chemical methods is essential for a comprehensive structural elucidation. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and confirmatory wet chemical tests.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy provides the most definitive information regarding the carbon skeleton and the connectivity of protons. We will examine both ¹H and ¹³C NMR data.

The proton NMR spectra of the three isomers are expected to show distinct differences, particularly in the olefinic region.

Compound Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns
4-methyl-2-methylidenepentanoic acid ~12.0-13.0 (s, 1H, -COOH), ~6.2 (s, 1H, =CH₂), ~5.8 (s, 1H, =CH₂), ~2.2 (d, 2H, -CH₂-), ~1.8 (m, 1H, -CH-), ~0.9 (d, 6H, -CH(CH₃)₂)
4-methyl-2-pentenoic acid ~12.0-13.0 (br s, 1H, -COOH), ~7.0 (dd, 1H, -CH=), ~5.8 (d, 1H, =CH-), ~2.5 (m, 1H, -CH-), ~1.1 (d, 6H, -CH(CH₃)₂)
4-methyl-3-methylidenepentanoic acid ~12.0-13.0 (s, 1H, -COOH), ~4.8 (s, 1H, =CH₂), ~4.7 (s, 1H, =CH₂), ~2.4 (s, 2H, -CH₂-), ~1.0 (s, 6H, -C(CH₃)₂)

Causality of Spectral Differences: The key differentiators in the ¹H NMR are the signals for the vinylic protons. In our target molecule, the two geminal protons on the exocyclic double bond are expected to appear as two distinct singlets (or narrow doublets depending on long-range coupling) in the 5.8-6.2 ppm region. In contrast, 4-methyl-2-pentenoic acid will show two coupled vinylic protons with characteristic doublet of doublets and doublet splitting patterns. 4-methyl-3-methylidenepentanoic acid will also have two geminal vinylic protons, but their chemical environment and, consequently, their shifts will differ from the target compound due to the proximity of the isopropyl group.

The carbon NMR provides a clear fingerprint of the carbon framework.

Compound Predicted ¹³C NMR Chemical Shifts (ppm)
4-methyl-2-methylidenepentanoic acid ~170 (-COOH), ~140 (C=CH₂), ~125 (=CH₂), ~45 (-CH₂-), ~28 (-CH-), ~22 (-CH(CH₃)₂)
4-methyl-2-pentenoic acid ~171 (-COOH), ~155 (-CH=), ~120 (=CH-), ~35 (-CH-), ~21 (-CH(CH₃)₂)
4-methyl-3-methylidenepentanoic acid ~175 (-COOH), ~145 (C=CH₂), ~115 (=CH₂), ~40 (-CH₂-), ~35 (-C(CH₃)₂), ~20 (-C(CH₃)₂)

Causality of Spectral Differences: The chemical shifts of the sp² hybridized carbons are highly diagnostic. For 4-methyl-2-methylidenepentanoic acid, we expect two signals in the olefinic region corresponding to the quaternary carbon and the methylene carbon of the double bond. This pattern will be distinct from the two methine carbons of the double bond in 4-methyl-2-pentenoic acid.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Compound Key Predicted IR Absorption Bands (cm⁻¹)
4-methyl-2-methylidenepentanoic acid ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~1650 (medium, C=C stretch of alkene), ~900 (strong, =C-H bend of terminal alkene)
4-methyl-2-pentenoic acid ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1695 (strong, C=O stretch of conjugated carboxylic acid), ~1640 (medium, C=C stretch of alkene), ~970 (strong, =C-H bend of trans alkene)
4-methyl-3-methylidenepentanoic acid ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1710 (strong, C=O stretch of carboxylic acid), ~1660 (medium, C=C stretch of alkene), ~890 (strong, =C-H bend of terminal alkene)

Causality of Spectral Differences: All three isomers will exhibit the characteristic broad O-H and strong C=O stretching bands of a carboxylic acid. The key distinction lies in the C=C stretching and the =C-H bending vibrations. The C=O stretch in 4-methyl-2-pentenoic acid is expected at a slightly lower wavenumber due to conjugation with the double bond. Furthermore, the out-of-plane =C-H bending frequency is highly diagnostic: a strong band around 900 cm⁻¹ is characteristic of a geminal disubstituted alkene (as in our target and one of the isomers), while a band around 970 cm⁻¹ would indicate a trans-disubstituted alkene, a feature of 4-methyl-2-pentenoic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Compound Predicted Molecular Ion (M⁺) and Key Fragment Ions (m/z)
4-methyl-2-methylidenepentanoic acid M⁺ at m/z 128. Key fragments: 113 (M-CH₃), 85 (M-COOH), 71, 57, 43.
4-methyl-2-pentenoic acid M⁺ at m/z 128. Key fragments: 113 (M-CH₃), 85 (M-COOH), 69, 55, 41.
4-methyl-3-methylidenepentanoic acid M⁺ at m/z 128. Key fragments: 113 (M-CH₃), 85 (M-COOH), 57, 43.

Causality of Fragmentation Differences: While all three isomers have the same molecular weight (128 g/mol ), their fragmentation patterns under electron ionization will differ. The loss of a methyl group (M-15) and the carboxylic acid group (M-45) are expected for all. However, the subsequent fragmentation will be dictated by the location of the double bond, leading to different dominant fragment ions. For instance, McLafferty rearrangement is possible for 4-methyl-2-pentenoic acid, which would lead to a characteristic fragmentation pattern not expected for the other two isomers.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the chemical shift, multiplicity, and coupling constants for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Record the chemical shift of each carbon signal.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for confirming the connectivity of quaternary carbons.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder first and subtract it from the sample spectrum.

    • Label the key absorption bands and compare them to the predicted values.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to confirm the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 20-200).

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the fragmentation pattern to the predicted patterns for the possible isomers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the structural confirmation process.

Structural_Confirmation_Workflow cluster_synthesis Synthetic Product cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Crude Synthetic Product (4-methyl-2-methylidenepentanoic acid and potential isomers) NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Confirm Connectivity & Proton/Carbon Environment NMR->NMR_Data IR_Data Identify Functional Groups & Alkene Substitution IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Unambiguous Structure of 4-methyl-2-methylidenepentanoic acid NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural confirmation of 4-methyl-2-methylidenepentanoic acid.

Conclusion

The structural confirmation of a synthetic molecule like 4-methyl-2-methylidenepentanoic acid requires a meticulous and multi-faceted analytical approach. By comparing the experimental data from NMR, IR, and MS with the predicted data for the target molecule and its potential isomers, researchers can achieve a high degree of confidence in their structural assignment. This guide provides the foundational knowledge and practical protocols to navigate this process effectively, ensuring the scientific integrity of your research.

References

  • NMRDB: An online resource for predicting ¹H and ¹³C NMR spectra. [Link]

  • NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra. [Link]

  • PubChem: A public repository of chemical information, including compound summaries and spectral data. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A comprehensive textbook on spectroscopic techniques).
Validation

A Comparative Guide to the Inter-laboratory Validation of 4-Methyl-2-Pentenoic Acid Quantification

Introduction 4-Methyl-2-pentenoic acid is a branched-chain unsaturated carboxylic acid. Accurate and precise quantification of this and similar organic acids is crucial in various fields, including metabolic research, ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-pentenoic acid is a branched-chain unsaturated carboxylic acid. Accurate and precise quantification of this and similar organic acids is crucial in various fields, including metabolic research, pharmaceutical development, and food science. This guide provides an in-depth comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 4-methyl-2-pentenoic acid. Through a detailed exploration of a hypothetical inter-laboratory validation study, we will delve into the experimental protocols, performance characteristics, and practical considerations of each method. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most appropriate analytical methodology for their specific needs.

A Note on Nomenclature: The initial topic referred to "4-methyl-2-methylidenepentanoic acid." Following a comprehensive review of chemical literature and databases, the more common and structurally related compound is "4-methyl-2-pentenoic acid"[1][2][3][4]. This guide will proceed with the analysis of 4-methyl-2-pentenoic acid.

The Imperative of Inter-laboratory Validation

Before delving into the comparative analysis, it is essential to understand the significance of inter-laboratory validation. A single laboratory's validation, while crucial, may not fully capture the variability inherent in an analytical method when performed by different personnel, on different instruments, and in different environments. Inter-laboratory validation, also known as a collaborative study, provides a more robust assessment of a method's reproducibility and transferability[5][6]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which often include recommendations for inter-laboratory comparisons to ensure data integrity and reliability across different testing sites.

Designing the Inter-laboratory Study

To objectively compare GC-MS and LC-MS/MS for the quantification of 4-methyl-2-pentenoic acid, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with standardized protocols and identical sets of spiked human plasma samples at various concentrations, along with quality control (QC) samples.

Diagram of the Inter-laboratory Validation Workflow

Inter-laboratory Validation Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Compilation & Statistical Analysis cluster_reporting Phase 4: Reporting Protocol Standardized Protocol Development Samples Preparation of Spiked Plasma Samples & QCs Protocol->Samples Dispatch Dispatch to Participating Labs Samples->Dispatch LabA Lab A Analysis (GC-MS & LC-MS/MS) Dispatch->LabA LabB Lab B Analysis (GC-MS & LC-MS/MS) Dispatch->LabB LabC Lab C Analysis (GC-MS & LC-MS/MS) Dispatch->LabC Compilation Data Compilation from All Labs LabA->Compilation LabB->Compilation LabC->Compilation Stats Statistical Analysis (Accuracy, Precision, Linearity) Compilation->Stats Comparison Method Performance Comparison Stats->Comparison Report Final Validation Report Generation Comparison->Report

Caption: A flowchart illustrating the key phases of the inter-laboratory validation study.

Methodologies: A Head-to-Head Comparison

The choice between GC-MS and LC-MS/MS for the analysis of small organic acids like 4-methyl-2-pentenoic acid is not straightforward and depends on various factors including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability[7][8][9][10].

Experimental Protocol: GC-MS

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of the analyte).

    • Acidify the sample with 20 µL of 6M HCl to protonate the carboxylic acid.

    • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 2 minutes[11][12][13][14][15].

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of 4-methyl-2-pentenoic acid[9][10].

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

    • Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte and internal standard.

Diagram of the GC-MS Workflow

GC-MS Workflow cluster_gcms GC-MS Analysis Workflow SamplePrep Sample Preparation (Liquid-Liquid Extraction) Derivatization Derivatization (Silylation) SamplePrep->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection MS_Detection MS Detection (EI, SIM) GC_Injection->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis LC-MS_MS_Workflow cluster_lcmsms LC-MS/MS Analysis Workflow SamplePrep_LC Sample Preparation (Protein Precipitation) LC_Separation LC Separation (Reversed-Phase) SamplePrep_LC->LC_Separation MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Data_Analysis_LC Data Analysis & Quantification MSMS_Detection->Data_Analysis_LC

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-methyl-2-methylidenepentanoic acid

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized reagents like 4-methyl-2-methylidenepent...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized reagents like 4-methyl-2-methylidenepentanoic acid requires a thorough understanding of its chemical properties and the associated regulatory landscape. This guide provides a detailed, step-by-step protocol for its proper disposal, moving beyond a simple checklist to explain the scientific reasoning behind each procedure. Our commitment is to ensure that your laboratory operations are not only compliant but also fundamentally safe.

Disclaimer: An exact Safety Data Sheet (SDS) for 4-methyl-2-methylidenepentanoic acid was not located. The following guidance is based on the properties of the structurally similar compound 2-methyl-4-pentenoic acid, which is classified as a corrosive organic acid. It is imperative to treat 4-methyl-2-methylidenepentanoic acid with the same level of caution.

Part 1: Immediate Safety and Hazard Mitigation

Before any disposal procedure begins, a complete understanding of the compound's hazards is essential. Based on its classification as a corrosive organic acid, 4-methyl-2-methylidenepentanoic acid poses significant risks upon contact.[1][2]

Hazard Profile
Hazard ClassificationDescriptionPrimary Risk
Skin Corrosion/Irritation Causes severe skin burns upon contact.[1][2]Direct contact can lead to chemical burns and tissue damage.
Serious Eye Damage Causes serious, potentially irreversible eye damage.[1][2]Splashes can lead to severe eye injury and vision loss.
Acute Oral Toxicity Harmful if swallowed.[1]Ingestion can cause burns to the digestive tract.[1][2]
Essential Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility data.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[4]

Spill and Exposure Response

Accidents require immediate and correct action. Familiarize yourself with the location of your laboratory's safety shower and eyewash station.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2][5]

  • Minor Spills: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.[6] Do not use combustible materials like paper towels to absorb the bulk of the liquid. Collect the absorbed material into a designated, labeled hazardous waste container.

  • Major Spills: Evacuate the area immediately and follow your institution's emergency spill response procedures.

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste classification according to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).

EPA Hazardous Waste Classification

Due to its corrosive nature as an acid, any waste stream containing 4-methyl-2-methylidenepentanoic acid that has a pH of 2.0 or less is classified as a corrosive hazardous waste .[7]

  • EPA Hazardous Waste Code: D002 (Corrosive) [7][8]

This classification mandates that the waste is managed under strict federal and local regulations from the point of generation to its final disposal.[9]

Segregation of Waste

Chemical incompatibility is a major source of laboratory accidents. Never mix 4-methyl-2-methylidenepentanoic acid waste with the following:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): A violent, exothermic neutralization reaction can occur.[6]

  • Oxidizing Agents (e.g., nitric acid, permanganates): Can lead to a dangerous, unpredictable reaction.[2]

  • Metals: May react to produce flammable hydrogen gas.[6]

All waste containing this acid must be collected in a dedicated, clearly labeled waste container.

Part 3: Step-by-Step Disposal Protocols

The correct disposal path is determined by the concentration and purity of the waste. The following decision workflow provides a clear guide for laboratory personnel.

Disposal Decision Workflow

G cluster_neutralize cluster_collect start Waste Generated: 4-methyl-2-methylidenepentanoic acid decision Is waste a dilute (<10%) aqueous solution with no other hazardous contaminants? start->decision neutralize Pathway A: Neutralization for Drain Disposal (Check Local Regulations) decision->neutralize  Yes collect_waste Pathway B: Collection as D002 Hazardous Waste decision->collect_waste No   n1 1. Work in fume hood with full PPE. c1 1. Use a designated, compatible container (HDPE or glass). n2 2. Prepare a weak base solution (e.g., 5-10% sodium bicarbonate). n3 3. Slowly add acid waste to the base with constant stirring. n4 4. Monitor pH continuously. n5 5. Adjust until pH is stable between 6.0 and 8.0. n6 6. Dispose down the drain with copious amounts of water. c2 2. Affix a completed EHS Hazardous Waste Label. c3 3. Keep container sealed except when adding waste. c4 4. Store in a cool, dry, ventilated area with secondary containment. c5 5. Do not fill beyond 90% capacity. c6 6. Arrange for pickup by your institution's EHS department.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 4-methyl-2-methylidenepentanoic acid

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, experience-driven protocols for the safe handling of 4-methyl-2-methylidenepentanoic acid. As drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, experience-driven protocols for the safe handling of 4-methyl-2-methylidenepentanoic acid. As drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This document moves beyond generic advice to offer a practical framework for risk mitigation, grounded in the established principles of chemical hygiene and our collective field experience.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any experimental work commences, a thorough risk assessment is mandatory. The primary hazards associated with 4-methyl-2-methylidenepentanoic acid are anticipated to be:

  • Skin and Eye Irritation/Corrosion: Direct contact can lead to irritation or, with prolonged exposure, chemical burns.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.

  • Digestive Tract Irritation: Ingestion can cause irritation and potential harm to the gastrointestinal system.

To mitigate these risks, the following engineering controls must be in place:

  • Chemical Fume Hood: All handling of 4-methyl-2-methylidenepentanoic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Eyewash Station and Safety Shower: Unobstructed access to a functional eyewash station and safety shower is critical.[1] Facilities storing or utilizing this material should be equipped with both.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is a critical determinant of personal safety. The following table summarizes the minimum required PPE for handling 4-methyl-2-methylidenepentanoic acid, with detailed explanations below.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with indirect ventilation and a full-face shield.Goggles protect against splashes and fumes, while a face shield offers an additional layer of protection for the entire face.[2]
Hand Protection Nitrile or butyl rubber gloves.These materials offer good resistance to a range of acids.[2] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Body Protection A flame-retardant, anti-static laboratory coat worn over full-length pants and closed-toe shoes.This provides a barrier against accidental spills and splashes. Trousers should be worn outside of boots to prevent chemicals from entering footwear.[3]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.If there is a risk of aerosol generation or if work must be performed outside of a fume hood, a respirator with an appropriate acid gas cartridge is necessary.[2]
A Deeper Dive into PPE Selection:

The causality behind these choices is rooted in a comprehensive understanding of the potential exposure routes. Safety goggles are non-negotiable, as even a minor splash can cause significant eye damage.[2] The recommendation for nitrile or butyl gloves is based on their proven resistance to a broad spectrum of chemicals, including acids.[2] A standard cotton lab coat may not be sufficient; a flame-retardant and chemically resistant material is preferable.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 4-methyl-2-methylidenepentanoic acid fume_hood Is the work being conducted in a certified chemical fume hood? start->fume_hood aerosol_risk Is there a significant risk of aerosol generation? fume_hood->aerosol_risk Yes standard_ppe Standard PPE: - Chemical safety goggles - Nitrile or butyl gloves - Lab coat fume_hood->standard_ppe No (Work outside hood is not recommended) aerosol_risk->standard_ppe No enhanced_ppe Enhanced PPE: - Standard PPE + - Full-face shield aerosol_risk->enhanced_ppe Yes end Proceed with Experiment standard_ppe->end respirator Add Respirator with Acid Gas Cartridge enhanced_ppe->respirator If aerosol risk is high enhanced_ppe->end respirator->end

Caption: PPE Selection Workflow for Handling Carboxylic Acids.

Step-by-Step Handling Protocol

Adherence to a standardized protocol is essential for reproducible and safe science.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as outlined in the table above.

    • Have a spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the acid.

  • Handling:

    • Carefully open the container, being mindful of any potential pressure release.

    • Use appropriate tools (e.g., spatula, pipette) for transferring the chemical.

    • Avoid generating dust or aerosols.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1]

    • Decontaminate all equipment used.

    • Properly label and store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

Spill Response:

For minor spills within a chemical fume hood:

  • Alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial acid spill kit.

  • Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

For major spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

All waste containing 4-methyl-2-methylidenepentanoic acid must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a clearly labeled, sealed container.

  • Neutralization: Depending on local regulations, it may be permissible to neutralize small amounts of acidic waste with a weak base (e.g., sodium bicarbonate) before disposal. This should only be done by trained personnel and in a well-ventilated area.

  • Final Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety (EHS) department for specific guidance.

By integrating these protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; as more information becomes available for 4-methyl-2-methylidenepentanoic acid, these procedures should be reviewed and updated accordingly.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Santa Cruz Biotechnology. (n.d.). 4-Methyl-2-oxovaleric acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Synerzine. (2018, June 22). 4-Pentenoic acid, 2-methyl-.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • University of Utah. (2019, April 11). ACID HANDLING.

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